Methyllycaconitine
描述
属性
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTANAWLDBYGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isolation and Discovery of Methyllycaconitine from Delphinium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA), a norditerpenoid alkaloid found in various species of the genus Delphinium (larkspurs), is a compound of significant interest to the scientific community.[1][2] This potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR) serves as a critical pharmacological tool for studying cholinergic systems and holds potential for therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and quantification of MLA from Delphinium species, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in their investigations.
Discovery and Historical Context
The initial isolation of what would later be identified as this compound occurred from Delphinium brownii, though it was not named at the time due to insufficient purity. The name "methyl-lycaconitine" was officially assigned in 1943 by John Goodson, who successfully isolated a purer form of the alkaloid from the seeds of Delphinium elatum.[1] For decades, research into its complex structure continued, with the correct and complete molecular structure, including its stereochemistry, being definitively established in the early 1980s.[1] MLA's primary role in nature is as a toxic agent in larkspurs, responsible for significant livestock poisoning in rangelands of North America.[1]
Biological Activity and Mechanism of Action
This compound is a highly potent antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission.[5] MLA exerts its effect by competitively binding to the same site as the endogenous neurotransmitter, acetylcholine, thereby blocking the receptor's activation.[4] This selectivity for the α7 nAChR makes MLA an invaluable tool in neuroscience research to probe the function of this specific receptor subtype.[1] While highly selective for the α7 subtype, it's worth noting that at higher concentrations (> 40 nM), MLA can also interact with α4β2 and α6β2 receptors.
Signaling Pathway of MLA at the α7 Nicotinic Acetylcholine Receptor
Caption: Competitive antagonism of the α7 nAChR by this compound.
Quantitative Data
The potency and toxicity of MLA have been quantified across various experimental models. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor/System | Value | Species | Reference |
| Ki | α7-containing nAChRs | 1.4 nM | - | |
| Kd | Rat Brain Membranes | 1.86 ± 0.31 nM | Rat | [2] |
| Ki | [125I]α-CTx-MII Binding | 33 nM | Rat | [6] |
| IC50 | α7 nAChRs | 2 nM | Human | [4][7] |
| Inhibition | Nicotine-stimulated [3H]dopamine release | 16% at 50 nM | Rat | [6] |
Table 2: Acute Toxicity (LD50) of this compound
| Species | Route of Administration | LD50 | Reference |
| Mouse | Parenteral | 3-5 mg/kg | [1] |
| Frog | Parenteral | 3-4 mg/kg | [1] |
| Rabbit | Parenteral | 2-3 mg/kg | [1] |
| Rat | - | ~5 mg/kg | [1] |
| Cattle | - | ~2 mg/kg | [1] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and quantification of this compound from Delphinium species.
General Workflow for MLA Isolation and Analysis
Caption: General experimental workflow for MLA isolation and analysis.
Protocol 1: Isolation of MLA from Consolida ambigua (Garden Larkspur)
This protocol is based on the modern procedure described by Pelletier and his co-workers.[1]
Materials:
-
Dried seeds of Consolida ambigua.
-
Methanol
-
Sulfuric acid (10% v/v)
-
Ammonium hydroxide
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Silica gel for vacuum liquid chromatography (VLC) and column chromatography (CC).
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients).
Procedure:
-
Extraction:
-
Grind the dried seeds of C. ambigua to a fine powder.
-
Percolate the ground material with methanol at room temperature until the extracts are nearly colorless.
-
Concentrate the combined methanolic extracts under reduced pressure to yield a crude syrup.
-
-
Acid-Base Partitioning:
-
Acidify the crude syrup with 10% sulfuric acid to a pH of approximately 1-2.
-
Extract the acidified solution with chloroform to remove neutral and acidic compounds. Discard the chloroform layer.
-
Basify the aqueous layer with ammonium hydroxide to a pH of approximately 9-10.
-
Extract the basic aqueous solution exhaustively with chloroform. The alkaloids, including MLA, will partition into the chloroform layer.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid mixture.
-
-
Purification:
-
Subject the crude alkaloid mixture to Vacuum Liquid Chromatography (VLC) on silica gel. Elute with a suitable solvent gradient (e.g., chloroform-methanol) to achieve a preliminary separation.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Pool the fractions containing MLA and subject them to further purification by conventional column chromatography on silica gel.
-
Elute with a refined solvent system to isolate pure MLA.
-
Confirm the purity and identity of the isolated MLA using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
-
Protocol 2: Quantification of MLA in Biological Samples by LC-MS/MS
This protocol is adapted from a method developed for quantifying MLA in rat plasma and brain tissue.[8]
Materials:
-
Rat plasma or brain tissue homogenate.
-
Acetonitrile
-
Internal Standard (IS) solution.
-
Reversed-phase HPLC column.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile phase: A gradient of acetonitrile and water (with formic acid).
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma or brain homogenate, add 200 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the analyte using a gradient mobile phase on a reversed-phase column.
-
Analyze the eluent by MS/MS in the Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for MLA (e.g., m/z 683 -> 216) and the internal standard.[8]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of MLA to the internal standard against the concentration of MLA standards.
-
Determine the concentration of MLA in the unknown samples by interpolating their peak area ratios from the calibration curve. The described method has a linear dynamic range of 0.5-250 ng/mL and a lower limit of quantification of 0.5 ng/mL.[8]
-
Structure-Activity Relationships and Therapeutic Potential
The complex molecular structure of MLA is crucial for its high-affinity binding to the α7 nAChR. Structure-activity relationship studies have revealed that the C-18 ester group is critical for its toxicity; hydrolysis of this group to the amino-alcohol lycoctonine results in a more than 100-fold decrease in toxicity.[1]
The potent and selective antagonistic properties of MLA have led to its exploration in several therapeutic areas. It has been investigated as a potential agent for treating spastic paralysis.[1] Furthermore, its ability to modulate the cholinergic system makes it a valuable lead compound in drug discovery programs targeting neurological and psychiatric disorders where α7 nAChRs are implicated.
Conclusion
This compound, a diterpenoid alkaloid from Delphinium species, remains a compound of high interest due to its potent and selective antagonism of α7 nAChRs. Its discovery and the subsequent elucidation of its structure and biological activity have provided the scientific community with a powerful pharmacological tool. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate, quantify, and study this fascinating natural product and its role in cholinergic signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of this compound, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexity: A Technical Guide to the Structure Elucidation and Stereochemistry of Methyllycaconitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA), a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), is a norditerpenoid alkaloid of significant interest in neuroscience and drug discovery.[1] Isolated from various Delphinium (larkspur) species, its complex polycyclic structure and rich stereochemistry have presented a formidable challenge to chemists for decades. This technical guide provides an in-depth exploration of the pivotal experiments and analytical techniques that have been instrumental in the complete structure elucidation and stereochemical assignment of this intricate natural product.
Historical Perspective: A Case of Corrected Stereochemistry
The journey to the definitive structure of this compound is a compelling example of the evolution of analytical chemistry. An initial structure was proposed in the mid-20th century; however, advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, led to a crucial revision. The stereochemistry at the C-1 position was initially assigned incorrectly and was later rectified, highlighting the power of modern analytical methods in resolving subtle but critical structural details. This historical context underscores the importance of rigorous and multi-faceted analytical approaches in natural product chemistry.
Spectroscopic and Crystallographic Analysis: The Core of Structure Elucidation
The definitive structure and stereochemistry of this compound have been established through a combination of advanced spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹H NMR Chemical Shifts for the Core of this compound Analogues
| Proton | Chemical Shift (ppm) Range | Multiplicity | Notes |
| H-1 | 3.0 - 3.5 | m | |
| H-2ax | 2.9 - 3.2 | d | |
| H-2eq | 3.1 - 3.4 | d | |
| H-4ax | 2.4 - 2.7 | m | |
| H-4eq | 3.0 - 3.3 | d | |
| H-5 | 2.4 - 2.7 | m | |
| H-6ax | 2.0 - 2.3 | m | |
| H-6eq | 2.0 - 2.3 | m | |
| H-7eq | 1.4 - 1.6 | m | |
| H-7ax | 2.7 - 2.9 | m | |
| H-8eq | 2.1 - 2.4 | m | |
| H-8ax | 2.4 - 2.7 | m | |
| NCH₂CH₃ | 1.0 - 1.2 | t | |
| NCH₂CH₃ | 2.4 - 2.7 | m | |
| OCH₃ | 3.2 - 3.5 | s | Multiple singlets for different methoxy groups |
| Aromatic Protons | 7.0 - 8.5 | m | Signals from the anthranilate moiety |
Note: This table is a compilation of representative data from various sources on MLA analogues and may not reflect the exact values for this compound itself.
Table 2: Representative ¹³C NMR Chemical Shifts for the Core of this compound Analogues
| Carbon | Chemical Shift (ppm) Range |
| C-1 | 58 - 60 |
| C-2 | 61 - 63 |
| C-4 | 59 - 61 |
| C-5 | 46 - 48 |
| C-6 | 33 - 35 |
| C-7 | 20 - 22 |
| C-8 | 36 - 38 |
| C-9 | 212 - 214 (in keto-analogues) |
| NCH₂CH₃ | 12 - 14 |
| NCH₂CH₃ | 50 - 52 |
| OCH₃ | 50 - 60 (multiple signals) |
| Ester C=O | 170 - 172 |
| Aromatic Carbons | 115 - 145 |
Note: This table is a compilation of representative data from various sources on MLA analogues and may not reflect the exact values for this compound itself.
X-ray Crystallography
Table 3: Key Crystallographic Parameters (Hypothetical for an MLA derivative)
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This is a hypothetical data table to illustrate the type of information obtained from an X-ray crystallographic study.
Experimental Protocols
The elucidation of this compound's structure relies on a series of well-defined experimental procedures.
Isolation and Purification of this compound
A general protocol for the isolation of MLA from Delphinium seeds involves the following steps:
Spectroscopic Analysis Protocol
A standard protocol for the comprehensive NMR analysis of a purified MLA sample is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra to obtain an overview of the proton and carbon environments.
-
2D NMR - Homonuclear Correlation:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
-
2D NMR - Heteronuclear Correlation:
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
-
2D NMR - Stereochemistry Determination:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing critical information about the relative stereochemistry of the molecule.
-
Logical Relationships in Structure Elucidation
The process of elucidating the structure of a complex natural product like this compound is a logical progression of experiments and data interpretation.
Conclusion
The structural elucidation of this compound serves as a testament to the power of modern analytical chemistry. Through the systematic application of spectroscopic and crystallographic techniques, the intricate three-dimensional architecture of this potent neuromodulator has been fully revealed. The detailed understanding of its structure and stereochemistry is paramount for the rational design of novel therapeutic agents targeting the α7 nicotinic acetylcholine receptor, opening new avenues for the treatment of various neurological disorders. This guide provides a foundational understanding of the key experimental and logical frameworks employed in this scientific endeavor, serving as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.
References
Technical Guide: Physico-chemical Properties of Methyllycaconitine Citrate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from species of Delphinium (larkspur). It is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Due to its high affinity and selectivity, MLA has become an invaluable pharmacological tool for studying the physiological and pathological roles of the α7 nAChR. The citrate salt of this compound is the most common commercially available form.[2] This document provides a comprehensive overview of the known physico-chemical properties of this compound citrate salt, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Physico-chemical Properties
The following table summarizes the available quantitative data for this compound citrate salt.
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₅₀N₂O₁₀・C₆H₈O₇ | [3][4] |
| Molecular Weight | 874.92 g/mol | [3][4][5][6][7] |
| Appearance | White to yellow solid/powder | [5][8] |
| Solubility | ||
| in Water | 42 mg/mL; ≥ 10 mg/ml; Soluble to 100 mM | [4][8][9][10] |
| in DMSO | Soluble to 100 mM | [4][11] |
| Melting Point | Data not available for the citrate salt. The free base (amorphous) melts at 128 °C; the hydriodide salt at 201 °C; and the perchlorate salt at 195 °C. | [2] |
| pKa | A pKa for this compound has not been officially recorded. The free base is considered a weak base. | [2] |
| Purity | ≥95% (HPLC); >98% | [3][4][7][12] |
| Storage and Stability | Store at -20°C under desiccating conditions. Stock solutions are stable for up to 3 months at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. | [3][5][8][12][13] |
Experimental Protocols
Detailed methodologies for determining key physico-chemical properties are outlined below. These are generalized standard protocols that can be applied to this compound citrate salt.
Determination of Aqueous Solubility (Flask Method - OECD Guideline 105)
This protocol is adapted from the OECD Guideline 105 for the testing of chemicals and is suitable for substances with solubility above 10⁻² g/L.[2][3][11][13]
Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature water bath or shaker (25 °C ± 0.5 °C)
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge
-
Filtration device (e.g., syringe filter with a non-adsorbing membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound citrate salt to a glass flask. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of deionized water to the flask.
-
Stopper the flask and place it in a constant temperature shaker bath set to 25 °C.
-
Agitate the flask for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration in solution does not change significantly over two consecutive time points.
-
After equilibration, allow the solution to stand at 25 °C to let the undissolved solid settle.
-
Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure that the separation method does not alter the temperature of the solution.
-
Analyze the concentration of this compound citrate in the clear aqueous phase using a validated HPLC method.
-
The experiment should be performed in triplicate.
Workflow for Solubility Determination:
Determination of Melting Point (Capillary Method)
This is a standard method for determining the melting point of a crystalline solid.[7][10][14][15][16]
Principle: A small amount of the powdered substance in a capillary tube is heated, and the temperature range over which the substance melts is observed. A pure crystalline substance has a sharp and characteristic melting point.
Apparatus:
-
Melting point apparatus with a heating block and a thermometer or a digital temperature sensor
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound citrate salt sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
Perform the determination in triplicate.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable substances.[9][17][18][19]
Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added, and the pKa is calculated from the resulting titration curve.
Apparatus:
-
pH meter with a glass electrode, calibrated with standard buffers
-
Automatic titrator or a burette
-
Stirring plate and stir bar
-
Titration vessel
-
Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)
Procedure:
-
Accurately weigh a sample of this compound citrate salt and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM).
-
Place the solution in the titration vessel and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Since this compound is a weak base, titrate the solution with a standardized solution of 0.1 M HCl.
-
Add the titrant in small increments, allowing the pH to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
The experiment should be performed in triplicate.
Signaling Pathway
This compound citrate acts as a competitive antagonist at the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺).[20][21] Activation of this receptor by an agonist like acetylcholine leads to an influx of Ca²⁺, which in turn triggers various downstream signaling cascades, including the PI3K/Akt and JAK2/STAT3 pathways, promoting cell survival and modulating inflammation.[6][8][12][22] By competitively binding to the receptor, this compound prevents the binding of agonists and thereby inhibits the opening of the ion channel and the subsequent intracellular signaling.[1]
Inhibitory Action of this compound on α7 nAChR Signaling:
References
- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acri.gov.tw [acri.gov.tw]
- 3. Water Solubility | Scymaris [scymaris.com]
- 4. researchgate.net [researchgate.net]
- 5. filab.fr [filab.fr]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 12. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. davjalandhar.com [davjalandhar.com]
- 16. mt.com [mt.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 22. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of norditerpenoid alkaloids: A technical guide for researchers
An in-depth exploration of the enzymatic cascade responsible for the synthesis of pharmacologically significant norditerpenoid alkaloids, primarily found in plant genera such as Aconitum and Delphinium. This guide details the key enzymes, intermediates, and proposed mechanisms, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Norditerpenoid alkaloids (NDAs) are a class of complex specialized metabolites renowned for their diverse and potent pharmacological activities, ranging from cardiotoxicity to analgesic and anti-inflammatory effects. Predominantly isolated from species within the Ranunculaceae family, these alkaloids are characterized by their intricate C18, C19, or C20 diterpenoid skeletons. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide delineates the current knowledge of the NDA biosynthetic pathway, from the initial cyclization of the diterpene precursor to the late-stage oxidative modifications that generate the vast structural diversity of these compounds.
The Core Biosynthetic Pathway: From Geranylgeranyl Diphosphate to Diterpene Scaffolds
The biosynthesis of norditerpenoid alkaloids commences with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways. The initial and crucial steps involve a series of cyclizations catalyzed by diterpene synthases (diTPSs) to form the foundational carbocyclic skeletons.
Recent studies, particularly on Aconitum and Delphinium species, have elucidated the entry points into the diterpenoid alkaloid pathway. A key intermediate, the diterpenoid alkaloid atisinium, is synthesized through the action of six enzymes: a pair of terpene synthases, three cytochromes P450, and a reductase[1]. The initial cyclization is a two-step process involving Class II and Class I diTPSs.
Key Enzymes in the Early Pathway:
-
ent-copalyl diphosphate synthase (CPS): A Class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate (ent-CPP)[2][3].
-
ent-kaurene synthase (KS): A Class I diTPS that utilizes ent-CPP as a substrate to produce the tetracyclic diterpene, ent-kaurene. This reaction proceeds through the ionization of the diphosphate group followed by further cyclization and rearrangement[2][3]. Some studies have also identified the formation of ent-atiserene from ent-CPP by specific KS-like enzymes (KSLs)[2][3].
The formation of the atisine skeleton is a critical branching point, and recent research has identified a pair of terpene synthases and three cytochrome P450s that contribute to the formation of atisinium[1]. A novel reductase, with little homology to previously characterized enzymes, is also involved in this initial pathway[1]. Isotopic labeling studies have revealed a preference for ethanolamine as the nitrogen source for the majority of detected diterpenoid alkaloids[1].
Late-Stage Modifications: The Role of Cytochrome P450s and Other Enzymes
The immense structural diversity of norditerpenoid alkaloids arises from a series of late-stage modifications of the initial diterpene scaffolds. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups, epoxides, and other functionalities, leading to complex rearrangements and the formation of the characteristic C18, C19, and C20 skeletons[4][5].
Quantitative Data on Norditerpenoid Alkaloid Biosynthesis
Quantitative analysis of gene expression and metabolite accumulation provides crucial insights into the regulation and flux of the biosynthetic pathway. The following tables summarize available quantitative data from studies on Aconitum and Delphinium species.
Table 1: Relative Gene Expression Levels of Key Biosynthetic Enzymes in Aconitum carmichaelii
| Gene/Enzyme | Flower (FPKM) | Bud (FPKM) | Leaf (FPKM) | Root (FPKM) | Putative Function | Reference |
| GGPPS | 10.5 | 15.2 | 8.9 | 25.8 | Geranylgeranyl diphosphate synthase | [2] |
| ent-CPS | 2.1 | 3.5 | 1.8 | 12.4 | ent-copalyl diphosphate synthase | [2] |
| ent-KS | 1.5 | 2.8 | 1.2 | 9.7 | ent-kaurene synthase | [2] |
| CYP71 clan | 5.8 | 8.1 | 4.2 | 18.9 | Cytochrome P450 (putative) | [2] |
| CYP86 clan | 3.2 | 4.9 | 2.5 | 11.3 | Cytochrome P450 (putative) | [2] |
FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are indicative of relative gene expression levels.
Table 2: Concentration of Major Norditerpenoid Alkaloids in Different Tissues of Aconitum Species
| Alkaloid | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |
| Aconitine | Aconitum carmichaelii | Lateral Root | 0.01 ± 0.001 | [9] |
| Mesaconitine | Aconitum carmichaelii | Lateral Root | 0.13 ± 0.001 | [9] |
| Hypaconitine | Aconitum carmichaelii | Lateral Root | 1.40 ± 0.013 | [9] |
| Total Toxic Alkaloids | Delphinium nuttallianum | Whole Plant | 0.72 - 7.02 | [10] |
| Methyllycaconitine | Delphinium spp. | Whole Plant | Varies | [10] |
| Nudicauline | Delphinium spp. | Whole Plant | Varies | [10] |
| 14-deacetylnudicauline | Delphinium spp. | Whole Plant | Varies | [10] |
Experimental Protocols
Detailed experimental protocols are essential for the functional characterization of biosynthetic enzymes and the analysis of pathway intermediates and products.
Protocol 1: In Vitro Terpene Synthase Assay
This protocol is adapted from methods used for the functional characterization of diterpene synthases from Aconitum species[2][3].
-
Enzyme Expression and Purification:
-
Clone the full-length cDNA of the candidate terpene synthase into an appropriate expression vector (e.g., pET28a or pGEX).
-
Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16 °C) overnight.
-
Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA or GST-affinity).
-
-
Enzyme Assay:
-
Prepare the assay buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.
-
In a glass vial, combine 50 µL of assay buffer, 10 µM of the substrate (GGPP or ent-CPP), and 1-5 µg of the purified enzyme.
-
Overlay the reaction mixture with 500 µL of hexane to trap volatile products.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by vortexing vigorously.
-
-
Product Analysis:
-
Analyze the hexane layer by gas chromatography-mass spectrometry (GC-MS).
-
For non-volatile products, dephosphorylate the products by adding alkaline phosphatase to the aqueous phase and incubate for another hour. Then extract with hexane and analyze by GC-MS.
-
Compare the mass spectra and retention times of the enzymatic products with authentic standards.
-
Protocol 2: LC-MS/MS Quantification of Norditerpenoid Alkaloids
-
Sample Preparation:
-
Grind the dried plant material to a fine powder.
-
Extract a known weight of the powder (e.g., 0.1 g) with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or soxhlet extraction.
-
Centrifuge the extract and filter the supernatant through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each target alkaloid.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of the target alkaloids.
-
Calculate the concentration of each alkaloid in the sample based on the calibration curve.
-
Visualizing the Pathway and Workflows
Diagrams are essential for visualizing the complex relationships within the biosynthetic pathway and the experimental procedures used to study it.
Caption: Proposed biosynthetic pathway of norditerpenoid alkaloids.
Caption: Experimental workflow for identifying and characterizing biosynthetic enzymes.
Caption: Logical relationships in norditerpenoid alkaloid research.
References
- 1. researchgate.net [researchgate.net]
- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Diterpenoid alkaloids from the whole herb of Delphinium grandiflorum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitive analysis of aconitine, hypaconitine, mesaconitine and jesaconitine in human body fluids and Aconitum tubers by LC/ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyllycaconitine (MLA) as a Nicotinic Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of methyllycaconitine (MLA), a norditerpenoid alkaloid, as a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs). It delves into its receptor subtype selectivity, binding characteristics, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Predominantly a Competitive Antagonist at α7 nAChRs
This compound (MLA) is a naturally occurring norditerpenoid alkaloid that functions as a potent and selective antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission in response to the neurotransmitter acetylcholine (ACh).[2] Antagonists like MLA block this signaling by binding to the receptor.[2]
The primary mechanism of action for MLA at α7 nAChRs is competitive antagonism.[2] This means that MLA binds to the same site as the endogenous agonist, acetylcholine (the orthosteric site), thereby preventing ACh from binding and activating the receptor.[2] This inhibition is surmountable, meaning that increasing the concentration of the agonist can overcome the blocking effect of MLA.[3] The anthranilate ester side-chain of MLA is a crucial structural determinant for its competitive binding to the α7 nAChR.[4][5]
While highly selective for the α7 subtype, MLA also exhibits antagonist activity at other nAChR subtypes, although often with lower potency and through different mechanisms.[2][4] For instance, at α4β2 and α3β4 nAChRs, MLA and its analogues tend to display noncompetitive or mixed antagonism.[4][6] This suggests that MLA can also bind to allosteric sites distinct from the agonist binding site on these receptor subtypes, or act as a channel blocker.[4][5] Some studies indicate that at α4β2 nAChRs, the antagonism is voltage-dependent, which is characteristic of open channel blockade.[5]
Quantitative Pharmacological Data
The potency and selectivity of MLA have been quantified across various nAChR subtypes using different experimental assays. The following tables summarize key quantitative data, including inhibitory concentration (IC50) and binding affinity (Ki) values.
| Receptor Subtype | Ligand/Agonist | Assay Type | Preparation | IC50 | Reference |
| Human α7 nAChR | Acetylcholine (100 µM) | Electrophysiology | Xenopus oocytes | 2 nM | [1][2] |
| Rat α7 nAChR | Acetylcholine | Electrophysiology | Xenopus oocytes | - | [4] |
| Rat α4β2 nAChR | Acetylcholine | Electrophysiology | Xenopus oocytes | 2.3 - 26.6 µM (for analogues) | [4] |
| Rat α3β4 nAChR | Acetylcholine | Electrophysiology | Xenopus oocytes | - | [4] |
| Bovine Adrenal α3β4* nAChR | Nicotine | Catecholamine Release | Adrenal Medulla | 11 µM (for N-phenpropyl analogue) | [7] |
| Chick α3nα1 nAChR | - | Electrophysiology | Xenopus oocytes | 0.08 µM | [8] |
| Chick α4nα1 nAChR | - | Electrophysiology | Xenopus oocytes | 0.65 µM | [8] |
| Receptor Subtype | Radioligand | Preparation | Ki | Reference |
| Rat Brain α7-type nAChR | [3H]MLA | Rat brain membranes | 1.86 ± 0.31 nM (Kd) | [9] |
| Rat Brain α7-type nAChR | [125I]α-bungarotoxin | Rat brain membranes | 1.8 ± 0.5 nM (vs [3H]MLA) | [9] |
| Rat Striatum nAChR | [125I]α-CTx-MII | Rat striatum and nucleus accumbens | 33 nM | [3] |
| Rat Striatum nAChR | [3H]nicotine | Rat striatal membranes | 4 µM | [8] |
| Human Muscle nAChR | [125I]α-bungarotoxin | Human muscle extracts | ~8 µM | [10] |
| Torpedo nAChR | [125I]α-bungarotoxin | Purified Torpedo receptors | ~1 µM | [10] |
Experimental Protocols
The characterization of MLA's antagonist properties relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is widely used to study the functional effects of ligands on ion channels expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated by enzymatic treatment.[1]
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α7, rat α4β2, rat α3β4).[1][4]
-
Expression: Injected oocytes are incubated for several days to allow for the expression of functional receptors on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (typically -60 to -80 mV).
-
-
Drug Application:
-
The agonist (e.g., acetylcholine) is applied to elicit an inward current, which is a measure of receptor activation.
-
To test for antagonism, MLA is pre-applied for a set duration (e.g., 2 minutes) before being co-applied with the agonist.[2]
-
The reduction in the agonist-induced current in the presence of MLA is used to quantify its inhibitory effect and determine the IC50 value.[1]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand to its receptor.
-
Membrane Preparation: Brain tissue (e.g., rat striatum, hippocampus) or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the nAChRs.[8][9]
-
Binding Reaction:
-
A known concentration of a radiolabeled ligand (e.g., [3H]MLA, [125I]α-bungarotoxin, or [125I]α-conotoxin-MII) is incubated with the membrane preparation.[3][9]
-
To determine the affinity of MLA, competition binding experiments are performed where increasing concentrations of unlabeled MLA are added to the reaction mixture to displace the radioligand.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a scintillation counter or gamma counter.
-
-
Data Analysis: The data are analyzed to calculate the dissociation constant (Kd) for the radioligand and the inhibition constant (Ki) for the competing ligand (MLA).[3][9]
Neurotransmitter Release Assays
These functional assays measure the effect of MLA on neurotransmitter release from synaptosomes, which are isolated nerve terminals.
-
Synaptosome Preparation: A specific brain region (e.g., rat striatum) is dissected and homogenized. Synaptosomes are then isolated by differential and density gradient centrifugation.
-
Loading with Radiolabeled Neurotransmitter: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [3H]dopamine, which is taken up and stored in synaptic vesicles.[3]
-
Stimulation of Release: The loaded synaptosomes are stimulated with a nicotinic agonist (e.g., nicotine) to induce the release of the radiolabeled neurotransmitter.[3]
-
Antagonist Treatment: To test the effect of MLA, it is added to the synaptosome suspension before the addition of the stimulating agonist.[3]
-
Quantification of Release: The amount of radioactivity released into the supernatant is measured by liquid scintillation counting. The inhibitory effect of MLA on agonist-induced neurotransmitter release is then quantified.[3]
Signaling Pathways and Logical Relationships
The antagonistic action of MLA at nAChRs has significant implications for downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Competitive Antagonism at the α7 Nicotinic Acetylcholine Receptor
Caption: Competitive antagonism of MLA at the α7 nAChR orthosteric site.
Experimental Workflow for Assessing MLA's Antagonist Activity
Caption: A generalized workflow for characterizing MLA's antagonist properties.
Downstream Effects of α7 nAChR Blockade by MLA
Caption: Inhibition of α7 nAChR by MLA disrupts downstream signaling events.
Conclusion
This compound is a powerful pharmacological tool for studying the role of nicotinic acetylcholine receptors, particularly the α7 subtype. Its high potency and selectivity make it an invaluable probe in neuroscience research.[2][10] However, its activity at other nAChR subtypes, albeit at higher concentrations, necessitates careful interpretation of experimental results, especially in tissues with a diverse nAChR population.[3] The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is crucial for its effective use in elucidating the complex roles of nicotinic signaling in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the binding site of novel this compound (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies with ring E analogues of this compound on bovine adrenal alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Toxicological Profile and Lethal Dose 50 of Methyllycaconitine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA) is a potent norditerpenoid alkaloid found in Delphinium (larkspur) species, known for its significant toxicity in animals.[1] This technical guide provides a comprehensive overview of the toxicological studies of MLA, with a primary focus on its median lethal dose (LD50) in various animal models. The document details the underlying mechanism of toxicity, experimental protocols for acute toxicity assessment, and summarizes key quantitative data. Visual diagrams are provided to illustrate the signaling pathway of MLA's action and a typical experimental workflow for LD50 determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and toxicology.
Introduction
This compound, a major toxic component of larkspur, is a significant concern for livestock, particularly in regions where these plants are prevalent.[1] Beyond its role in toxicology, MLA has been utilized as a valuable pharmacological tool to investigate the function of nicotinic acetylcholine receptors (nAChRs), specifically as a potent and selective antagonist of the α7 subtype.[2][3] Understanding the toxicological profile and lethal doses of MLA across different species is crucial for risk assessment, the development of potential antidotes, and for its safe application in neuroscience research.
Mechanism of Toxicity
The primary mechanism underlying the toxicity of this compound is its action as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[2] Acetylcholine is a critical neurotransmitter that binds to nAChRs to mediate a wide range of physiological functions, including muscle contraction and neuronal signaling.
MLA's high affinity for the α7 subtype of nAChRs is a key aspect of its pharmacological and toxicological profile.[2] However, its toxic effects are likely mediated through its interaction with multiple nAChR subunits, particularly those at the neuromuscular junction.[2] By blocking these receptors, MLA inhibits the action of acetylcholine, leading to a range of neuromuscular effects.
At lower doses, this antagonism results in muscle weakness, respiratory difficulty, and loss of motor control.[1] At higher, lethal doses, the blockade of nAChRs leads to complete motor paralysis and ultimately, death from respiratory arrest.[1]
Quantitative Toxicological Data: LD50 Values
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and represents the dose required to kill 50% of a tested population. The LD50 of this compound has been determined in a variety of animal models, demonstrating species-specific differences in susceptibility. The route of administration also significantly influences the observed toxicity.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Parenteral | 3 - 5 | [1] |
| Intravenous | 4.2 ± 0.9 (wild-type) | [2] | |
| Intravenous | 3.7 ± 1.1 (heterozygous α7 knockout) | [2] | |
| Intravenous | 3.3 ± 0.9 (homozygous α7 knockout) | [2] | |
| Rat | Parenteral | ~5 | [1] |
| Rabbit | Parenteral | 2 - 3 | [1] |
| Frog | Parenteral | 3 - 4 | [1] |
| Cat | Parenteral | Comparable to rabbits (2 - 3) | [1] |
| Dog | Parenteral | ~1.5 times more sensitive than rabbits | [1] |
| Sheep | Parenteral | ~10 | [1] |
| Cattle | Parenteral | ~2 | [1] |
Experimental Protocols for Acute Toxicity Studies
The determination of LD50 and the assessment of acute toxicity of this compound are typically conducted following established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The following protocol is a synthesized representation based on these guidelines and specific details from available literature on MLA.
Animal Models and Housing
-
Species and Strain: Commonly used rodent models include mice (e.g., NIH Swiss, C57BL/6J) and rats (e.g., Sprague-Dawley, Wistar).[4][5] The choice of strain can be critical, as susceptibility to MLA toxicity may vary.[2]
-
Health Status: Animals should be healthy, young adults, and acclimatized to the laboratory conditions for at least one week prior to the study.
-
Housing: Animals should be housed in appropriate cages with controlled environmental conditions (temperature, humidity, and light-dark cycle).[6] Food and water are typically provided ad libitum, except for a brief fasting period before oral administration.[6][7]
Test Substance Preparation and Administration
-
Vehicle Selection: The choice of vehicle is critical for ensuring the stability and bioavailability of MLA. For parenteral administration (intravenous or intraperitoneal), sterile isotonic saline is a common vehicle.[4] For compounds with poor water solubility, other vehicles such as dimethyl sulfoxide (DMSO) or a mixture of solvents may be necessary, though their own potential toxicity must be considered.[8]
-
Dose Formulation: MLA is dissolved in the chosen vehicle to achieve the desired concentrations for the different dose groups.
-
Route of Administration: The most common routes for acute toxicity testing of MLA are parenteral, including intravenous (IV) and intraperitoneal (IP) injections.[1] Oral administration is also a relevant route, especially for assessing risks associated with livestock poisoning.[1]
Dose Selection and Study Design
-
Dose-Ranging Study: A preliminary dose-ranging study is often conducted with a small number of animals to determine the approximate range of lethal doses.
-
Main Study: Based on the results of the dose-ranging study, a series of graded doses are selected. These doses should be spaced to produce a range of toxic effects and mortality rates, ideally bracketing the expected LD50.
-
Group Size: Typically, groups of 5-10 animals per sex are used for each dose level.[5][6] A control group receiving only the vehicle is also included.
Observation and Data Collection
-
Clinical Signs: Following administration of MLA, animals are observed for clinical signs of toxicity. Observations should be made frequently on the first day (e.g., at 30 minutes, 1, 2, 4, and 6 hours) and then daily for a period of 14 days.[6]
-
Functional Observational Battery (FOB): For neurotoxic compounds like MLA, a more detailed assessment using a Functional Observational Battery is recommended. This includes systematic observation of:
-
Mortality: The number of deaths in each dose group is recorded daily.
-
Body Weight: Animals are weighed before the start of the study and at regular intervals throughout the observation period (e.g., weekly).[6]
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any treatment-related macroscopic changes in organs and tissues.
Data Analysis
The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.
Conclusion
This compound exhibits significant acute toxicity across a range of animal species, primarily through its antagonistic action on nicotinic acetylcholine receptors. The LD50 values vary depending on the animal model and the route of administration, highlighting the importance of species-specific toxicological assessments. The experimental protocols outlined in this guide, based on established methodologies, provide a framework for conducting robust acute toxicity studies of MLA and other neurotoxic alkaloids. A thorough understanding of the toxicological properties of MLA is essential for mitigating risks to livestock and for its continued use as a valuable tool in pharmacological research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Acute toxicity study in rodents | Bienta [bienta.net]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mds-usa.com [mds-usa.com]
- 10. eCFR :: 40 CFR 798.6050 -- Functional observational battery. [ecfr.gov]
Structure-Activity Relationships of Methyllycaconitine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR, a ligand-gated ion channel, is implicated in a variety of neurological processes and represents a significant therapeutic target for conditions such as Alzheimer's disease, schizophrenia, and certain types of cancer. The complex structure of MLA, however, presents challenges for its development as a therapeutic agent. This has spurred considerable research into the synthesis and evaluation of simplified analogs to elucidate the key structural features required for potent and selective antagonism of nAChRs. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of MLA analogs, with a focus on modifications to the core scaffold and side chains. It includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to aid researchers in the design and development of novel nAChR modulators.
Structure-Activity Relationships of this compound Analogs
The SAR of MLA analogs has been primarily explored through systematic modifications of three key structural regions: the AE-bicyclic core, the N-side-chain of the piperidine E-ring, and the ester side-chain. These studies have provided valuable insights into the molecular determinants of affinity and selectivity for different nAChR subtypes, particularly α7, α4β2, and α3β4.[2][3][4]
AE-Bicyclic Core Analogs
Simplification of the complex hexacyclic structure of MLA to a more synthetically accessible AE-bicyclic core has been a major focus of analog design. These simplified analogs retain the crucial piperidine E-ring and a functionalized A-ring equivalent.
N-Side-Chain Modifications
The substituent on the nitrogen of the piperidine E-ring plays a critical role in modulating antagonist activity. Studies on AE-bicyclic analogs have shown that the nature of this side-chain significantly influences potency at the α7 nAChR.[3]
-
Aromatic vs. Aliphatic Chains: Aromatic side-chains, such as benzyl and phenylethyl, generally confer greater potency than simple alkyl chains like methyl or ethyl.[5] This suggests that hydrophobic and/or aromatic interactions are important for binding to the receptor.
-
Chain Length: Among phenylalkyl substituents, the optimal chain length appears to be specific, with benzyl and 4-phenylbutyl groups showing enhanced activity compared to 2-phenylethyl and 3-phenylpropyl groups at the human α7 nAChR.[6]
Ester Side-Chain Modifications
The anthranilate ester side-chain of MLA is a key contributor to its high affinity for the α7 nAChR.[2][4]
-
Importance of the Ester Moiety: Removal or significant alteration of the ester side-chain dramatically reduces antagonist activity, highlighting its critical role in receptor binding.[5]
-
Competitive vs. Non-competitive Antagonism: The presence of the anthranilate ester moiety appears to be a determinant of competitive antagonism at the α7 nAChR. In contrast, analogs lacking this feature often exhibit non-competitive antagonism at heteromeric nAChRs like α4β2 and α3β4.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data for various MLA analogs, providing a comparative view of their potency and selectivity at different nAChR subtypes.
Table 1: Antagonist Activity of AE-Bicyclic Analogs at Human α7 nAChR. [3][5]
| Compound | N-Side-Chain | % Inhibition of ACh Response (1 nM) |
| MLA | - | 96.6 ± 0.2 |
| 14 | Methyl | 35.0 ± 3.5 |
| 15 | Ethyl | 28.9 ± 2.9 |
| 16 | Benzyl | 53.2 ± 1.9 |
| 17 | 2-Phenylethyl | 42.1 ± 2.1 |
| 18 | 3-Phenylpropyl | 39.5 ± 2.0 |
| 19 | 4-Phenylbutyl | 45.6 ± 2.3 |
Table 2: IC50 Values of MLA Analogs at Rat α7, α4β2, and α3β4 nAChRs. [2][4]
| Compound | Core Structure | Side-Chain | α7 IC50 (μM) | α4β2 IC50 (μM) | α3β4 IC50 (μM) |
| 2 | Azatricyclic | Anthranilate Ester | >30 (competitive) | 11.2 | 26.6 |
| 3 | Azatricyclic | Alcohol | 13.3 | 2.3 | 4.8 |
| 4 | Azabicyclic | Anthranilate Ester | >30 (competitive) | 10.7 | 13.9 |
| 5 | Azabicyclic | Alcohol | 17.5 | 11.6 | 12.1 |
Experimental Protocols
Synthesis of AE-Bicyclic Core Analogs
A general three-step synthesis for AE-bicyclic analogs of MLA has been established.[3]
Step 1: Synthesis of the AE-Bicyclic Core via Double Mannich Reaction [3][7]
-
To a solution of ethyl cyclohexanone-2-carboxylate in ethanol, add the desired primary amine (e.g., methylamine, benzylamine) and aqueous formaldehyde.
-
Heat the reaction mixture at reflux for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting bicyclic amine by column chromatography.
Step 2: Reduction of the Ketone [3]
-
Suspend the bicyclic ketone in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add lithium aluminum hydride (LAH) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 7 hours.
-
Quench the reaction by sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the mixture through Celite and concentrate the filtrate to yield the corresponding alcohol.
Step 3: Esterification [3]
-
Dissolve the bicyclic alcohol, the desired carboxylic acid side-chain (e.g., 2-acetamidobenzoic acid), and 4-dimethylaminopyridine (DMAP) in anhydrous acetonitrile under a nitrogen atmosphere.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and heat the reaction at 40 °C for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final ester analog.
Radioligand Binding Assay for nAChRs
This protocol describes a competitive binding assay to determine the affinity of MLA analogs for nAChRs using [³H]-epibatidine.
-
Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing the nAChR subtype of interest in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4 °C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (MLA analog) at various concentrations, and 50 µL of [³H]-epibatidine (final concentration ~0.2-0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of a known nAChR ligand (e.g., 100 µM nicotine).
-
Incubate the plate at room temperature for 2-3 hours.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value from the competition curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional effects of MLA analogs on nAChR ion channel activity.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-5 days at 18 °C.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply acetylcholine (ACh) at its EC50 concentration to elicit a control current response.
-
Pre-apply the MLA analog for a defined period (e.g., 2-5 minutes) before co-application with ACh to determine its inhibitory effect.
-
Record the peak current amplitude in the presence and absence of the analog.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ACh-evoked current by the MLA analog.
-
For concentration-response curves, apply a range of analog concentrations and fit the data to a sigmoidal dose-response equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Activation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades that are crucial for neuronal function and survival. MLA and its analogs, by antagonizing these receptors, can modulate these pathways.
Caption: Downstream signaling pathways modulated by nAChR activation and antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel MLA analogs as nAChR antagonists.
Caption: High-throughput screening workflow for MLA analog development.
Logical Relationships in SAR
This diagram depicts the logical flow of how structural modifications to MLA analogs influence their activity at nAChRs.
Caption: Logical relationships in the SAR of this compound analogs.
References
- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identifying the binding site of novel this compound (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Perspectives on the α5 nicotinic acetylcholine receptor in lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Methyllycaconitine in Neuroscience Research: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species (larkspurs), has emerged as a pivotal pharmacological tool in neuroscience research.[1] Its high affinity and selectivity for the α7 nicotinic acetylcholine receptor (nAChR) have made it an invaluable probe for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides a comprehensive overview of MLA's mechanism of action, its application in key experimental paradigms, and its role in understanding neurological disorders.
Mechanism of Action: A Potent α7 nAChR Antagonist
MLA is a competitive antagonist of the α7 nAChR, binding to the same site as the endogenous neurotransmitter acetylcholine (ACh).[2] This interaction blocks the conformational change required for ion channel opening, thereby inhibiting the influx of cations, primarily Ca2+, into the neuron. While highly selective for the α7 subtype, MLA can also interact with other nAChR subtypes at higher concentrations.[3][4]
The anthranilate ester side-chain of MLA is a crucial structural determinant for its competitive binding at the α7 nAChR.[5] In contrast, at other nAChR subtypes, such as the α4β2 receptor, MLA and its analogs often exhibit non-competitive antagonism, suggesting a different binding site, potentially within the ion channel pore.[5]
Quantitative Data: Receptor Binding Affinities and Inhibitory Concentrations
The following tables summarize the quantitative data for MLA and its analogs across various nAChR subtypes, providing a comparative view of its potency and selectivity.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of this compound (MLA) for various nAChR Subtypes
| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |
| α7 | Rat brain membranes | [3H]MLA | Kd | 1.86 ± 0.31 nM | [1] |
| α7 | Rat brain membranes | [125I]α-bungarotoxin | Ki | 1.4 nM | [4][6] |
| α7 | Human K28 cell line | [125I]α-bungarotoxin | Ki | ~ 1 x 10⁻⁸ M | [7] |
| α7 | Human | - | IC50 | 2 nM | [2][8] |
| α4β2 | Avian DNA in Xenopus oocytes | - | IC50 | ~7 x 10⁻⁷ M | [7] |
| α3β2 | Avian DNA in Xenopus oocytes | - | IC50 | ~8 x 10⁻⁸ M | [7] |
| α3/α6β2β3* | Rat striatum and nucleus accumbens | [125I]α-CTx-MII | Ki | 33 nM | [9][10] |
| Muscle nAChR | Human muscle extracts | [125I]α-bungarotoxin | Ki | ~8 x 10⁻⁶ M | [7] |
| Muscle nAChR | Frog muscle extracts | [125I]α-bungarotoxin | Ki | 10⁻⁵ - 10⁻⁶ M | [6] |
| Torpedo nAChR | Purified from electric ray | [125I]α-bungarotoxin | Ki | ~1 x 10⁻⁶ M | [7] |
Table 2: Inhibitory Concentrations (IC50) of MLA Analogs
| Compound | Receptor Subtype | Preparation | IC50 | Reference |
| Azatricyclic anthranilate ester 2 | α7 | Rat nAChRs in Xenopus oocytes | Competitive Antagonist | [5] |
| Azatricyclic anthranilate ester 2 | α4β2 | Rat nAChRs in Xenopus oocytes | Non-competitive Inhibition | [5] |
| Azatricyclic anthranilate ester 2 | α3β4 | Rat nAChRs in Xenopus oocytes | Mixed Effects | [5] |
| MLA Analogs (general) | α7, α4β2, α3β4 | Rat nAChRs in Xenopus oocytes | 2.3 - 26.6 µM | [5] |
| Bicyclic mustard 6 | α4β2 | Rat nAChRs in Xenopus oocytes | 10.9 µM | [5] |
| Bicyclic alcohol 5 | α4β2 | Rat nAChRs in Xenopus oocytes | 11.6 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols utilizing MLA.
Radioligand Binding Assays
These assays are used to determine the binding affinity of MLA for nAChRs.
Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of MLA.
Materials:
-
Rat brain membranes (or other tissue/cell preparations expressing nAChRs)
-
Radioligand (e.g., [3H]MLA or [125I]α-bungarotoxin)
-
This compound (MLA)
-
Incubation buffer (e.g., phosphate-buffered saline)
-
Glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled MLA.
-
Allow the binding to reach equilibrium (e.g., 2-3 hours at room temperature).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of MLA's effect on nAChR ion channel activity.
Objective: To determine the IC50 of MLA for inhibiting ACh-induced currents and to characterize the mode of antagonism (competitive vs. non-competitive).
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding nAChR subunits (e.g., rat α7, α4β2)
-
Acetylcholine (ACh)
-
This compound (MLA)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., Ringer's solution)
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply ACh to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
To determine the IC50, co-apply varying concentrations of MLA with a fixed concentration of ACh (typically the EC50 concentration).
-
To determine the mode of antagonism, generate ACh concentration-response curves in the absence and presence of a fixed concentration of MLA. A rightward shift in the EC50 with no change in the maximal response indicates competitive antagonism, while a reduction in the maximal response suggests non-competitive antagonism.[5]
In Vivo Behavioral Studies
Behavioral paradigms in animal models are used to investigate the role of α7 nAChRs in complex brain functions and the effects of MLA on these processes.
Objective: To assess the behavioral consequences of α7 nAChR blockade by MLA.
Animal Model: Male NIH Swiss mice or Wistar rats.[11][12]
Drug Administration: MLA is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Dosages can range from 1.0 to 10.0 mg/kg for general behavioral screening and 3.9 to 7.8 mg/kg for nicotine self-administration studies.[12]
Example Protocol: T-Maze Spontaneous Alternation Task This task assesses spatial working memory, which is dependent on hippocampal function.[13]
-
Habituate the mice to the T-maze apparatus.
-
Administer MLA or vehicle (saline) i.p.
-
After a set pre-treatment time, place the mouse at the start of the T-maze and allow it to freely explore the arms.
-
Record the sequence of arm entries over a specified period (e.g., 8 minutes).
-
A spontaneous alternation is defined as entering a different arm on consecutive choices.
-
Calculate the percentage of spontaneous alternation. A reduction in this percentage by MLA indicates a cognitive deficit.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MLA and typical experimental workflows.
Caption: MLA competitively antagonizes ACh at the α7 nAChR, blocking Ca²⁺ influx.
Caption: Workflow for characterizing MLA's effects using electrophysiology.
Caption: General workflow for in vivo behavioral studies using MLA.
Applications in Neuroscience Research
MLA's selectivity has made it instrumental in defining the role of α7 nAChRs in various physiological and pathological processes.
-
Cognition and Memory: Studies using MLA have demonstrated the importance of α7 nAChRs in cognitive functions. Administration of MLA can induce cognitive deficits in mice, providing a model to screen for potential cognitive-enhancing drugs.[11][13] Interestingly, low, picomolar concentrations of MLA have been shown to potentiate α7 nAChR responses and improve memory acquisition in rats, suggesting a complex dose-dependent effect.[14]
-
Neurological and Psychiatric Disorders:
-
Schizophrenia: Diminished expression of α7 nAChRs has been observed in the brains of schizophrenia patients. MLA has been used to create animal models that mimic certain behavioral aspects of the disorder, aiding in the development of novel therapeutics targeting the α7 nAChR.
-
Alzheimer's Disease: The α7 nAChR is implicated in the pathogenesis of Alzheimer's disease through its interaction with amyloid-β peptides. MLA has been shown to alleviate amyloid-β-induced cytotoxicity in cell culture, suggesting a potential neuroprotective role for α7 nAChR antagonists.[15]
-
Nicotine Addiction: MLA has been shown to reduce nicotine self-administration in rats, indicating that α7 nAChRs play a role in the reinforcing effects of nicotine.[7][12] However, it does not appear to precipitate nicotine withdrawal symptoms, suggesting a specific role in the reward pathway rather than physical dependence.[12]
-
-
Neurotransmitter Release: MLA has been used to demonstrate the involvement of α7 nAChRs in modulating the release of various neurotransmitters. For example, it can block nicotine-evoked 5-HT release in the dorsal hippocampus.[16] It also interacts with presynaptic nAChRs containing α3/α6β2β3* subunits to inhibit dopamine release in the striatum, highlighting the need for caution when interpreting its effects in the basal ganglia.[9][10]
Conclusion
This compound is a powerful and selective antagonist of the α7 nAChR that has significantly advanced our understanding of this receptor's function in the central nervous system. Its utility spans from fundamental molecular pharmacology to in vivo behavioral studies and the investigation of complex neurological disorders. The quantitative data, experimental protocols, and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals seeking to leverage MLA in their own investigations into the multifaceted world of nicotinic acetylcholine receptor signaling. As research continues, MLA and its analogs will undoubtedly remain critical tools in the quest to unravel the complexities of the brain and develop novel therapies for a range of debilitating conditions.
References
- 1. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The nicotinic antagonist this compound has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonizing α7 nicotinic receptors with this compound (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Dissolving Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), with a Ki of 1.4 nM.[1][2][3] It is a valuable tool in neuroscience research for investigating the physiological and pathological roles of α7-nAChRs. Due to its specific antagonistic properties, MLA is utilized in studies related to neuroprotection, inflammatory processes, and pain. Proper dissolution and handling of MLA citrate are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for dissolving MLA citrate in water and dimethyl sulfoxide (DMSO), along with important technical data and handling information.
Physicochemical Properties and Solubility
This compound citrate is a norditerpenoid alkaloid derived from Delphinium brownii seeds.[4] The citrate salt is the most common commercially available form.[5]
Data Presentation: Solubility and Storage
| Parameter | Water | DMSO | General Storage (Solid) |
| Maximum Solubility | Up to 100 mM[1][6][7] (Conflicting reports suggest lower solubility of 10 mM or 2.49 mM with assistance[8]) | Up to 100 mM[1][6][7] (One report suggests 133.35 mM with sonication[8]) | Store at -20°C under desiccating conditions.[6] The product can be stored for up to 12 months. |
| Preparation Notes | May require sonication and warming to achieve higher concentrations.[8] For stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[8] | Use newly opened, anhydrous DMSO as it is hygroscopic.[8] Sonication may be required.[8] | N/A |
| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months[3] or -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.[8][9] | Aliquot and store at -20°C for 1 month[8] or -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.[8][9] | N/A |
Experimental Protocols
Safety Precautions
This compound is a toxic alkaloid.[5] Standard laboratory safety practices should be strictly followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
Protocol 1: Dissolving this compound Citrate in Water
This protocol is suitable for preparing aqueous stock solutions for in vitro studies.
Materials:
-
This compound citrate powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Sterile 0.22 μm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound citrate powder in a sterile conical tube or vial.
-
Solvent Addition: Add the calculated volume of sterile water to achieve the desired concentration. Note that achieving concentrations as high as 100 mM may be challenging and require assistance. Starting with a lower target concentration (e.g., 10 mM) is recommended.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, use a water bath sonicator.[8] Sonicate in short bursts of 5-10 minutes, checking for dissolution. Gentle warming in a water bath (e.g., 37°C) can also aid dissolution.[8]
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][9] Store at -20°C or -80°C as indicated in the table above.
Protocol 2: Dissolving this compound Citrate in DMSO
This protocol is ideal for creating highly concentrated stock solutions that can be further diluted in aqueous buffers or cell culture media.
Materials:
-
This compound citrate powder
-
Anhydrous, newly opened DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: In a sterile tube, weigh the required amount of this compound citrate powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to reach the desired concentration. It is crucial to use newly opened DMSO to avoid issues with water absorption, which can affect solubility.[8]
-
Dissolution: Vortex the mixture thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Assisted Dissolution (if necessary): For very high concentrations (e.g., >100 mM), sonication may be required to facilitate dissolution.[8]
-
Storage: Aliquot the DMSO stock solution into single-use volumes and store in tightly sealed vials at -20°C or -80°C.[8]
Important Considerations for Cell-Based Assays: When diluting DMSO stock solutions into aqueous media for cell culture experiments, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9] It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound citrate solutions.
Caption: Workflow for dissolving this compound citrate.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Preparation of Methyllycaconitine (MLA) Stock Solutions for In Vitro Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Due to its high affinity and selectivity, MLA is an invaluable tool for studying the physiological and pathological roles of α7 nAChRs in vitro. Proper preparation of MLA stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of MLA stock solutions in various in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound citrate, the common commercially available salt of MLA.
Table 1: Physicochemical Properties of this compound (MLA) Citrate
| Property | Value | Source |
| Form | Solid | |
| Molecular Weight | 874.93 g/mol | |
| Molecular Formula | C₃₇H₅₀N₂O₁₀·C₆H₈O₇ | |
| Purity | ≥95% | |
| CAS Number | 351344-10-0 |
Table 2: Solubility of this compound (MLA) Citrate
| Solvent | Maximum Concentration | Source |
| Water | 100 mM | [1] |
| DMSO | 100 mM | [1] |
Table 3: Recommended Storage Conditions for MLA Stock Solutions
| Storage Temperature | Duration | Recommendations | Source |
| -20°C | Up to 1 month | Store in aliquots to avoid repeated freeze-thaw cycles. | [2] |
| -80°C | Up to 6 months | Store in aliquots to avoid repeated freeze-thaw cycles. Sealed storage, away from moisture. | [2] |
Experimental Protocols
Preparation of a 10 mM MLA Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of MLA citrate in DMSO.
Materials:
-
This compound (MLA) citrate (M.Wt: 874.93 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing MLA Citrate: Accurately weigh out a desired amount of MLA citrate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.75 mg of MLA citrate.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the MLA citrate powder. For a 10 mM solution, if you weighed 8.75 mg of MLA, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the MLA citrate is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs[2].
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles[2].
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2].
Preparation of a 1 mM MLA Stock Solution in Water
This protocol is suitable for experiments where DMSO might interfere with the assay.
Materials:
-
This compound (MLA) citrate (M.Wt: 874.93 g/mol )
-
Nuclease-free, sterile double-distilled water
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
0.22 µm sterile filter
Procedure:
-
Weighing MLA Citrate: Weigh out the required amount of MLA citrate. To prepare 1 mL of a 1 mM stock solution, you will need 0.875 mg of MLA citrate.
-
Dissolving in Water: Add the calculated volume of sterile double-distilled water to the MLA citrate powder.
-
Vortexing: Vortex the solution until the powder is fully dissolved. As with DMSO, gentle warming or sonication can be used if needed[2].
-
Sterile Filtration: If the working solution is prepared from a water-based stock, it is recommended to filter and sterilize it with a 0.22 µm filter before use[2].
-
Aliquoting and Storage: Aliquot the solution into sterile, single-use tubes and store at -20°C[3].
In Vitro Assay Considerations
When using MLA in in vitro assays, it is important to consider its mechanism of action and effective concentrations. MLA is a potent antagonist of α7-containing neuronal nicotinic receptors with a high affinity (Ki = 1.4 nM)[1]. However, it can interact with other nAChR subtypes, such as α4β2 and α6β2, at concentrations greater than 40 nM[1].
For cell-based assays, such as with SH-SY5Y cells, pretreatment with MLA at concentrations of 5 and 10 µM has been shown to inhibit effects induced by other compounds[2][3]. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Experimental Workflow
Caption: Workflow for MLA stock solution preparation and use in assays.
Signaling Pathway Diagram
Caption: MLA as a competitive antagonist at the α7 nAChR.
References
Application Notes & Protocols: Using Methyllycaconitine (MLA) to Selectively Block α7 Nicotinic Acetylcholine Receptors
Introduction
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel and a member of the cys-loop superfamily.[1] It is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[2][3] These receptors are widely expressed in the central nervous system, particularly in brain regions associated with cognition and memory like the hippocampus and cortex, as well as in non-neuronal cells of the immune system.[1][4] The α7 nAChR is characterized by its high permeability to calcium ions, rapid activation, and swift desensitization.[3][4] Its involvement in various physiological and pathological processes, including cognitive function, inflammation, and neuroprotection, makes it a significant target for drug discovery and research.[1][5]
Methyllycaconitine (MLA), a norditerpenoid alkaloid derived from Delphinium species, is a potent and highly selective competitive antagonist of the α7 nAChR.[2][6] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs.[7][8] These notes provide detailed data and protocols for researchers utilizing MLA to block α7 nAChRs in various experimental paradigms.
Properties of this compound (MLA)
MLA is typically supplied as a citrate salt. Proper storage and handling are crucial for maintaining its activity.
| Property | Value | Source |
| Form | Solid | |
| Molecular Weight | 874.9 g/mol (Citrate Salt) | [8] |
| Purity | Typically ≥95-98% | [8] |
| Solubility | Soluble in water and DMSO up to 100 mM | [7][8] |
| Storage | Store desiccated at -20°C for long-term stability (up to 12 months).[9] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[9] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[9] |
Quantitative Data: Binding Affinity and Selectivity
MLA exhibits high affinity for the α7 nAChR, with Ki and IC50 values typically in the low nanomolar to picomolar range. Its selectivity for α7 over other nAChR subtypes is a key feature, although interactions with other subtypes can occur at higher concentrations.
Table 1: Binding Affinity and Potency of MLA at α7 nAChRs
| Parameter | Value | Experimental System | Source |
|---|---|---|---|
| Ki | 1.0 - 1.62 nM | Radioligand binding assays | [10] |
| Ki | 1.4 nM | Rat brain membranes ([¹²⁵I]α-bungarotoxin binding) | [7][8] |
| IC50 | ~2 nM | Human α7 nAChRs | [2][6] |
| IC50 | 0.25 nM | Automated patch clamp (QPatch) on CHO cells | [11][12] |
| IC50 | 8.32 nM | Functional assay | [10] |
| IC50 | 21.2 nM | Xenopus oocytes (Two-Electrode Voltage Clamp) |[1] |
Table 2: Selectivity Profile of MLA against other nAChR Subtypes
| Receptor Subtype | Parameter | Value | Note | Source |
|---|---|---|---|---|
| α4β2 | Interaction | Occurs at concentrations > 40 nM | Significantly less potent than at α7 | [7][8] |
| α6β2 | Interaction | Occurs at concentrations > 40 nM | Significantly less potent than at α7 | [7][8] |
| α3/α6β2β3 * | Ki | 33 nM | In rat striatum, suggesting caution in basal ganglia studies | [13] |
| Muscle-type | Ki | 10⁻⁵ - 10⁻⁶ M | Markedly lower affinity compared to the brain α7 site |[7] |
Signaling Pathways and Mechanism of Action
The α7 nAChR is a cation channel that, upon binding to agonists like acetylcholine (ACh), allows the influx of Na⁺ and Ca²⁺ ions.[4] The subsequent increase in intracellular calcium can trigger various downstream signaling cascades.[14][15] MLA acts as a competitive antagonist, binding to the same site as ACh to prevent channel opening and subsequent signaling.[2]
Caption: α7 nAChR activation by ACh and competitive inhibition by MLA.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell types, tissues, or experimental setups.
Protocol 1: In Vitro Antagonism using Electrophysiology (Xenopus Oocytes)
This protocol describes the use of a two-electrode voltage clamp (TEVC) to measure MLA's inhibition of ACh-induced currents in Xenopus oocytes expressing human α7 nAChRs.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α7 nAChR
-
Recording solution (e.g., ND96)
-
Agonist solution: Acetylcholine (ACh) in recording solution (e.g., EC50 concentration, ~300 µM for α7).[16]
-
Antagonist solutions: Graded concentrations of MLA in recording solution (e.g., 0.1 nM to 10 µM).
-
Two-electrode voltage clamp setup.
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with α7 nAChR cRNA. Incubate for 2-5 days to allow for receptor expression.
-
Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Baseline Response: Apply the agonist (ACh) solution for a short duration (e.g., 2-5 seconds) to elicit a control inward current. Wash with recording solution until the current returns to baseline. Repeat to ensure a stable response.
-
MLA Incubation: Perfuse the oocyte with a specific concentration of MLA for a pre-incubation period (e.g., 3-5 minutes).[16]
-
Co-application: While still in the presence of MLA, co-apply the agonist (ACh) solution.
-
Recording: Record the peak inward current in the presence of MLA.
-
Washout: Thoroughly wash the oocyte with the recording solution to remove both MLA and ACh.
-
Dose-Response: Repeat steps 4-7 with increasing concentrations of MLA to generate a dose-response curve.
-
Data Analysis: Normalize the peak current at each MLA concentration to the control response. Fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
Caption: Workflow for determining MLA IC50 using electrophysiology.
Protocol 2: Functional Antagonism using Calcium Imaging in Cultured Cells
This protocol uses a fluorescent calcium indicator to measure the inhibition of agonist-induced calcium influx by MLA in a cell line expressing α7 nAChRs (e.g., SH-SY5Y, or a transfected line like HEK293).
Materials:
-
Cells expressing α7 nAChRs cultured on glass-bottom dishes or microplates.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, GCaMP6).
-
Imaging Buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Agonist solution: Choline (e.g., 10 mM) or another α7 agonist in imaging buffer.[14][15]
-
Antagonist solutions: Graded concentrations of MLA in imaging buffer (e.g., 1 nM to 10 µM).
-
Fluorescence microscope or plate reader equipped for live-cell imaging.
Methodology:
-
Cell Plating: Seed cells onto an appropriate imaging plate or dish 24-48 hours before the experiment.
-
Dye Loading: Incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) in imaging buffer according to the manufacturer's instructions (typically 30-60 minutes at 37°C). Wash cells gently with imaging buffer to remove excess dye.
-
Baseline Imaging: Acquire a baseline fluorescence recording for 1-2 minutes to establish a stable signal (F₀).
-
MLA Pre-incubation: Add the desired concentration of MLA to the cells and incubate for 5-10 minutes.
-
Agonist Stimulation: Add the agonist solution to the wells while continuously recording the fluorescence signal.
-
Data Acquisition: Record the change in fluorescence intensity (F) over time. The peak fluorescence indicates the maximum calcium response.
-
Data Analysis: Calculate the relative fluorescence change (ΔF/F₀ = (F - F₀) / F₀) for each condition.[17] Normalize the response in the presence of MLA to the control response (agonist alone). Plot the normalized response against the MLA concentration to determine the IC50. A 100 nM concentration of MLA is often sufficient to see significant blockade.[18]
Protocol 3: In Vivo Administration for Behavioral Studies (Rodent Model)
This protocol provides a general guideline for administering MLA to rats or mice to investigate the role of α7 nAChRs in specific behaviors. Dosages and timing must be optimized for the specific model and research question.
Materials:
-
This compound (MLA) citrate salt.
-
Vehicle (e.g., sterile 0.9% saline).
-
Experimental animals (e.g., rats, mice).
-
Administration equipment (e.g., syringes, needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection).
Methodology:
-
MLA Solution Preparation: Dissolve MLA in the vehicle to the desired stock concentration. Ensure complete dissolution. Prepare fresh daily.
-
Dosing: MLA doses in rodents can range from 1 to 10 mg/kg, administered via i.p. or s.c. injection.[19][20][21] A dose of 4 mg/kg has been used effectively in rats to study heroin-seeking behavior.[21]
-
Administration Timing: Administer MLA typically 15-30 minutes before the behavioral test or the administration of a challenge drug (e.g., nicotine, morphine).[19][21] This pre-treatment time allows for sufficient distribution of the drug.
-
Control Group: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Behavioral Testing: Conduct the behavioral paradigm (e.g., novel object recognition, conditioned place preference, locomotor activity) according to the established protocol for that test.[19][21]
-
Data Collection and Analysis: Record and score the behavioral data. Compare the results between the MLA-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).
Caption: Principle of competitive antagonism at the α7 nAChR binding site.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology [mdpi.com]
- 5. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuronal acetylcholine receptor protein alpha-7 subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. sophion.com [sophion.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of α7-nicotinic acetylcholine receptor in nicotine-induced invasion and epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Contrasting effects of the α7 nicotinic receptor antagonist this compound in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyllycaconitine in Elucidating Dopamine Release Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), making it an invaluable tool for dissecting the role of cholinergic signaling in dopamine release.[1] While primarily recognized for its high affinity for α7-nAChRs, it is crucial to note that MLA can also exhibit antagonist activity at other nAChR subtypes, such as the α3/α6β2β3* subunit composition found on dopamine neurons, especially in the basal ganglia.[2] Therefore, careful experimental design and data interpretation are imperative when using MLA to investigate dopaminergic pathways.
The primary application of MLA in this context is to inhibit nAChR-mediated dopamine release, thereby allowing researchers to quantify the contribution of these receptors to overall dopamine dynamics. By blocking the excitatory input from cholinergic neurons onto dopaminergic neurons, MLA helps to isolate and study other mechanisms influencing dopamine release. This is particularly relevant in studies of neurodegenerative diseases, addiction, and cognitive processes where cholinergic and dopaminergic systems are intricately linked.[3][4]
MLA can be utilized in a variety of experimental paradigms, from in vitro cell cultures and brain slices to in vivo studies in freely moving animals.[1][5] Its ability to cross the blood-brain barrier allows for systemic administration in animal models.[1] The choice of experimental model and technique will depend on the specific research question, with common methodologies including fast-scan cyclic voltammetry (FSCV), in vivo microdialysis, and electrophysiology.[6][7][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on dopamine-related processes.
Table 1: In Vitro Applications of this compound
| Cell Type/Preparation | MLA Concentration | Agonist/Stimulant | Effect on Dopamine Release/Cell Viability | Reference |
| Rat Striatal Synaptosomes | 50 nM | 10 µM Nicotine | 16% inhibition of [3H]dopamine release | [2] |
| Rat Striatal Synaptosomes | 50 nM | 0.2 µM UB-165 | 37% inhibition of [3H]dopamine release | [2] |
| SH-SY5Y cells | 5 µM, 10 µM | Aβ₂₅₋₃₅ | Inhibited the decrease in cell viability | [1] |
| PC12 cells | Not specified | Acetylcholine | Inhibition of dopamine release | [5] |
Table 2: In Vivo Applications of this compound
| Animal Model | MLA Dose & Administration Route | Experimental Context | Effect | Reference |
| Mice | 6 mg/kg, i.p. | Methamphetamine (METH)-induced climbing behavior | Significantly inhibited METH-induced climbing by about 50% | [1] |
| Mice | Not specified | METH-induced depletion of dopamine neuron terminals | Attenuated the depletion | [1] |
| Rats | 1, 3, 9 µg/µl per side, microinjected into VTA | Nicotine-induced potentiation of brain stimulation reward | Attenuated the effect of nicotine at the two lower doses | [9] |
| Rats | 1, 3, 9 µg/µl per side, microinjected into VTA | Cocaine-induced potentiation of brain stimulation reward | Attenuated the reinforcing effect of cocaine at all doses | [9] |
| Mice | Not specified | MDMA-induced dopaminergic neurotoxicity | Significantly prevented neurotoxicity | [10] |
Signaling Pathways and Experimental Workflows
Figure 1: MLA's antagonistic effect on nAChR-mediated dopamine release.
Experimental Protocols
Protocol 1: Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Dopamine Release in Brain Slices
This protocol describes the use of ex vivo FSCV to measure dopamine release in rodent brain slices, adapted from general FSCV procedures.[6][11]
1. Brain Slice Preparation: a. Anesthetize the rodent (e.g., with isoflurane) and decapitate. b. Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). c. Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., nucleus accumbens, striatum) using a vibratome. d. Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Electrode Preparation and Conditioning: a. Use a carbon-fiber microelectrode as the recording electrode. b. Condition new electrodes by scanning at a high frequency (e.g., 60 Hz) for at least 20 minutes in aCSF.[6] For subsequent uses, this step can be skipped.[6]
3. FSCV Recording: a. Transfer a brain slice to the recording chamber, continuously perfused with oxygenated aCSF. b. Position the carbon-fiber electrode in the brain region of interest. c. Place a bipolar stimulating electrode near the recording electrode to evoke dopamine release. d. Apply a triangular waveform (e.g., from -0.4 V to +1.2 V and back at 400 V/s) at a frequency of 10 Hz.[12][13] e. After establishing a stable baseline, apply electrical stimulation (e.g., single pulse or train) to elicit dopamine release.
4. Application of this compound: a. Prepare a stock solution of MLA in a suitable solvent (e.g., water or aCSF). b. Dilute the stock solution to the desired final concentration in the perfusion aCSF. c. After recording baseline dopamine release, switch the perfusion to the MLA-containing aCSF. d. Allow sufficient time for the drug to equilibrate in the tissue before re-evaluating stimulated dopamine release. e. Perform washout by perfusing with regular aCSF to determine if the effect of MLA is reversible.
5. Data Analysis: a. Background-subtract the cyclic voltammograms to isolate the faradaic current associated with dopamine oxidation and reduction.[13] b. Generate color plots to visualize changes in dopamine concentration over time. c. Quantify the peak oxidation current, which is proportional to the dopamine concentration. d. Compare the amplitude and kinetics of dopamine release before, during, and after MLA application.
Figure 2: Workflow for FSCV experiments with MLA in brain slices.
Protocol 2: In Vivo Microdialysis
This protocol provides a general framework for using in vivo microdialysis to measure extracellular dopamine levels following MLA administration.[7][14]
1. Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[7] b. Implant a guide cannula targeting the brain region of interest (e.g., striatum).[7] c. Secure the cannula with dental cement and allow the animal to recover from surgery.
2. Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Allow for a stabilization period to establish a baseline of extracellular dopamine. d. Collect dialysate samples at regular intervals (e.g., every 10-20 minutes). e. To improve the stability of dopamine in the collected samples, a stabilizing agent can be added online to the dialysate.[15]
3. Administration of this compound: a. MLA can be administered systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the microdialysis probe. b. For systemic administration, dissolve MLA in a vehicle (e.g., saline) and inject at the desired dose. c. For reverse dialysis, include MLA in the perfusion aCSF at the desired concentration. d. Continue collecting dialysate samples to monitor the effect of MLA on extracellular dopamine levels.
4. Sample Analysis: a. Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection. b. Quantify the dopamine levels in each sample.
5. Data Analysis: a. Express the dopamine concentrations as a percentage of the baseline levels. b. Compare the dopamine levels before and after the administration of MLA.
Figure 3: Workflow for in vivo microdialysis experiments with MLA.
Protocol 3: In Vitro Dopamine Release Assay using PC12 Cells
This protocol is adapted from a luminescence-based assay for measuring dopamine release from PC12 cells.[5][16]
1. Cell Culture and Differentiation: a. Culture PC12 cells in appropriate media. b. To induce a neuronal phenotype and enhance dopamine storage and release, differentiate the cells with Nerve Growth Factor (NGF).
2. Dopamine Release Assay: a. Plate the differentiated PC12 cells in a multi-well plate. b. Wash the cells with a buffer solution. c. Pre-incubate the cells with MLA at the desired concentration for a specified period. d. Stimulate dopamine release by adding a nAChR agonist (e.g., acetylcholine or nicotine).
3. Detection of Dopamine Release: a. Dopamine release can be measured using various methods. A chemiluminescence-based method involves the oxidation of dopamine by monoamine oxidase, which generates hydrogen peroxide.[16] b. The hydrogen peroxide then reacts with luminol in the presence of horseradish peroxidase to produce a light signal that is proportional to the amount of dopamine released.[16] c. Measure the luminescence using a plate reader.
4. Data Analysis: a. Compare the luminescence signal from cells treated with the agonist alone to those pre-treated with MLA followed by the agonist. b. A reduction in the signal in the presence of MLA indicates its inhibitory effect on nAChR-mediated dopamine release.
Figure 4: Workflow for an in vitro dopamine release assay using PC12 cells and MLA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting effects of the α7 nicotinic receptor antagonist this compound in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological characteristics of dopamine neurons: a 35-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protection against MDMA-induced dopaminergic neurotoxicity in mice by this compound: involvement of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]
- 12. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 13. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Methyllycaconitine in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a potent and selective competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] Found naturally in species of Delphinium (larkspurs), MLA has become an invaluable pharmacological tool for investigating the role of α7 nAChRs in various physiological and pathological processes, particularly in the central nervous system.[4] These receptors are implicated in cognitive functions, neurodegenerative disorders like Alzheimer's disease, and psychiatric conditions such as schizophrenia.[1][2] In vivo administration of MLA in animal models allows researchers to probe the behavioral consequences of α7 nAChR blockade, making it a critical component in the development of novel therapeutics targeting this receptor subtype.
These application notes provide comprehensive protocols and quantitative data for the use of MLA in behavioral studies, primarily focusing on rodent models.
Data Presentation
Table 1: In Vivo Efficacy and Behavioral Effects of this compound (MLA)
| Parameter | Species | Route of Administration | Dosage Range | Observed Behavioral Effect | Reference |
| Cognitive Deficit (T-Maze) | Mouse | Intraperitoneal (i.p.) | 0.09 mg/kg (ID50) | Dose-dependent decrease in spontaneous alternation.[2] | [2] |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 1.0 - 10.0 mg/kg | Significant changes in rearing, sniffing, climbing, and locomotion.[1] | [1] |
| Nicotine Self-Administration | Rat | Intraperitoneal (i.p.) | 3.9 - 7.8 mg/kg | Significant reduction in nicotine self-administration.[5] | [5] |
| Nicotine Withdrawal | Rat | Intraperitoneal (i.p.) | Not specified | No effect on brain reward thresholds or somatic signs of withdrawal.[5] | [5] |
| Anxiogenic Effect of Nicotine | Rat | Intrahippocampal | 1.9 ng (4.3 µM) | Reversed the anxiogenic effect of a high dose of nicotine.[6] | [6] |
| Antagonism of THC Discriminative-Stimulus | Rat | Intraperitoneal (i.p.) | 0.3 - 5.6 mg/kg | Dose-dependently antagonized the effects of THC.[4] | [4] |
Table 2: Pharmacological and Toxicological Profile of this compound (MLA)
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| α7 nAChR (human K28 cell line) | ~1 x 10⁻⁸ M | Human | [4] |
| α-conotoxin-MII binding site (rat striatum) | 33 nM | Rat | [7] |
| Inhibitory Concentration (IC50) | |||
| α3β2 nAChR (avian, expressed in Xenopus oocytes) | ~8 x 10⁻⁸ M | Avian | [4] |
| α4β2 nAChR (avian, expressed in Xenopus oocytes) | ~7 x 10⁻⁷ M | Avian | [4] |
| Lethal Dose (LD50) | |||
| ~2 mg/kg | Cattle | [4] | |
| 3–5 mg/kg | Mouse | [4] | |
| ~5 mg/kg | Rat | [4] | |
| ~10 mg/kg | Sheep | [4] |
Experimental Protocols
Protocol 1: Induction of Cognitive Deficits using MLA in Mice (T-Maze Spontaneous Alternation Task)
This protocol is adapted from studies demonstrating MLA's ability to induce cognitive dysfunction, providing a model for screening potential cognitive-enhancing drugs.[2]
1. Materials:
-
This compound (MLA) citrate salt
-
Sterile 0.9% NaCl (saline) solution
-
T-maze apparatus
-
Male NIH Swiss mice (or other appropriate strain)
2. MLA Solution Preparation:
-
Dissolve MLA in sterile 0.9% NaCl to the desired stock concentration. The citrate salt is a common commercially available form.[4]
-
Prepare fresh solutions on the day of the experiment.
-
Perform dose-response studies to determine the optimal dose for inducing a sub-maximal cognitive deficit (e.g., starting with doses around the reported ID50 of 0.09 mg/kg).[2]
3. Experimental Procedure:
-
Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the experiment.[2]
-
Administration: Administer MLA or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.[2]
-
Pre-treatment Time: Conduct the behavioral test 40 minutes after MLA administration.[2]
-
T-Maze Task:
-
The T-maze typically consists of a start arm and two goal arms.
-
The protocol involves a single session with one "forced-choice" trial followed by a series of "free-choice" trials (e.g., 14).[2]
-
Forced-choice trial: Place the mouse in the start arm and block one of the goal arms, forcing it to enter the open arm.
-
Free-choice trials: Immediately after the forced-choice trial, remove the block and allow the mouse to choose freely between the two goal arms. A spontaneous alternation is recorded if the mouse enters the arm not visited in the previous trial.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternations for each mouse.
-
Compare the performance of the MLA-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in alternations in the MLA group indicates a cognitive deficit.[2]
-
Protocol 2: Assessment of General Behavioral Changes Induced by MLA
This protocol is based on observational studies characterizing the global behavioral effects of MLA.[1]
1. Materials:
-
This compound (MLA)
-
Sterile 0.9% NaCl (saline) solution
-
Observation cages/arena
-
Male NIH Swiss mice (or other appropriate strain)
2. MLA Solution Preparation:
-
Prepare MLA solutions in saline at concentrations to achieve doses of 1.0, 3.2, and 10.0 mg/kg.[1]
3. Experimental Procedure:
-
Administration: Inject mice intraperitoneally with MLA or saline vehicle.
-
Observation Period: Immediately after injection, place each mouse individually into an observation arena and observe for a 60-minute interval.[1]
-
Behavioral Scoring: Rate the intensity of various behaviors on a predefined scale (e.g., a 4-point scale).[1] Behaviors to observe include:
-
Gnawing/chewing
-
Rearing
-
Grooming
-
Sniffing
-
Climbing
-
Locomotion
-
Ataxia
-
Straub tail[1]
-
-
Data Analysis:
-
Analyze the scores for each behavior using statistical methods appropriate for ordinal data (e.g., Kruskal-Wallis test followed by post-hoc tests) to identify significant differences between the MLA-treated groups and the control group.
-
Visualizations
Caption: MLA competitively antagonizes the α7 nAChR, blocking acetylcholine binding.
Caption: General workflow for in vivo behavioral studies using MLA.
References
- 1. Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The nicotinic antagonist this compound has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyllycaconitine Analogues for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of Methyllycaconitine (MLA) analogues and protocols for their evaluation in Structure-Activity Relationship (SAR) studies. The methodologies are compiled from established research to guide the development of novel antagonists for nicotinic acetylcholine receptors (nAChRs).
Introduction
This compound (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in various neurological processes.[1][2][3] The complex structure of MLA has prompted the synthesis of simplified analogues to probe the key structural features required for high-affinity binding and antagonist activity. These SAR studies are crucial for designing novel therapeutic agents with improved pharmacological profiles.
This application note details the synthesis of AE-bicyclic analogues of MLA, focusing on modifications of the N-side-chain and the ester side-chain to investigate their impact on antagonist activity at human α7 nAChRs.[1][2]
Quantitative Data Summary
The following tables summarize the antagonist activity and binding affinities of synthesized MLA analogues, providing a clear comparison for SAR analysis.
Table 1: Antagonist Activity of MLA Analogues at Human α7 nAChRs [1][2][3][4][5][6]
| Compound | N-Side-Chain | Ester Side-Chain | Normalized Agonist (ACh) Response (%) ± SEM |
| MLA (1) | - | (S)-2-methylsuccinimido benzoate | 3.4 ± 0.2 |
| 14 | Methyl | (S)-2-methylsuccinimido benzoate | 78.5 ± 2.5 |
| 15 | Ethyl | (S)-2-methylsuccinimido benzoate | 82.1 ± 1.8 |
| 16 | Benzyl | (S)-2-methylsuccinimido benzoate | 53.2 ± 1.9 |
| 17 | 2-Phenylethyl | (S)-2-methylsuccinimido benzoate | 64.3 ± 2.2 |
| 18 | 3-Phenylpropyl | (S)-2-methylsuccinimido benzoate | 75.4 ± 3.1 |
| 19 | 4-Phenylbutyl | (S)-2-methylsuccinimido benzoate | 56.7 ± 2.5 |
| 20 | Methyl | N-acetylanthranilate | 85.3 ± 2.1 |
| 21 | Ethyl | N-acetylanthranilate | 88.9 ± 1.5 |
Data generated from cloned human α7 nAChRs expressed in Xenopus oocytes.[1]
Table 2: Binding Affinities (Ki) of MLA Analogues at Rat Brain nAChRs [7]
| Compound | R Group on Succinimide | α7 nAChR Ki (nM) ([¹²⁵I]iodo-MLA binding) | α,β nAChR Ki (nM) ([³H]epibatidine binding) |
| 1a (MLA) | (S)-2-methyl | 0.87 | - |
| 1b | (R)-2-methyl | 2.12 | - |
| 1c | 2,2-dimethyl | 1.78 | - |
| 1d | 2,3-dimethyl | 2.62 | - |
| 1e | 2-phenyl | 1.68 | - |
| 1f | 2-cyclohexyl | - | - |
Experimental Protocols
General Synthetic Workflow
The synthesis of the target MLA analogues is accomplished in three main stages:
-
Synthesis of the AE-Bicyclic Core: A double Mannich reaction is employed to construct the core structure with various N-side-chains.
-
Synthesis of Carboxylic Acid Side-Chains: The ester functionalities found in MLA and other norditerpenoid alkaloids are prepared separately.
-
Esterification: The AE-bicyclic core is coupled with the synthesized carboxylic acid side-chains to yield the final analogues.
Caption: General three-stage synthetic workflow for MLA analogues.
Detailed Methodologies
Protocol 1: Synthesis of the AE-Bicyclic Core [1][2]
This protocol describes a classical double Mannich reaction to form the bicyclic core. Different primary amines are used to introduce variability in the N-side-chain.
-
Reactants:
-
Appropriate primary amine (e.g., methylamine, ethylamine, benzylamine, etc.)
-
Paraformaldehyde
-
2-Cyclohexen-1-one
-
-
Solvent: Ethanol
-
Procedure:
-
Combine the primary amine, paraformaldehyde, and 2-cyclohexen-1-one in ethanol.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired AE-bicyclic core.
-
Protocol 2: Synthesis of the (S)-2-Methylsuccinimido Benzoate Side-Chain [1]
-
Step 2a: Fusion Reaction
-
Reactants: Anthranilic acid, Citraconic anhydride
-
Procedure:
-
Mix anthranilic acid and citraconic anhydride.
-
Heat the mixture neat at 140 °C under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to afford the crude product.
-
-
-
Step 2b: Chiral Hydrogenation
-
Reactants: Product from Step 2a, Rh(COD)Cl)₂, (2S,4S)-1-Boc-4-diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine (BPPM)
-
Solvent: Methanol
-
Procedure:
-
Dissolve the product from Step 2a in methanol.
-
Add the rhodium catalyst pre-complexed with the chiral BPPM ligand.
-
Hydrogenate the mixture under hydrogen gas pressure until the reaction is complete.
-
Purify the product to yield the (S)-enantiomer of the carboxylic acid side-chain.
-
-
Protocol 3: Esterification of the Core and Side-Chain [2]
-
Reactants:
-
AE-bicyclic core (from Protocol 1)
-
Carboxylic acid side-chain (from Protocol 2)
-
N,N′-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
-
Solvent: Anhydrous acetonitrile
-
Procedure:
-
Dissolve the AE-bicyclic core and the carboxylic acid side-chain in anhydrous acetonitrile under a nitrogen atmosphere.
-
Add DCC and DMAP to the solution.
-
Heat the reaction mixture at 40 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the final MLA analogue.
-
Protocol 4: Evaluation of Antagonist Activity at Human α7 nAChRs [1]
-
System: Cloned human α7 nAChRs expressed in Xenopus oocytes.
-
Method: Two-electrode voltage-clamp electrophysiology.
-
Procedure:
-
Prepare oocytes expressing human α7 nAChRs.
-
Perfuse the oocytes with a baseline buffer.
-
Apply a control agonist solution (e.g., 1 nM acetylcholine, ACh) and record the current response.
-
Wash the oocytes with buffer.
-
Pre-incubate the oocytes with the MLA analogue at a defined concentration.
-
Co-apply the agonist and the MLA analogue and record the current response.
-
Normalize the response in the presence of the analogue to the control agonist response.
-
Perform experiments in triplicate for each analogue.
-
Signaling Pathway and Mechanism of Action
This compound and its analogues act as competitive antagonists at the α7 nAChR. They bind to the same orthosteric site as the endogenous agonist, acetylcholine, but fail to activate the channel. This blocks the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon agonist binding, thus inhibiting downstream signaling events.
Caption: Competitive antagonism of the α7 nAChR by MLA analogues.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveal key SAR trends for these MLA analogues:
-
N-Side-Chain: The nature of the substituent on the piperidine nitrogen significantly influences antagonist activity. Bulkier, hydrophobic groups containing a phenyl moiety, such as benzyl and 4-phenylbutyl, enhance antagonist activity compared to smaller alkyl side-chains like methyl and ethyl.[1][2] This suggests that hydrophobic interactions in the binding pocket are critical for potent antagonism.
-
Ester Side-Chain: The (S)-2-methylsuccinimido benzoate ester side-chain is an important contributor to the high affinity of MLA.[1] Analogues with this side-chain generally exhibit greater potency. The stereochemistry of the methyl group on the succinimide ring is also crucial, with the (S)-enantiomer showing higher affinity than the (R)-enantiomer.[7]
-
Overall Structure: While these simplified AE-bicyclic analogues demonstrate antagonist effects at human α7 nAChRs, their potency is significantly lower than that of the parent compound, MLA.[1][2][3][5][6] This indicates that the full hexacyclic structure of MLA is necessary for its high-affinity interaction with the receptor. Further optimization of these simpler scaffolds is required to achieve comparable antagonist activity.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Methyllycaconitine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Methyllycaconitine (MLA) is a potent norditerpenoid alkaloid found in various plant species of the Delphinium (larkspur) genus. As a selective antagonist of the α7 nicotinic acetylcholine receptor, MLA is a compound of significant interest in neurochemical research and toxicology. This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of MLA in plant extracts.
HPLC Method Parameters
A summary of the HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 0.2 M Ammonium Acetate (pH 5.0, adjusted with formic acid) : Acetonitrile (Gradient or Isocratic, depending on complexity of extract) |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV Absorbance at 270 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | 20 minutes[1] |
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interfering peaks at the retention time of MLA |
| Robustness | % RSD ≤ 5% for minor changes in method parameters |
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of MLA from dried plant material (e.g., seeds, leaves, or roots of Delphinium species).
Materials:
-
Dried and finely powdered plant material
-
Extraction Solvent: 80% Ethanol in deionized water
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the Extraction Solvent to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube on a mechanical rotator and extract for 16 hours at room temperature.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for HPLC analysis.
2. HPLC Analysis Protocol
This protocol describes the procedure for the quantitative analysis of MLA in the prepared plant extracts.
Materials:
-
This compound (MLA) standard (≥96% purity)[3]
-
HPLC grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
HPLC system with UV detector
-
C18 column (5 µm, 4.6 x 250 mm)
Procedure:
a. Preparation of Mobile Phase and Standards:
-
Mobile Phase A (Aqueous): Prepare a 0.2 M aqueous solution of ammonium acetate. Adjust the pH to 5.0 with formic acid.[1] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Standard Stock Solution: Accurately weigh 10 mg of MLA standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
b. HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution to generate a calibration curve.[1]
-
Inject 20 µL of the prepared plant extract sample.[1]
-
Record the chromatograms and integrate the peak area corresponding to the retention time of MLA.
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the MLA standards against their known concentrations.
-
Determine the concentration of MLA in the plant extract by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of MLA in the original plant material, taking into account the initial weight and extraction volume.
Experimental Workflow Diagram
Caption: Workflow for the determination of this compound in plant extracts.
References
Application Notes and Protocols for Studying Methyllycaconitine (MLA) Effects on nAChRs Expressed in Xenopus Oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xenopus laevis oocytes are a robust and widely used heterologous expression system for studying the physiological and pharmacological properties of ion channels, including nicotinic acetylcholine receptors (nAChRs). Their large size facilitates the microinjection of complementary RNA (cRNA) encoding specific nAChR subunits and subsequent electrophysiological analysis using techniques like the two-electrode voltage clamp (TEVC). This allows for the detailed characterization of receptor subtypes and their interactions with various ligands.
Methyllycaconitine (MLA) is a potent and selective antagonist of the α7 nAChR, a subtype implicated in various neurological processes and diseases.[1][2] However, its effects on other nAChR subtypes are also of significant interest for understanding its overall pharmacological profile and for the development of more selective therapeutic agents.[1][3] These application notes provide detailed protocols for expressing different nAChR subtypes in Xenopus oocytes and for characterizing the inhibitory effects of MLA using two-electrode voltage clamp electrophysiology.
Data Presentation: MLA Inhibition of nAChR Subtypes
The following tables summarize the inhibitory potency (IC50) of MLA and the half-maximal effective concentration (EC50) of acetylcholine (ACh) on various nAChR subtypes expressed in Xenopus oocytes. These values are critical for designing experiments and interpreting results.
Table 1: EC50 Values of Acetylcholine on nAChR Subtypes
| nAChR Subtype | Agonist | EC50 (µM) | Reference |
| α7 | Acetylcholine | 277.7 | [1] |
| α4β2 | Acetylcholine | 136.2 | [1] |
| α3β4 | Acetylcholine | 222.3 | [1] |
Table 2: IC50 Values of this compound (MLA) on nAChR Subtypes
| nAChR Subtype | Antagonist | IC50 | Reference |
| α7 | MLA | Picomolar range | [4][5] |
| α3β2 | MLA | ~8 x 10⁻⁸ M | [6] |
| α4β2 | MLA | ~7 x 10⁻⁷ M | [6] |
| α3/α6β2β3* | MLA | 33 nM (Ki) | [3] |
Note: The α3/α6β2β3 subtype was identified in rat striatal synaptosomes, and the Ki value was determined through binding assays, which is comparable to functional inhibition studies.[3]
Experimental Protocols
Protocol 1: Preparation of nAChR cRNA for Oocyte Expression
This protocol outlines the steps for generating capped complementary RNA (cRNA) from plasmid DNA containing the desired nAChR subunit sequences.
Materials:
-
Plasmid DNA encoding nAChR subunits (e.g., α7, α4, β2, α3, β4)
-
Restriction enzyme (to linearize the plasmid downstream of the coding sequence)
-
Proteinase K
-
SDS (10%)
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol (100% and 70%)
-
DEPC-treated water
-
In vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Ultra Kit)
-
Lithium Chloride (LiCl) for purification
Procedure:
-
Linearize Plasmid DNA: Digest 10-20 µg of the plasmid DNA with a suitable restriction enzyme that cuts downstream of the gene insert.[7]
-
Verify Linearization: Run a small aliquot of the digested DNA on an agarose gel to confirm complete linearization.[7]
-
Proteinase K Treatment: To remove any contaminating RNases, treat the linearized DNA with Proteinase K. Add 10% SDS and Proteinase K to the reaction and incubate at 50°C for 30 minutes.[7]
-
Purify DNA: Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the linearized DNA.[7] Resuspend the DNA pellet in DEPC-treated water.
-
In Vitro Transcription: Use an in vitro transcription kit to synthesize capped cRNA from the purified linearized DNA template. Follow the manufacturer's instructions.[8]
-
Purify cRNA: Purify the synthesized cRNA using LiCl precipitation to remove unincorporated nucleotides.[8]
-
Quantify and Store cRNA: Determine the concentration and purity of the cRNA using a spectrophotometer. Store the cRNA at -80°C until use.[8]
Protocol 2: Xenopus Oocyte Preparation and cRNA Injection
This protocol describes the isolation and injection of Xenopus laevis oocytes.
Materials:
-
Female Xenopus laevis
-
MS-222 (tricaine methanesulfonate) for anesthesia
-
Collagenase type 1
-
Calcium-free Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 10 HEPES, pH 7.4)[9]
-
ND96 oocyte storage solution (in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.4) supplemented with antibiotics and sodium pyruvate.[9]
-
Microinjection apparatus
-
Glass microinjection needles
Procedure:
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog in a solution of MS-222.[10] Surgically remove a portion of the ovary and place it in calcium-free Barth's solution. Suture the incision and allow the frog to recover.
-
Defolliculation: Treat the harvested oocytes with collagenase (e.g., 1.25 mg/ml) in calcium-free Barth's solution for about 2 hours at room temperature to remove the follicular cell layer.[9][10]
-
Oocyte Selection: Manually select stage V-VI oocytes, which are large and healthy-looking.[11]
-
cRNA Injection: For heteromeric receptors, mix the cRNAs for the desired subunits in a specific ratio (e.g., 1:1 for α4β2).[12] Inject approximately 50 nl of the cRNA solution (containing 5-20 ng of total cRNA) into the cytoplasm of each oocyte.[8][10][11]
-
Incubation: Incubate the injected oocytes at 16-18°C in ND96 solution for 2-7 days to allow for receptor expression.[11][13]
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the procedure for recording acetylcholine-evoked currents from nAChR-expressing oocytes and assessing the inhibitory effects of MLA.
Materials:
-
Recording chamber
-
Glass microelectrodes (for voltage and current)
-
3 M KCl (for filling electrodes)
-
Recording solution (ND96)
-
Acetylcholine (ACh) stock solution
-
This compound (MLA) stock solution
Procedure:
-
Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-5 MΩ and fill them with 3 M KCl.
-
Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.[14][16]
-
ACh Application and Current Recording: Apply ACh at its EC50 concentration to elicit a robust current response.[1] Record the inward current using the TEVC amplifier and data acquisition software.
-
MLA Inhibition Assay:
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents in the absence and presence of MLA. Plot the percentage of inhibition against the MLA concentration and fit the data with a Hill equation to determine the IC50 value.[10]
Visualizations
References
- 1. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal nicotinic alpha 7 receptor expressed in Xenopus oocytes presents five putative binding sites for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. labs.mcdb.ucsb.edu [labs.mcdb.ucsb.edu]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Preparation of Xenopus laevis oocytes [protocols.io]
- 10. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Channel subunit cRNA preparation and Xenopus laevis oocyte injection [bio-protocol.org]
- 12. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. TEVC Recording - Ecocyte [ecocyte.net]
- 16. researchgate.net [researchgate.net]
Application Notes: [125I]iodo-MLA for α7 Nicotinic Acetylcholine Receptor Radioligand Binding Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [125I]iodo-MLA as a radioligand for the characterization of the α7 nicotinic acetylcholine receptor (nAChR). This document includes detailed experimental protocols, a summary of binding data, and visualizations of the associated signaling pathways.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and periphery, playing a crucial role in cognitive functions, inflammation, and neurotransmission.[1][2] Its dysfunction has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and certain cancers.[1][3] Consequently, the α7 nAChR is a significant target for drug discovery.
Radioligand binding assays are a fundamental tool for studying receptor pharmacology.[4][5] [125I]iodo-MLA is a highly specific and high-affinity radioligand for the α7 nAChR, making it a valuable tool for in vitro and in vivo receptor characterization.[6][7][8] Unlike its predecessor, [125I]α-bungarotoxin, [125I]iodo-MLA is a small molecule that can cross the blood-brain barrier, offering advantages for in vivo imaging studies.[7][9]
Data Presentation
The following table summarizes the quantitative data from radioligand binding assays using [125I]iodo-MLA and other ligands for the α7 nAChR.
| Radioligand | Preparation | K_d_ (nM) | B_max_ (fmol/mg protein) | Competing Ligand | K_i_ (nM) |
| [125I]iodo-MLA | Monkey brain tissue | 33.25 ± 15.17 (nonspecific: nicotine) | 5.80 ± 1.06 | Nicotine | 2.23 ± 0.85 µM (caudate), 2.03 ± 1.14 µM (putamen) |
| 46.12 ± 18.45 (nonspecific: α-bungarotoxin) | 6.30 ± 1.06 | α-Bungarotoxin | 2.72 ± 1.71 (caudate), 2.65 ± 0.86 (putamen) | ||
| MLA | 1.83 ± 0.35 (caudate), 3.32 ± 0.71 (putamen) | ||||
| [125I]iodo-MLA | Rat brain membranes | 1.8 ± 0.4 | 68 ± 3 | MLA | 3.2 |
| α-Bungarotoxin | 1.9 | ||||
| 3-cinnamylidine-anabasine | 13.2 | ||||
| [125I]iodo-ASEM | Rat cortical membranes | - | - | Iodo-ASEM | 0.93 and 1.93 |
| [125I]iodo-ASEM | HEK-293 cells (rat α7) | - | - | Iodo-ASEM | 0.5 ± 0.2 |
Experimental Protocols
This section provides a detailed methodology for performing a radioligand binding assay using [125I]iodo-MLA to characterize the α7 nAChR.
I. Membrane Preparation (from rodent brain tissue)
-
Tissue Homogenization: Rapidly remove the brain from a sacrificed rodent and place it on an ice-cold surface. Dissect the brain region of interest (e.g., hippocampus or thalamus). Homogenize the tissue in 15-20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 120 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4 at 4°C) using a Polytron homogenizer.[10]
-
Centrifugation: Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[10]
-
Washing: Discard the supernatant and resuspend the pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation and washing steps two more times.[10]
-
Final Pellet Resuspension: Resuspend the final pellet in 10 volumes of lysis buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method, such as the Lowry or BCA assay.[10][11]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
-
Assay Setup: Perform the assay in duplicate in a 96-well plate with a final volume of 250-500 µL per well.[10][11]
-
Reaction Mixture: To each well, add:
-
An aliquot of the membrane suspension (typically 50-120 µg of protein).[11]
-
Increasing concentrations of [125I]iodo-MLA (e.g., 0.1 to 20 nM).
-
For nonspecific binding determination, add a high concentration of an unlabeled α7 nAChR ligand (e.g., 1 mM nicotine or 2 µM α-bungarotoxin) to a parallel set of tubes.[6]
-
Bring the final volume to 250-500 µL with binding buffer.
-
-
Incubation: Incubate the reaction mixtures for 150 minutes at 4°C or for 60 minutes at 30°C with gentle agitation.[10][11]
-
Termination of Binding: Terminate the incubation by rapid vacuum filtration through 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filters (e.g., GF/C).[11]
-
Washing: Wash the filters four times with ice-cold wash buffer.[11]
-
Drying: Dry the filters for 30 minutes at 50°C.[11]
-
Radioactivity Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the nonspecific binding from the total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to determine the equilibrium dissociation constant (K_d_) and the maximum number of binding sites (B_max_).[4]
III. Competition Binding Assay
-
Assay Setup: Similar to the saturation binding assay, perform the assay in a 96-well plate.
-
Reaction Mixture: To each well, add:
-
An aliquot of the membrane suspension (50-120 µg of protein).[11]
-
A fixed concentration of [125I]iodo-MLA (typically at or near its K_d_ value).
-
Increasing concentrations of the unlabeled competing compound.
-
Determine nonspecific binding in the presence of a saturating concentration of a standard α7 nAChR antagonist.
-
Adjust the final volume with binding buffer.
-
-
Incubation, Termination, and Counting: Follow the same procedure as described for the saturation binding assay (steps 3-7).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC_50_ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]
Mandatory Visualization
Signaling Pathways of the α7 Nicotinic Acetylcholine Receptor
Activation of the α7 nAChR, a ligand-gated ion channel with high permeability to calcium ions, triggers a cascade of intracellular signaling events.[1][12] The influx of Ca2+ can directly lead to neurotransmitter release and modulate synaptic plasticity.[2] Furthermore, this calcium signal can activate several downstream pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades.[12] The α7 nAChR can also modulate adenylyl cyclase 1 (AC1), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13] Additionally, α7 nAChR activation is linked to the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) pathway, which plays a role in anti-inflammatory and anti-apoptotic effects.[2][12] Another important pathway influenced by α7 nAChR is the PI3K/Akt pathway, which is also involved in promoting cell survival.[2]
Caption: Signaling pathways activated by the α7 nicotinic acetylcholine receptor.
Experimental Workflow for [125I]iodo-MLA Radioligand Binding Assay
The experimental workflow for a radioligand binding assay involves several key steps. The process begins with the preparation of a biological sample, typically a membrane fraction from tissues or cells expressing the receptor of interest. This is followed by the incubation of the membrane preparation with the radioligand, [125I]iodo-MLA, in the presence or absence of a competing unlabeled ligand. After reaching equilibrium, the bound radioligand is separated from the free radioligand by filtration. The radioactivity of the filter-bound complex is then quantified using a scintillation counter. Finally, the data is analyzed to determine key binding parameters such as K_d_, B_max_, and K_i_.
Caption: Experimental workflow for a [125I]iodo-MLA radioligand binding assay.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. [125I]Iodomethyllycaconitine binds to alpha7 nicotinic acetylcholine receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and pharmacological characterization of [(125)I]iodothis compound ([(125)I]iodo-MLA). A new ligand for the alpha(7) nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Methyllycaconitine (MLA) Against β-Amyloid-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, leading to synaptic dysfunction, neuroinflammation, and neuronal death. The α7 nicotinic acetylcholine receptor (α7nAChR) has emerged as a key player in the pathophysiology of AD, as it binds to Aβ with high affinity, potentially mediating its neurotoxic effects. Methyllycaconitine (MLA) is a potent and selective antagonist of the α7nAChR.[1][2] This document provides a comprehensive overview of the neuroprotective effects of MLA against Aβ-induced toxicity, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. These notes are intended to guide researchers in the design and execution of experiments to further investigate MLA as a potential therapeutic agent for Alzheimer's disease.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of this compound (MLA) in the context of β-amyloid (Aβ) toxicity and cognitive function.
Table 1: In Vitro Efficacy of MLA against Aβ-Induced Cytotoxicity in SH-SY5Y Cells
| Parameter | Aβ Treatment | MLA Concentration (µM) | Result | Reference |
| Cell Viability (% of Control) | 10 µM Aβ₂₅₋₃₅ | 0 | ~60% | [1][2] |
| 10 µM Aβ₂₅₋₃₅ | 5 | Increased | [1][2] | |
| 10 µM Aβ₂₅₋₃₅ | 10 | Increased significantly | [1][2] | |
| p-p70S6K levels (relative to total p70S6K) | 10 µM Aβ₂₅₋₃₅ | 0 | Decreased | [1][2][3] |
| 10 µM Aβ₂₅₋₃₅ | 10 | Attenuated the decrease | [1][2][3] |
Table 2: In Vivo Effects of MLA on Cognitive Function in Mice
| Animal Model | Cognitive Test | MLA Dose (mg/kg, i.p.) | Effect | Reference |
| Wild-type Mice | T-Maze | 0.09 (ID₅₀) | Induced cognitive deficit (reduced spontaneous alternation) | [4] |
| Wild-type Mice | Various behavioral observations | 1.0, 3.2, 10.0 | Dose-dependent changes in rearing, sniffing, climbing, and locomotion | [5] |
Table 3: Safety and Toxicity Profile of MLA
| Species | LD₅₀ (mg/kg) | Route of Administration | Reference |
| Mouse | 3-5 | Parenteral | [6] |
| Frog | 3-4 | Parenteral | [6] |
| Rabbit | 2-3 | Parenteral | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Neuroprotection Assay
1.1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Aβ Preparation: Aβ₂₅₋₃₅ peptide is dissolved in sterile double-distilled water to a stock concentration of 1 mM and incubated at 37°C for 7 days to induce oligomer formation.
-
Treatment:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with desired concentrations of MLA (e.g., 2.5, 5, 10, 20 µM) for 2 hours.
-
Add Aβ₂₅₋₃₅ oligomers to a final concentration of 10 µM.
-
Incubate for 24 hours.
-
1.2. Cell Viability Assessment (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
1.3. Apoptosis Detection (Hoechst 33258 Staining)
-
Principle: A fluorescent stain that binds to DNA. Apoptotic nuclei appear condensed and brightly stained.
-
Procedure:
-
Seed cells on glass coverslips in 24-well plates and treat as described in 1.1.
-
After treatment, wash the cells once with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash twice with PBS.
-
Stain the cells with Hoechst 33258 solution (10 µg/mL in PBS) for 15 minutes in the dark.
-
Wash once with PBS.
-
Mount the coverslips on glass slides with a mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
1.4. Western Blot Analysis of mTOR Pathway
-
Principle: Detects and quantifies the expression levels of specific proteins, including total and phosphorylated forms.
-
Procedure:
-
Culture and treat SH-SY5Y cells in 6-well plates.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-p70S6K, total p70S6K, and a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
In Vivo Cognitive Function Assessment
2.1. Animal Model
-
Model: An acute model of cognitive impairment can be induced in wild-type mice by intraperitoneal (i.p.) injection of MLA.[4] Alternatively, transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice, can be used for chronic studies.
-
MLA Administration: Dissolve MLA in sterile saline. Administer via i.p. injection at doses ranging from 1.0 to 10.0 mg/kg.[5]
2.2. T-Maze Spontaneous Alternation Test
-
Principle: Assesses spatial working memory based on the natural tendency of rodents to alternate their choice of arms in a T-shaped maze.
-
Procedure:
-
The T-maze consists of a starting arm and two goal arms.
-
Place the mouse in the starting arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
An "alternation" is recorded when the mouse enters all three arms in overlapping triplet sets.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Administer MLA or vehicle 25-30 minutes before the test.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of MLA's neuroprotective effect against Aβ.
Caption: Experimental workflow for in vitro investigation of MLA's neuroprotective effects.
Caption: Logical relationship of experimental findings for MLA in Aβ-related research.
References
- 1. This compound Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 2. This compound Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 7 nicotinic acetylcholine receptors mediate beta-amyloid peptide-induced tau protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyllycaconitine (MLA) in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Methyllycaconitine (MLA) in cell-based assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MLA) and what is its primary mechanism of action?
This compound is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3][4] By binding to this receptor, MLA blocks the signaling pathway that is normally initiated by the endogenous agonist, acetylcholine, or other nicotinic agonists. This antagonistic action makes it a valuable tool for studying the physiological and pathological roles of the α7-nAChR.
Q2: In what forms is MLA commercially available and which is recommended for cell-based assays?
MLA is most commonly available as a citrate salt.[5] This form is generally recommended for research purposes due to its improved handling characteristics. The free base form has not been obtained in a crystalline state.[5]
Q3: What is the solubility of this compound citrate?
The solubility of MLA citrate can vary depending on the solvent and conditions. It is poorly soluble in water but shows good solubility in dimethyl sulfoxide (DMSO).[5][6] For detailed quantitative data, please refer to the solubility table below.
Q4: What are the recommended storage conditions for MLA stock solutions?
Once prepared, it is crucial to aliquot the MLA stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months).[6] For shorter periods, storage at -20°C (for up to 1 month) is also acceptable.[6]
Troubleshooting Guide
This guide addresses common problems encountered when using MLA in cell-based assays, with a focus on solubility and precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation of MLA upon addition to cell culture medium. | Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous medium can cause the compound to precipitate. | 1. Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the MLA stock solution. 2. Step-wise dilution: First, create an intermediate dilution of the MLA stock in a small volume of pre-warmed medium or PBS. Then, add this intermediate dilution to the final volume of the culture medium. 3. Slow addition: Add the stock solution dropwise to the pre-warmed medium while gently swirling the culture vessel. |
| Concentration Exceeds Solubility Limit: The final concentration of MLA in the cell culture medium is too high. | 1. Lower the final concentration: If possible, reduce the working concentration of MLA in your experiment. 2. Use a co-solvent system: For higher concentrations, consider preparing the stock solution using a multi-solvent system (e.g., DMSO, PEG300, Tween-80) to improve solubility.[6] | |
| MLA precipitates over time in the incubator. | Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. | 1. Maintain stable incubator temperature: Ensure your incubator provides a consistent and stable temperature. 2. Pre-equilibrate solutions: Always pre-warm all solutions, including the cell culture medium and MLA working solutions, to 37°C before use. |
| Interaction with Media Components: MLA may interact with components in the cell culture medium, such as salts or proteins from fetal bovine serum (FBS), leading to precipitation. | 1. Test in a simpler buffer: To determine if media components are the issue, test the solubility of MLA in a simpler buffer like Phosphate-Buffered Saline (PBS). 2. Reduce serum concentration: If feasible for your cell line, try reducing the percentage of FBS in your culture medium. | |
| pH Shift in Medium: Cellular metabolism can cause a decrease in the pH of the culture medium, which may affect MLA solubility. | 1. Use a buffered medium: Consider using a cell culture medium buffered with HEPES to maintain a more stable pH. 2. Monitor CO2 levels: Ensure the CO2 level in your incubator is appropriate for your medium formulation to maintain the correct pH. | |
| Cloudy or hazy appearance in the culture medium. | Fine Particulate Precipitation: Micro-precipitates of MLA may be forming. | 1. Microscopic examination: Check a sample of the medium under a microscope to confirm the presence of precipitate and rule out microbial contamination. 2. Filter sterilization: After preparing the final working solution, you can filter it through a 0.22 µm syringe filter before adding it to the cells.[6] |
| Microbial Contamination: Bacterial or fungal contamination can cause turbidity in the medium. | 1. Check for other signs of contamination: Look for a rapid change in the medium's color (phenol red indicator), a drop in pH, and check for motile bacteria or fungal hyphae under a microscope. 2. Aseptic technique: If contamination is confirmed, discard the culture and review your sterile handling procedures. |
Quantitative Data
This compound Citrate Solubility
| Solvent | Maximum Concentration | Notes | Reference |
| Water | ~10 mM (8.75 mg/mL) | May require ultrasonication and warming to fully dissolve. | [6][7] |
| Water | 42 mg/mL | - | [8] |
| DMSO | ~100 mM (87.49 mg/mL) | Hygroscopic DMSO can impact solubility; use freshly opened solvent. May require ultrasonication. | [6][7] |
| Multi-solvent System (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL (2.38 mM) | Provides a clear solution. | [6] |
Typical Working Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Working Concentration Range | Reference |
| SH-SY5Y | Inhibition of Aβ-induced cytotoxicity | 5 - 10 µM | [6] |
| SH-SY5Y | Assessment of effects on cell viability | 2.5 - 20 µM | [6] |
| Xenopus oocytes expressing nAChRs | Antagonist activity assays | 0.08 - 10 µM | [9][10] |
| Rat striatal synaptosomes | Inhibition of nicotine-stimulated dopamine release | 50 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MLA Stock Solution in DMSO
-
Materials: this compound citrate powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Calculation: Determine the mass of MLA citrate powder required to make a 10 mM solution. (Molecular Weight of MLA citrate is approximately 874.93 g/mol ).
-
Dissolution:
-
Weigh the calculated amount of MLA citrate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly to dissolve the powder. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[6]
-
-
Storage:
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of MLA Working Solution for SH-SY5Y Cell Culture
This protocol is for preparing a 10 µM final concentration of MLA in a 10 mL volume of cell culture medium, starting from a 10 mM DMSO stock solution.
-
Materials: 10 mM MLA stock solution in DMSO, pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 with 10% FBS), sterile conical tubes.
-
Intermediate Dilution (1:100):
-
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM MLA stock solution to the medium. This creates a 100 µM intermediate solution.
-
Gently mix by pipetting up and down.
-
-
Final Dilution (1:10):
-
In a separate sterile conical tube containing 9 mL of pre-warmed complete cell culture medium, add 1 mL of the 100 µM intermediate solution.
-
Gently mix by inverting the tube several times. This results in a final working solution of 10 µM MLA.
-
-
Application to Cells:
-
Aspirate the old medium from your SH-SY5Y cell culture plates.
-
Add the freshly prepared 10 µM MLA working solution to the cells.
-
The final concentration of DMSO in the culture medium will be 0.1%, which is generally well-tolerated by most cell lines.
-
Visualizations
Caption: Workflow for MLA solution preparation.
Caption: MLA's antagonistic effect on α7-nAChR signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 8. This compound Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 [sigmaaldrich.com]
- 9. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methyllycaconitine in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyllycaconitine (MLA) in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound (MLA)?
A1: The free base of MLA has poor solubility in water.[1] The citrate salt is the most common commercially available form and is recommended for preparing aqueous solutions.[1] For many applications, a stock solution is first prepared in an organic solvent like DMSO, which can then be diluted into an aqueous buffer or saline for the final working solution.[2] If preparing a stock solution directly in water, using the citrate salt and filtering through a 0.22 μm filter is advised.[2] Gentle warming or sonication can also help dissolve the compound.[2][3]
Q2: What are the recommended storage conditions for MLA stock solutions?
A2: To ensure stability and prevent degradation, MLA stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] The recommended storage temperature is -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[2] Always store solutions in tightly sealed containers away from moisture.[2]
Q3: How long can I expect my aqueous working solution of MLA to be stable?
A3: It is highly recommended to prepare aqueous working solutions fresh on the day of use.[3] The stability of MLA in an aqueous buffer is influenced by several factors, including pH, temperature, and light exposure.[4] Given its chemical structure, which includes an ester linkage, MLA is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[1]
Q4: My MLA solution has formed a precipitate. What should I do?
A4: Precipitation can occur if the concentration exceeds its solubility in the chosen solvent or due to temperature changes. You can try gentle warming or sonication to redissolve the precipitate.[2][3] If the issue persists, consider preparing a new stock solution at a lower concentration or using a different solvent system, such as the co-solvent protocols involving DMSO, PEG300, and Tween-80.[2]
Q5: What is the primary degradation pathway for MLA in an aqueous solution?
A5: The MLA molecule contains a complex ester group that is susceptible to hydrolysis.[1] A known degradation pathway, particularly under alkaline conditions, is the hydrolysis of this ester linkage. This process cleaves the molecule, yielding the parent amino-alcohol, lycoctonine, and the N-(2-carboxyphenyl)-methylsuccinamic acid side chain.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation | • Concentration is too high for the aqueous buffer.• Incorrect salt form used (free base instead of citrate).• Solution was stored at a low temperature where the buffer components or MLA precipitated. | • Prepare a fresh solution at a lower concentration.• Ensure you are using the more soluble MLA citrate salt.[1]• Use gentle warming or sonication to aid dissolution.[2][3]• Prepare a high-concentration stock in 100% DMSO and dilute it into your aqueous buffer immediately before use.[2] |
| Loss of Potency / Inconsistent Experimental Results | • Degradation of MLA due to improper storage (e.g., repeated freeze-thaw cycles, storage at room temperature).• Hydrolysis of the ester linkage, especially if using a high pH buffer.• Solution was prepared too far in advance of the experiment. | • Always aliquot stock solutions and store them at -20°C or -80°C.[2]• Avoid buffers with a pH > 8.0, as MLA is a weak base and susceptible to alkaline hydrolysis.[1]• Prepare fresh working dilutions from a frozen stock on the day of the experiment.[3] |
| Difficulty Achieving High Concentration in Water | • Inherent low water solubility of the compound.[1] | • Use the solubility data provided by the supplier as a guide. Tocris reports a maximum concentration of 100 mM for the citrate salt in water and DMSO.• For in vivo studies requiring higher concentrations, consider formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD.[2] |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for MLA Stock Solutions
This table is based on recommendations from commercial suppliers.
| Solvent | Storage Temperature | Maximum Duration | Key Recommendations |
| DMSO | -20°C | 1 Month[2] | Aliquot to prevent freeze-thaw cycles. Store sealed and away from moisture.[2] |
| DMSO | -80°C | 6 Months[2] | Preferred for long-term storage.[2] |
| Aqueous Buffer | N/A | Use Same Day[3] | Prepare fresh from stock before each experiment to avoid degradation. |
Table 2: Factors Influencing MLA Stability in Aqueous Solutions
These factors are based on the chemical properties of MLA and general principles of drug stability.
| Factor | Effect on Stability | Rationale |
| High pH (Alkaline) | Decreases Stability | Promotes hydrolysis of the ester linkage, a primary degradation pathway.[1] |
| High Temperature | Decreases Stability | Accelerates the rate of chemical degradation, including hydrolysis.[4] |
| Repeated Freeze-Thaw Cycles | Decreases Stability | Can lead to product inactivation and precipitation.[2] |
| Light Exposure | Potentially Decreases Stability | While not specifically documented for MLA, many complex organic molecules are light-sensitive.[4] It is good practice to store solutions in the dark. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of MLA Stock and Working Solutions
This protocol is a standard method for preparing MLA solutions for in vitro experiments.
-
Calculate Mass: Determine the required mass of MLA citrate salt based on the desired stock concentration (e.g., 10 mM) and volume.
-
Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the weighed MLA citrate salt to create the stock solution. Vortex thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Aliquot and Store: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
-
Prepare Working Solution: On the day of the experiment, thaw one aliquot of the DMSO stock solution. Dilute it to the final desired concentration using the appropriate sterile aqueous buffer (e.g., PBS, HEPES, Saline). Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects in the experiment. Mix thoroughly before use.
Caption: Workflow for preparing MLA stock and working solutions.
Protocol 2: General Method for Assessing MLA Stability
This protocol outlines a typical HPLC-based method to quantify MLA stability over time.
-
Prepare Samples: Prepare a batch of MLA solution in the aqueous buffer of interest (e.g., PBS pH 7.4) at a known concentration.
-
Divide and Store: Distribute the solution into multiple sealed vials. Divide these vials into groups for storage under different conditions (e.g., 4°C, 25°C, -20°C).
-
Establish Time Points: Define the time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14).
-
HPLC Analysis: At each time point, remove a vial from each storage condition. Analyze the sample using a validated stability-indicating HPLC method with UV detection. The method should be able to separate the parent MLA peak from potential degradation products.
-
Quantify and Compare: Calculate the concentration of MLA remaining at each time point by comparing the peak area to a standard curve or the Day 0 sample. The stability limit is often defined as the time at which the concentration drops below 90% of the initial concentration.[5]
Caption: Logical workflow for troubleshooting common MLA solution issues.
Postulated Hydrolysis Pathway of MLA
MLA is susceptible to hydrolysis at its ester linkage, especially in basic aqueous solutions. This process is a primary consideration for its long-term stability.
Caption: Simplified diagram of MLA hydrolysis under aqueous alkaline conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyllycaconitine (MLA) for Selective α7 nAChR Antagonism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Methyllycaconitine (MLA) as a selective α7 nicotinic acetylcholine receptor (nAChR) antagonist. This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and key pharmacological data to ensure the successful design and execution of your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving MLA, offering potential causes and actionable solutions.
Issue 1: Unexpected Agonist-like Effects or Off-Target Responses
-
Symptoms: At higher concentrations, MLA appears to potentiate rather than inhibit the receptor, or you observe effects inconsistent with α7 nAChR antagonism.
-
Potential Causes:
-
Concentration Too High: MLA's selectivity for α7 nAChRs is concentration-dependent. At concentrations significantly above its Ki for α7, it can interact with other nAChR subtypes, such as α4β2 and α6β2, potentially leading to complex downstream effects.[1][2]
-
Contamination of MLA Stock: Impurities in the MLA solution could have agonist or other modulatory activity.
-
Cellular System Complexity: The observed effect may be a network effect in your specific cellular or tissue preparation, not a direct action on the intended target.
-
-
Solutions:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration range for selective α7 antagonism in your system. Start with concentrations at or near the established Ki (around 1.4 nM) and titrate upwards.[1][2]
-
Verify MLA Purity: Ensure you are using high-purity MLA (≥95%).[1] If in doubt, consider purchasing a new, certified batch.
-
Use of Control Antagonists: Employ other selective α7 nAChR antagonists, such as α-Bungarotoxin, to confirm that the observed effect is specific to α7 nAChR blockade.
-
Simplify the Experimental System: If possible, use a simpler system (e.g., cell lines expressing only the α7 nAChR) to confirm the direct action of MLA before moving to more complex preparations.
-
Issue 2: Low Antagonist Potency or Efficacy
-
Symptoms: MLA does not produce the expected level of inhibition of the agonist-induced response.
-
Potential Causes:
-
MLA Degradation: Improper storage or handling of MLA solutions can lead to degradation and loss of activity.
-
Incorrect Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for a competitive antagonist like MLA to compete effectively.
-
Pre-incubation Time: Insufficient pre-incubation time with MLA before agonist application may not allow for equilibrium binding to the receptor.
-
-
Solutions:
-
Proper Stock Solution Handling: Prepare fresh MLA stock solutions in a suitable solvent like water or DMSO and store them at -20°C for short-term use.[1][2] For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC50) to allow for sensitive detection of antagonist effects.[3]
-
Implement Pre-incubation: Pre-incubate your preparation with MLA for a sufficient period (e.g., 2-3 minutes or longer, depending on the system) before applying the agonist to ensure the antagonist has bound to the receptor.[3][4]
-
Issue 3: High Variability in Experimental Results
-
Symptoms: Significant well-to-well, day-to-day, or experiment-to-experiment variability in the measured antagonist effect of MLA.
-
Potential Causes:
-
Inconsistent Solution Preparation: Errors in serial dilutions or solvent evaporation can lead to inaccurate MLA concentrations.
-
pH of Experimental Buffer: The solubility and activity of compounds can be pH-dependent.[5]
-
Biological Variability: Differences in cell passage number, oocyte batches, or animal subjects can contribute to variability.
-
-
Solutions:
-
Standardize Solution Preparation: Use calibrated pipettes and ensure thorough mixing. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Maintain Consistent pH: Use a stable buffer system and ensure the pH is consistent across all experiments.
-
Control for Biological Variables: Use cells within a defined passage number range. For oocyte experiments, use oocytes from the same batch for a given set of experiments.[3][6] Randomize animal treatment groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for selective α7 nAChR antagonism with MLA?
A1: For high selectivity, it is recommended to use MLA at concentrations close to its reported Ki value, which is approximately 1.4 nM.[1][2] Concentrations up to 10 nM are often used to achieve robust antagonism of α7 nAChRs.[7] However, it is crucial to be aware that MLA begins to interact with other nAChR subtypes, such as α4β2 and α6β2, at concentrations greater than 40 nM.[1][2] Therefore, a concentration range of 1-10 nM is generally considered optimal for selective α7 antagonism. A full dose-response curve is always recommended to determine the ideal concentration for your specific experimental setup.
Q2: How does the selectivity of MLA for α7 nAChRs compare to other nAChR subtypes?
A2: MLA is highly selective for the homomeric α7 nAChR. Its affinity for α7 is significantly higher than for other nAChR subtypes. For instance, its Ki for α7 is around 1.4 nM, while its interaction with α4β2 and α6β2 receptors occurs at concentrations above 40 nM.[1][2] This provides a therapeutic window where selective antagonism of α7 can be achieved. However, some studies have noted that at concentrations around 50 nM, MLA can partially inhibit dopamine release modulated by non-α7 nAChRs in the striatum, suggesting caution should be exercised when working at higher concentrations in complex tissues.[8]
Q3: What are the appropriate controls for an experiment using MLA?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat a sample with the same solvent used to dissolve the MLA (e.g., water or DMSO) at the same final concentration to control for any effects of the vehicle itself.
-
Agonist-only Control: A sample treated only with the nAChR agonist to establish the baseline maximum response.
-
No-treatment Control: A sample that receives neither agonist nor antagonist to establish the baseline signal.
-
Positive Control Antagonist: Use another well-characterized α7 nAChR antagonist (e.g., α-Bungarotoxin) to confirm that the observed inhibition is due to α7 nAChR blockade.
Q4: What are the best practices for preparing and storing MLA solutions?
A4:
-
Solubility: this compound citrate is soluble in water and DMSO up to 100 mM.[1][2]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) in water or DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C for short-term storage (weeks to months) and at -80°C for long-term storage (years).
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your experimental buffer on the day of the experiment.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) and IC50 values of MLA for various nAChR subtypes, highlighting its selectivity for the α7 subtype.
| Receptor Subtype | Ligand/Assay | Species | Potency (Ki / IC50) | Reference |
| α7 nAChR | Ki | - | 1.4 nM | [1][2] |
| α7 nAChR | IC50 | Human | 2 nM | [3][6][9] |
| α4β2 nAChR | Interacts at >40 nM | - | > 40 nM | [1][2] |
| α6β2 nAChR | Interacts at >40 nM | - | > 40 nM | [1][2] |
| α-CTx-MII binding site (presumed α3/α6β2β3)* | Ki | Rat | 33 nM | [8] |
| Torpedo nAChR | Ki (vs. 125I-α-Bungarotoxin) | Torpedo | ~1 µM | [10] |
| Human Muscle nAChR | Ki (vs. 125I-α-Bungarotoxin) | Human | ~8 µM | [10] |
Detailed Experimental Protocol
Experiment: Determining the IC50 of MLA on Human α7 nAChRs Expressed in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)
This protocol is a generalized procedure based on methodologies described in the literature.[3][6]
1. Oocyte Preparation and Receptor Expression: a. Harvest and defolliculate Xenopus laevis oocytes. b. Inject oocytes with cRNA encoding the human α7 nAChR subunit. c. Incubate the oocytes for 3-5 days at 16-18°C to allow for receptor expression.
2. Solution Preparation: a. Recording Buffer (Ringer's Solution): Prepare a solution containing 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl₂, and 10 mM HEPES, with the pH adjusted to 7.3. b. Agonist Stock Solution: Prepare a high-concentration stock of acetylcholine (ACh) in water. c. Antagonist Stock Solution: Prepare a high-concentration stock of MLA citrate in water (e.g., 10 mM). d. Working Solutions: On the day of the experiment, prepare serial dilutions of MLA in Ringer's solution. Prepare the ACh working solution at a concentration equal to its EC50 (e.g., 100 µM).[3]
3. Electrophysiological Recording: a. Place an oocyte in the recording chamber and continuously perfuse with Ringer's solution. b. Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording). c. Clamp the oocyte membrane potential at -60 mV. d. Establish a stable baseline recording.
4. Data Acquisition: a. Determine Maximal Response: Apply the EC50 concentration of ACh (e.g., 100 µM) to the oocyte to elicit a baseline inward current. Wash with Ringer's solution until the current returns to baseline. b. MLA Inhibition: i. Pre-incubate the oocyte with the lowest concentration of MLA for 2-3 minutes by perfusing the chamber with the MLA-containing solution.[3] ii. Co-apply the same concentration of MLA along with the EC50 concentration of ACh. iii. Record the peak inward current in the presence of MLA. iv. Wash thoroughly with Ringer's solution until the response to a subsequent ACh application returns to the pre-MLA baseline. c. Repeat steps 4b(i-iv) for each concentration of MLA, moving from lowest to highest concentration.
5. Data Analysis: a. For each MLA concentration, normalize the peak current response to the response elicited by ACh alone. b. Plot the normalized response against the logarithm of the MLA concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of MLA that inhibits 50% of the ACh-induced current.
Visualizations
Caption: A typical experimental workflow for determining the IC50 of MLA.
Caption: Competitive antagonism of MLA at the α7 nAChR.
References
- 1. This compound citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. This compound citrate | Nicotinic (a7) Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nicotinic ACh receptor subtypes on gastrointestinally projecting neurones in the dorsal motor vagal nucleus of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
Off-target effects of Methyllycaconitine on other nAChR subtypes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of Methyllycaconitine (MLA) on nicotinic acetylcholine receptor (nAChR) subtypes other than the α7 subtype.
Frequently Asked Questions (FAQs)
Q1: Is this compound (MLA) a completely selective antagonist for the α7 nAChR subtype?
A1: While MLA is a potent and widely used antagonist for the α7 nAChR, it is not absolutely selective.[1][2] At concentrations higher than those required to saturate α7 receptors, MLA can exhibit off-target effects on other nAChR subtypes, including α4β2, α3β4, and α6-containing receptors.[3][4][5] Therefore, caution should be exercised when using MLA, especially in tissues or brain regions with a high expression of these other subtypes.[2]
Q2: What are the known off-target nAChR subtypes that MLA can interact with?
A2: Research has demonstrated that MLA can interact with several non-α7 nAChR subtypes, most notably:
-
α4β2 *: MLA and its analogs can act as noncompetitive antagonists at this subtype.[3]
-
α3β4 *: MLA has been shown to have mixed competitive and noncompetitive antagonistic effects at this subtype.[3]
-
α6β2 : MLA interacts with α6β2 receptors at concentrations above 40 nM.[4]
-
α3/α6β2β3 *: MLA is a potent antagonist of these α-conotoxin-MII-sensitive receptors found on dopamine neurons.[2][5]
Q3: At what concentrations are off-target effects of MLA typically observed?
A3: Off-target effects of MLA are concentration-dependent. While it is highly potent at α7 nAChRs with a Ki value of around 1.4 nM, its interaction with other subtypes generally occurs at higher concentrations.[4] For example, interactions with α4β2 and α6β2 receptors are noted at concentrations greater than 40 nM.[4] For some MLA analogs, IC50 values for α4β2 and α3β4 subtypes are in the micromolar range (2.3–26.6 μM).[1] It is crucial to consult the literature for specific Ki or IC50 values for the subtype of interest and to use the lowest effective concentration of MLA to minimize off-target effects.
Q4: What are the implications of MLA's off-target effects in experimental results?
A4: The off-target effects of MLA can lead to misinterpretation of experimental data. For instance, if an observed physiological or behavioral effect is attributed solely to the blockade of α7 nAChRs, it might be confounded by the simultaneous inhibition of other nAChR subtypes. This is particularly relevant in studies of brain regions like the basal ganglia, where a diverse population of nAChR subtypes is expressed.[2] Researchers should consider using multiple, structurally distinct α7-selective antagonists or genetic knockout models to validate their findings.
Troubleshooting Guide
Issue: Unexpected or inconsistent results in experiments using MLA.
-
Possible Cause 1: MLA concentration is too high, leading to off-target effects.
-
Troubleshooting Step: Review the literature to determine the optimal concentration range for selective α7 nAChR antagonism in your experimental system. Perform a dose-response curve to identify the lowest concentration of MLA that produces the desired effect. Consider that the potency of MLA can vary between cell types and tissues.
-
-
Possible Cause 2: The experimental system expresses multiple nAChR subtypes sensitive to MLA.
-
Troubleshooting Step: Characterize the nAChR subtype expression profile in your model system using techniques like qPCR, Western blotting, or radioligand binding with subtype-selective ligands. If multiple MLA-sensitive subtypes are present, consider using a more selective antagonist or a different experimental approach.
-
-
Possible Cause 3: The observed effect is mediated by a non-α7 nAChR subtype.
-
Troubleshooting Step: To confirm the involvement of α7 nAChRs, try to rescue the effect with a selective α7 agonist. Additionally, use another α7-selective antagonist with a different chemical structure to see if it replicates the results obtained with MLA.
-
Issue: MLA does not produce the expected inhibitory effect.
-
Possible Cause 1: The functional response is not mediated by α7 nAChRs.
-
Troubleshooting Step: Verify the presence and functionality of α7 nAChRs in your experimental preparation. This can be done using a known α7-selective agonist to elicit a response.
-
-
Possible Cause 2: Poor bioavailability or degradation of MLA.
-
Troubleshooting Step: Ensure the proper storage and handling of the MLA solution. Prepare fresh solutions for each experiment. For in vivo studies, consider the pharmacokinetic properties of MLA and the route of administration.
-
Quantitative Data on MLA's Off-Target Effects
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of MLA and its analogs at various nAChR subtypes.
| nAChR Subtype | Ligand | Potency (Ki / IC50) | Assay Type | Source |
| α7 | This compound | Ki = 1.4 nM | Radioligand Binding | [4] |
| This compound | IC50 = 2 nM | Electrophysiology | [6][7][8] | |
| α3/α6β2β3 * | This compound | Ki = 33 nM | Radioligand Binding ([¹²⁵I]α-CTx-MII) | [2][5] |
| α4β2 | This compound | Interacts at > 40 nM | Biological Activity | [4] |
| MLA Analogues | IC50 = 2.3 - 26.6 µM | Electrophysiology | [1] | |
| MLA | IC50 = 200 nM | Electrophysiology | [3] | |
| α3β4 | MLA Analogues | IC50 = 2.3 - 26.6 µM | Electrophysiology | [1] |
| MLA Analogue | IC50 = 11.4 µM | Catecholamine Secretion | [6] | |
| α6β2 | This compound | Interacts at > 40 nM | Biological Activity | [4] |
Note: The potency of MLA and its analogs can vary depending on the specific compound, the experimental conditions, and the species from which the receptors are derived.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the functional effects of MLA on nAChRs expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubation: Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Apply an agonist (e.g., acetylcholine) at its EC50 concentration to elicit a control current response.
-
After a washout period, co-apply the agonist with varying concentrations of MLA to determine its inhibitory effect.
-
Construct a concentration-response curve to calculate the IC50 value of MLA.
-
Workflow for Two-Electrode Voltage Clamp in Xenopus Oocytes.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of MLA for specific nAChR subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat brain) or cells expressing the nAChR subtype of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of unlabeled MLA.
-
For non-specific binding control, add a high concentration of a known nAChR ligand (e.g., nicotine).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each MLA concentration and perform a competition binding analysis to determine the Ki value.
References
- 1. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Covalent Trapping of this compound at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Methyllycaconitine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyllycaconitine (MLA). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MLA) and what is its primary mechanism of action?
This compound (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of α7 nicotinic acetylcholine receptors (α7 nAChRs).[1][2][3][4] Due to its high affinity for the α7 nAChR, it is widely used to investigate the physiological and pathological roles of this receptor subtype.
Q2: What are the recommended storage conditions for MLA?
For long-term stability, MLA citrate should be stored at -20°C under desiccating conditions.[5] Stock solutions can typically be stored at -80°C for up to six months or at -20°C for one month.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q3: Is MLA completely selective for α7 nAChRs?
While MLA is highly selective for α7 nAChRs, it can interact with other nAChR subtypes at higher concentrations. For instance, it has been shown to interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM.[7] Therefore, using the lowest effective concentration of MLA is crucial to ensure target selectivity.
Q4: Can MLA cross the blood-brain barrier?
Yes, this compound citrate has been shown to have blood-brain barrier permeability, allowing for its use in in vivo studies targeting the central nervous system.[6]
Troubleshooting Guide
In Vitro Experiments
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell line variability. Different cell lines may express varying levels of α7 nAChRs, leading to different sensitivities to MLA.
-
Troubleshooting Step: Characterize the expression level of α7 nAChRs in your cell line using techniques like Western blot or qPCR.
-
-
Possible Cause 2: Inconsistent cell passage number. Cell lines can exhibit phenotypic drift over multiple passages.
-
Troubleshooting Step: Use cells from a narrow passage number range for all experiments to ensure consistency.
-
-
Possible Cause 3: Inaccurate MLA concentration. Errors in preparing stock solutions or serial dilutions can lead to significant variability.
-
Troubleshooting Step: Carefully calibrate pipettes and prepare fresh dilutions for each experiment. Have a second researcher independently verify the calculations.
-
-
Possible Cause 4: Interference from serum. Components in fetal bovine serum (FBS) can sometimes interact with small molecule inhibitors.
-
Troubleshooting Step: Consider reducing the serum concentration during the MLA treatment period, ensuring cell viability is not compromised.
-
Issue 2: No observable effect of MLA in a cytotoxicity or cell viability assay.
-
Possible Cause 1: Low or absent α7 nAChR expression. The cell line may not express the target receptor.
-
Troubleshooting Step: Confirm α7 nAChR expression in your cell line.
-
-
Possible Cause 2: MLA degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Troubleshooting Step: Prepare fresh MLA stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Suboptimal assay conditions. The incubation time or cell density may not be appropriate for observing an effect.
-
Troubleshooting Step: Perform a time-course experiment and a cell density titration to determine the optimal conditions for your specific cell line and assay.
-
Electrophysiology
Issue 3: Difficulty in obtaining a stable whole-cell patch-clamp recording after MLA application.
-
Possible Cause 1: Pipette drift. Mechanical instability of the patch pipette can lead to loss of the seal.[8]
-
Troubleshooting Step: Ensure the micromanipulator is stable and there is no drift. If drift is observed, carefully readjust the pipette position.[8]
-
-
Possible Cause 2: Osmolarity mismatch. A significant difference in osmolarity between the intracellular and extracellular solutions can affect membrane stability.[8]
-
Troubleshooting Step: Measure and adjust the osmolarity of your solutions. A slightly hypertonic extracellular solution (e.g., 320 mOsm) compared to the intracellular solution (e.g., 295-300 mOsm) can sometimes improve seal stability.[8]
-
-
Possible Cause 3: Poor pipette quality. The shape and resistance of the pipette tip are critical for a good seal.[8]
-
Troubleshooting Step: Check the pipette puller settings and ensure the filament is clean and undamaged. For neurons of 15-20 microns in diameter, a tip resistance of 3-5 MΩ is often suitable.[8]
-
Issue 4: Unexpected changes in holding current or access resistance after MLA application.
-
Possible Cause 1: Non-specific effects of high MLA concentrations. As mentioned, high concentrations of MLA can have off-target effects.
-
Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration of MLA for your experiment.
-
-
Possible Cause 2: Leak current. An abrupt increase in leak current can indicate a deteriorating seal.[8]
-
Troubleshooting Step: Monitor the seal resistance throughout the experiment. If the seal deteriorates, the recording should be discarded.
-
Radioligand Binding Assays
Issue 5: High non-specific binding in [3H]MLA binding assays.
-
Possible Cause 1: Inadequate blocking of non-specific sites.
-
Troubleshooting Step: Optimize the concentration of the competing ligand used to define non-specific binding (e.g., a high concentration of unlabeled nicotine or α-bungarotoxin).
-
-
Possible Cause 2: Lipophilicity of the radioligand. [3H]MLA may bind to non-receptor components of the membrane preparation.
-
Troubleshooting Step: Include a pre-incubation step with a blocking agent like bovine serum albumin (BSA) in your assay buffer. Ensure thorough and rapid washing steps to remove unbound radioligand.
-
In Vivo Experiments
Issue 6: High variability in behavioral responses between animals.
-
Possible Cause 1: Inter-individual differences. Animals, even from the same inbred strain, can exhibit significant behavioral variability.[9]
-
Troubleshooting Step: Increase the sample size to improve statistical power. Consider using a within-subjects design where each animal serves as its own control.
-
-
Possible Cause 2: Stress. Handling, injection, and the experimental environment can induce stress, affecting animal behavior.[10]
-
Troubleshooting Step: Acclimatize animals to the experimental room and handling procedures for a sufficient period before starting the experiment.
-
-
Possible Cause 3: Inconsistent drug administration. The route and technique of MLA administration can influence its bioavailability and effect.
-
Troubleshooting Step: Ensure all researchers are using a standardized and consistent method for drug administration.
-
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound at various nAChR Subtypes
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| α7 | Rat brain membranes | [3H]MLA | 1.86 ± 0.31 | [11] |
| α7 | Rat brain membranes | [125I]α-bungarotoxin | 1.4 | [2] |
| α-bungarotoxin-sensitive | Rat brain membranes | [3H]MLA | 1.8 ± 0.5 | [11] |
| α-cobratoxin-sensitive | Rat brain membranes | [3H]MLA | 5.5 ± 0.9 | [11] |
| α3/α6β2β3* | Rat striatum | [125I]α-CTx-MII | 33 | [7] |
| - | Rat striatal membranes | [3H]nicotine | 4000 | [12] |
Table 2: Half-maximal Inhibitory/Effective Concentrations (IC50/EC50) of this compound
| Assay | System | Agonist | IC50/EC50 | Reference |
| Antagonist Activity | Human α7 nAChRs in Xenopus oocytes | Acetylcholine | 2 nM (IC50) | [2][3][4] |
| Antagonist Activity | Chick α3nα1 receptor in Xenopus oocytes | - | 0.08 µM (IC50) | [12] |
| Antagonist Activity | Chick α4nα1 receptor in Xenopus oocytes | - | 0.65 µM (IC50) | [12] |
| Inhibition of ACh response | Rat α7, α4β2, and α3β4 nAChRs in Xenopus oocytes | Acetylcholine | 2.3 - 26.6 µM (IC50 range for analogs) | [1] |
Experimental Protocols
1. Radioligand Binding Assay for α7 nAChRs using [3H]MLA
-
Objective: To determine the binding affinity of a compound for the α7 nAChR.
-
Materials:
-
Rat brain tissue (hippocampus or hypothalamus are rich in α7 nAChRs)
-
[3H]this compound ([3H]MLA)
-
Unlabeled nicotine or α-bungarotoxin (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]MLA (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled nicotine (e.g., 100 µM) or α-bungarotoxin (e.g., 1 µM).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The rapid association kinetics of [3H]MLA (t1/2 ≈ 2.3 min) allows for relatively short incubation times.[11]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the Ki value.
-
2. In Vivo Behavioral Assessment: Conditioned Place Preference (CPP)
-
Objective: To assess the effect of MLA on the rewarding or aversive properties of a drug.
-
Materials:
-
Conditioned Place Preference (CPP) apparatus with at least two distinct compartments.
-
This compound (MLA)
-
Drug of interest (e.g., heroin, nicotine)
-
Saline
-
Male Wistar rats or other suitable rodent model.
-
-
Methodology:
-
Habituation (Day 1): Allow each rat to freely explore the entire CPP apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment.
-
Conditioning (Days 2-5):
-
On conditioning days, administer MLA (e.g., 4 mg/kg, s.c.) or saline 20 minutes prior to the administration of the drug of interest (e.g., heroin, 1 mg/kg, s.c.) or saline.[13]
-
Immediately after the drug/saline injection, confine the rat to one of the compartments for a set duration (e.g., 30 minutes).
-
The drug is consistently paired with one compartment (e.g., the initially non-preferred one), and saline is paired with the other. The order of drug and saline conditioning days should be counterbalanced.
-
-
Test (Day 6): Administer a priming dose of the drug of interest or saline. Place the rat in the central chamber of the CPP apparatus and allow it to freely explore all compartments for the same duration as the habituation phase. Record the time spent in each compartment.
-
Data Analysis: Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning (habituation) and post-conditioning (test) phases. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. Compare the preference scores between the MLA-treated and control groups.
-
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Key downstream signaling pathways of α7 nAChR.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 11. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contrasting effects of the α7 nicotinic receptor antagonist this compound in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyllycaconitine (MLA) Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyllycaconitine (MLA) to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under controlled conditions. The recommended storage parameters are summarized in the table below. Adherence to these conditions minimizes the risk of degradation.
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For aqueous and DMSO stock solutions, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the primary degradation pathway for this compound?
A3: The most well-documented degradation pathway for this compound is the hydrolysis of its C-18 ester group. This reaction cleaves the ester linkage, resulting in the formation of lycoctonine and the corresponding succinimidobenzoyl moiety. The hydrolysis product, lycoctonine, exhibits significantly reduced biological activity compared to the parent compound.[1]
Q4: What environmental factors can accelerate the degradation of this compound?
A4: Several environmental factors can promote the degradation of this compound. These include:
-
pH: Extreme pH conditions, particularly alkaline solutions, can catalyze the hydrolysis of the ester bond.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation, including hydrolysis.
-
Light: Exposure to UV or fluorescent light may induce photodegradation. Storing MLA in light-resistant containers is advisable.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in an experiment. | Degradation of MLA due to improper storage of stock solutions. | Prepare fresh stock solutions from solid MLA stored under recommended conditions. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the stability of the compound under your specific experimental conditions (e.g., buffer pH, temperature). |
| Appearance of unknown peaks in HPLC analysis of an aged MLA sample. | Formation of degradation products. | The primary degradation product is likely lycoctonine due to hydrolysis. To confirm, you can perform a forced degradation study (see Experimental Protocols) to generate degradation products for comparison. Use a stability-indicating HPLC method to resolve MLA from its degradants. |
| Inconsistent experimental results over time. | Gradual degradation of MLA stock solution. | Discard old stock solutions and prepare fresh ones. It is recommended to use stock solutions within the timeframes specified in the storage guidelines. Consider performing a periodic quality control check of your stock solution using HPLC. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | -20°C | Up to 12 months[2] | Store under desiccating conditions.[2] |
| Stock Solution (in Water or DMSO) | -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in Water or DMSO) | -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[4][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[2]
-
Thermal Degradation: Store the solid compound in an oven at 80°C.[2]
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.[6][7][8][9]
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.
4. Sample Processing:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
5. Analysis:
-
Analyze the samples using a stability-indicating HPLC method. An example of such a method utilizes a C18 column with UV detection at 270 nm.[1][10] The mobile phase can be optimized to achieve good separation between the parent compound and any degradation products.
Mandatory Visualizations
References
- 1. An HPLC assay for the norditerpenoid alkaloid this compound, a potent nicotinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Experimental Design for Methyllycaconitine (MLA) Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust dose-response experiments with Methyllycaconitine (MLA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MLA) and what is its primary mechanism of action?
A1: this compound (MLA) is a naturally occurring diterpenoid alkaloid. Its primary mechanism of action is as a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] It acts at the orthosteric agonist binding site, blocking the binding of acetylcholine (ACh) and other nicotinic agonists.[2] While highly selective for the α7 subtype, at higher concentrations, MLA can also interact with other nAChR subtypes.[3]
Q2: What is a typical concentration range for MLA in in vitro experiments?
A2: The optimal concentration range for MLA depends on the specific experimental goals and the expression levels of the α7-nAChR in the chosen cell system. For selective antagonism of α7-nAChRs, nanomolar concentrations are often sufficient, with reported Ki and IC50 values in the low nanomolar range (e.g., Ki = 1.4 nM, IC50 = 2 nM).[4][5] However, in functional assays, concentrations ranging from picomolar to micromolar have been used.[3][6] It is always recommended to perform a preliminary dose-response experiment to determine the optimal concentration range for your specific model system.
Q3: How should I prepare and store MLA stock solutions?
A3: MLA is typically supplied as a citrate salt. For stock solutions, it is recommended to dissolve MLA in a suitable solvent such as sterile water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working dilutions in aqueous buffers for your experiment, ensure the final concentration of the organic solvent (like DMSO) is minimal and consistent across all conditions to avoid solvent-induced effects.
Q4: What are some common cell lines used for studying MLA's effects on α7-nAChRs?
A4: A variety of cell systems can be used, depending on the research question. Commonly used models include:
-
Xenopus oocytes injected with cRNA encoding specific nAChR subunits (e.g., human α7). This allows for the study of MLA's effect on a specific, known receptor subtype.[1]
-
Mammalian cell lines endogenously expressing α7-nAChRs, such as SH-SY5Y (human neuroblastoma).
-
Transfected mammalian cell lines (e.g., HEK293) engineered to express the α7-nAChR.
-
Primary neuronal cultures which provide a more physiologically relevant context.
Q5: How do I determine the appropriate agonist concentration to use with MLA?
A5: When constructing an antagonist dose-response curve, a fixed concentration of an agonist (like acetylcholine or nicotine) is used to elicit a response that is then inhibited by increasing concentrations of MLA. A common practice is to use the agonist at a concentration that produces 50% to 80% of its maximal response (EC50 to EC80). This ensures a sufficiently large signal window to observe inhibition. The EC50 of the agonist should be determined in your specific cell system prior to running the antagonist experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or very weak response to agonist (before adding MLA) | 1. Low receptor expression in the cell line.2. Agonist degradation.3. Incorrect assay conditions. | 1. Verify α7-nAChR expression using techniques like qPCR or Western blot.2. Prepare fresh agonist solutions for each experiment.3. Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Inconsistent results between replicate wells or experiments | 1. Inconsistent cell plating.2. Edge effects in multi-well plates.3. Pipetting errors during serial dilutions.4. MLA instability or precipitation. | 1. Ensure a homogenous cell suspension before and during plating.2. Avoid using the outer wells of the plate; fill them with sterile media or PBS to maintain humidity.3. Use calibrated pipettes and proper pipetting techniques.4. Visually inspect MLA dilutions for precipitation. If observed, gentle warming or sonication may help. Prepare fresh dilutions for each experiment. |
| Dose-response curve is flat or does not reach 100% inhibition | 1. MLA concentration range is too low.2. Presence of other nAChR subtypes that are insensitive to MLA.3. MLA has degraded. | 1. Extend the MLA concentration range to higher concentrations.2. Use a more specific cell system (e.g., transfected cells) or confirm the nAChR subtype profile of your cells.3. Use a fresh aliquot of MLA stock solution. |
| Dose-response curve has a shallow slope (Hill slope < 1) | 1. Complex binding kinetics.2. Off-target effects at higher concentrations.3. Issues with the assay itself. | 1. This may be a characteristic of the drug-receptor interaction.2. Ensure the MLA concentrations used are within the selective range for α7-nAChR.3. Review and optimize the assay protocol. |
| High background signal | 1. Non-specific binding of MLA.2. Autofluorescence of MLA or other compounds.3. Cell death or stress. | 1. Include appropriate controls to measure non-specific binding.2. Run controls with MLA alone to check for autofluorescence.3. Perform a cell viability assay to ensure MLA is not causing cytotoxicity at the tested concentrations. |
Data Presentation
Table 1: Reported IC50 Values for this compound (MLA)
| Receptor Subtype | Cell System | Agonist Used | Reported IC50 | Reference |
| α7 nAChR | Human, expressed in Xenopus oocytes | Acetylcholine | 2 nM | [5] |
| α3β4 nAChR | Rat, expressed in Xenopus oocytes | Acetylcholine | >10 µM | [7] |
| α4β2 nAChR | Rat, expressed in Xenopus oocytes | Acetylcholine | >10 µM | [7] |
Table 2: Recommended Concentration Ranges for Key Reagents
| Reagent | Typical Concentration Range | Notes |
| This compound (MLA) | 10⁻¹² M to 10⁻⁵ M | A wide range is recommended for initial experiments to fully characterize the dose-response curve. |
| Acetylcholine (ACh) | 1 µM to 1 mM | The specific concentration should be at the EC50-EC80 for the cell system being used. |
| Nicotine | 10 nM to 100 µM | An alternative agonist to ACh. |
| DMSO (Solvent) | < 0.5% (v/v) | Final concentration should be kept low and consistent across all wells to avoid toxicity. |
Experimental Protocols
Protocol 1: Preparation of MLA Stock and Working Solutions
-
Reconstitution of Lyophilized MLA: Centrifuge the vial briefly to collect the powder at the bottom. Reconstitute with an appropriate solvent (e.g., sterile water or DMSO) to a stock concentration of 1-10 mM.
-
Aliquot and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the MLA stock solution. Perform serial dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure thorough mixing at each dilution step.
Protocol 2: General In Vitro Dose-Response Experiment for MLA
-
Cell Plating: Seed the cells (e.g., SH-SY5Y or transfected HEK293 cells) into a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Reagents: Prepare serial dilutions of MLA and a fixed concentration of the agonist (e.g., ACh at its EC80) in the assay buffer.
-
Antagonist Pre-incubation (Optional but Recommended): Remove the culture medium from the wells and wash gently with assay buffer. Add the different concentrations of MLA to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow MLA to bind to the receptors.
-
Agonist Stimulation: Add the fixed concentration of the agonist to the wells containing MLA. Also, include control wells with agonist only (positive control) and buffer only (negative control).
-
Signal Detection: Incubate for the optimal duration for the specific assay being used (e.g., calcium imaging, membrane potential assay). Measure the response using a plate reader or other appropriate instrumentation.
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (buffer only) controls.
-
Plot the normalized response against the logarithm of the MLA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value and Hill slope.
-
Protocol 3: Cell Viability Assay
-
Cell Treatment: Plate cells and treat with the same concentrations of MLA used in the dose-response experiment for the same duration.
-
Assay Procedure: Perform a cell viability assay according to the manufacturer's instructions. Common assays include MTT, XTT, or ATP-based luminescence assays.[7][8][9][10][11]
-
Data Analysis: Compare the viability of MLA-treated cells to untreated control cells. A significant decrease in viability at higher MLA concentrations may indicate cytotoxicity, which could confound the interpretation of the dose-response data.
Mandatory Visualizations
Caption: MLA competitively antagonizes the α7-nAChR, blocking downstream signaling.
References
- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 细胞活力和增殖测定 [sigmaaldrich.com]
- 8. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Technical Support Center: Methyllycaconitine (MLA) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyllycaconitine (MLA) in in vivo studies. Our goal is to help you minimize toxicity and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (MLA) toxicity?
A1: The toxicity of MLA stems from its action as a potent and selective competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Its adverse physiological effects are primarily attributed to the blockade of nAChRs at the neuromuscular junction, leading to muscle paralysis and, at high doses, respiratory arrest.[1] While MLA has a particularly high affinity for the α7 nAChR subtype, its toxicity at lethal doses is likely due to its effects on neuromuscular transmission.[1]
Q2: What are the typical signs of MLA toxicity in rodents?
A2: In rodents such as mice and rats, signs of acute toxicity appear rapidly, often within 2 to 3 minutes of parenteral administration.[1] At lower doses, you may observe agitation, difficulty breathing, and a loss of motor control.[1] Higher, near-lethal doses can induce more severe symptoms, including muscle tremors, significant convulsions, and an increased heart and respiration rate.[1][2] Cyanosis of the nose and toes due to respiratory distress (dyspnea) may also be observed.[2]
Q3: Which salt form of MLA is recommended for in vivo studies?
A3: The citrate salt of MLA is the most commonly available commercial form and is frequently used in in vivo research.[1] It offers improved solubility in aqueous solutions compared to the free base.[1]
Q4: What is a safe starting dose for MLA in mice or rats?
A4: A safe starting dose depends on the administration route and the specific research question. For intraperitoneal (i.p.) administration in rats, doses ranging from 0.3 to 5.6 mg/kg have been used to antagonize the effects of other compounds.[1] In mice, i.p. doses of 1.0 to 10.0 mg/kg have been used for behavioral studies.[3] It is crucial to start with a low dose and perform a dose-escalation study to determine the optimal dose for your specific experimental model and endpoint while minimizing toxicity.
Q5: Can MLA toxicity be reversed?
A5: Yes, in cases of severe toxicity, the effects of MLA can be counteracted. In livestock, poisoning has been reversed by the administration of cholinesterase inhibitors like physostigmine or neostigmine, sometimes in combination with atropine.[1] These agents increase the amount of acetylcholine at the neuromuscular junction, which helps to overcome the competitive antagonism by MLA. While specific protocols for laboratory rodents are not as well-documented, the same principle applies.
Troubleshooting Guides
Issue 1: High Animal Mortality or Severe Adverse Effects at Expected "Safe" Doses
-
Possible Cause 1: Variation in Animal Susceptibility. There can be significant differences in susceptibility to MLA toxicity between different species and even between different strains of the same species.[4] For instance, the LD50 for MLA in mice can range from 3.3 mg/kg to 5.8 mg/kg depending on the inbred strain.[2][4] This variation has been linked to differences in the expression levels of nAChR subunits.[4]
-
Solution:
-
Always perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific strain.
-
If possible, use a more resistant strain if your experimental design allows.
-
Ensure all animals are healthy and of a consistent age and weight, as these factors can influence drug metabolism and sensitivity.
-
-
-
Possible Cause 2: Improper Vehicle or Formulation. The vehicle used to dissolve MLA can impact its absorption rate and bioavailability, potentially leading to unexpectedly high plasma concentrations.
-
Solution:
-
Use a recommended and well-characterized vehicle. For many studies, sterile saline (0.9% w/v) is sufficient if the MLA salt form is soluble.[5]
-
For less soluble forms, vehicles containing DMSO, PEG300, and Tween-80 can be used, but the concentration of these excipients should be kept to a minimum and be consistent across all experimental groups, including controls.[6]
-
Ensure the final solution is clear and free of precipitates before administration.
-
-
Issue 2: Poor Solubility of MLA During Solution Preparation
-
Possible Cause 1: Incorrect Salt Form or Solvent. The free base of MLA has poor water solubility.[1]
-
Solution:
-
Use a salt form of MLA, such as this compound citrate, which is more soluble in aqueous solutions.[1]
-
If using a solvent other than saline, refer to established protocols. A common formulation involves creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300 and/or Tween-80.[6] For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, mixing, then adding Tween-80, and finally bringing it to the final volume with saline.[6]
-
-
-
Possible Cause 2: Low Temperature of the Solvent. Solubility can be temperature-dependent.
-
Solution:
-
Gently warm the solvent to aid dissolution, but be cautious not to degrade the compound. Always bring the solution back to room temperature before administration to the animals.
-
-
Issue 3: Inconsistent or Lack of Expected Pharmacological Effect
-
Possible Cause 1: Sub-optimal Dose. The effective dose of MLA can be very close to the toxic dose. An insufficient dose will not produce the desired antagonism of nAChRs.
-
Solution:
-
Perform a thorough literature search for doses used in similar experimental paradigms.
-
Conduct a dose-response study to establish the minimal effective dose for your specific endpoint.
-
-
-
Possible Cause 2: Instability of the Prepared Solution. MLA in solution may degrade over time, especially if not stored properly.
Quantitative Data Summary
The following tables summarize key quantitative data for MLA from various in vivo studies.
Table 1: Acute Toxicity (LD50) of this compound in Various Species
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Parenteral | 3 - 5 | [1] |
| Mouse (A/J strain) | Intravenous | 3.3 ± 0.2 | [2][4] |
| Mouse (129 strain) | Intravenous | 5.8 ± 0.8 | [2][4] |
| Rat | Parenteral | ~5 | [1] |
| Rabbit | Parenteral | 2 - 3 | [1] |
| Cattle | N/A | ~2 | [1] |
| Sheep | N/A | ~10 | [1] |
Table 2: Exemplary Doses of this compound Used in Rodent In Vivo Studies
| Species | Route of Administration | Dose (mg/kg) | Experimental Context | Reference |
| Rat | Intraperitoneal (i.p.) | ~4 and 8 | Nicotine self-administration | [1] |
| Rat | Subcutaneous (s.c.) | 4 | Heroin reinstatement model | [5] |
| Mouse | Intraperitoneal (i.p.) | 1.0, 3.2, 10.0 | Behavioral characterization | [3] |
| Mouse | Intraperitoneal (i.p.) | 6 | Methamphetamine-induced behavior | [6] |
Experimental Protocols
Protocol 1: Preparation of MLA Solution for Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from recommendations for preparing solutions for in vivo use.[6]
Materials:
-
This compound citrate (MLA)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of MLA citrate and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle. For a final solution with 10% DMSO, 40% PEG300, and 5% Tween-80, the volumes will be adjusted accordingly.
-
Formulate the Working Solution (Example for a 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of your MLA stock solution in DMSO. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous. c. Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex gently.
-
Final Check: The final solution should be clear. If there is any precipitation, you may need to adjust the formulation. Prepare fresh on the day of the experiment.
Protocol 2: Monitoring for Acute Toxicity in Mice Following MLA Administration
Procedure:
-
Baseline Observation: Before MLA administration, observe the animal's normal behavior, including posture, breathing rate, and motor activity.
-
Administration: Administer the prepared MLA solution via the desired route (e.g., i.p. or i.v.).
-
Immediate Post-Injection Monitoring (First 15 minutes): This is the critical period for the onset of acute toxicity.[1] Observe the animal continuously for:
-
Subsequent Monitoring (Up to 1 hour): Continue to observe the animal at regular intervals (e.g., every 15 minutes) for the first hour. Note the duration of any toxic signs. Mild symptoms often resolve within 10 minutes.[1]
-
Intervention: If severe convulsions or respiratory arrest occur, be prepared to euthanize the animal according to your institution's approved protocol to prevent suffering. Have a plan for emergency care, which could include the administration of a reversal agent like physostigmine, if approved by your animal care and use committee.
Visualizations
Caption: Mechanism of this compound (MLA) toxicity at the neuromuscular junction.
Caption: Blockade of α7 nAChR-mediated signaling pathways by MLA.
Caption: Recommended workflow for in vivo experiments using MLA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral consequences of this compound in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the susceptibility of various strains of mice to this compound toxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting effects of the α7 nicotinic receptor antagonist this compound in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Methyllycaconitine and α-Bungarotoxin for α7 Nicotinic Acetylcholine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent antagonists for the α7 nicotinic acetylcholine receptor (nAChR): the small molecule alkaloid Methyllycaconitine (MLA) and the peptide neurotoxin α-bungarotoxin (α-BTX). Understanding the distinct binding kinetics, functional effects, and experimental utility of these compounds is critical for researchers investigating the physiological roles of the α7 nAChR and for professionals in drug development targeting this receptor for various neurological and inflammatory disorders.
At a Glance: Key Differences
| Feature | This compound (MLA) | α-Bungarotoxin (α-BTX) |
| Molecular Type | Norditerpenoid Alkaloid (Small Molecule) | Polypeptide Neurotoxin |
| Binding | Competitive Antagonist, Reversible | Competitive Antagonist, Practically Irreversible |
| Affinity (Ki) | ~1.4 - 1.86 nM | ~1.6 - 1.8 nM |
| Kinetics | Rapid association and dissociation | Slow association and very slow dissociation |
| Selectivity | High for α7 vs. other nAChR subtypes | High for α7 vs. other nAChR subtypes |
| Applications | Radioligand binding assays, in vivo studies (with BBB permeability considerations), functional electrophysiology | Radioligand binding assays, receptor localization (histochemistry), in vitro functional blockade |
| Blood-Brain Barrier | Limited permeability (5-20%)[1] | Impermeable[1] |
Quantitative Binding Data
The following tables summarize the binding affinities and kinetics of MLA and α-BTX for the α7 nAChR, compiled from various experimental sources.
Table 1: Binding Affinity for α7 nAChR
| Ligand | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Kd (nM) | Reference |
| This compound (MLA) | Rat brain membranes | [125I]α-bungarotoxin | 1.4 | - | - | [2] |
| Rat brain membranes | [3H]MLA | - | - | 1.86 ± 0.31 | [3] | |
| Human α7 nAChRs | - | - | 2 | - | [4][5] | |
| α-Bungarotoxin (α-BTX) | Rat brain membranes | [3H]MLA | 1.8 ± 0.5 | - | - | [3] |
| α7 nAChR | - | - | 1.6 | - |
Table 2: Binding Kinetics for α7 nAChR
| Ligand | Parameter | Value | Experimental Condition | Reference |
| This compound (MLA) | Association half-time (t1/2) | 2.3 min | [3H]MLA binding to rat brain membranes | [3] |
| Dissociation half-time (t1/2) | 12.6 min | [3H]MLA binding to rat brain membranes | [3] | |
| α-Bungarotoxin (α-BTX) | Binding | Irreversible | Blocks neuromuscular transmission | |
| Dissociation | Very slow | - |
Functional Effects on α7 nAChR
Both MLA and α-BTX act as competitive antagonists at the α7 nAChR, meaning they bind to the same site as the endogenous agonist acetylcholine (ACh) and prevent its activation of the receptor. However, their functional implications differ significantly due to their distinct chemical nature and binding kinetics.
-
This compound (MLA): As a reversible antagonist, MLA can be displaced from the receptor by high concentrations of an agonist. This property makes it a valuable tool for studying the dynamic regulation of α7 nAChR activity in functional assays like electrophysiology, where the block can be washed out.[6] Interestingly, some studies have shown that at very low, picomolar concentrations, MLA can potentiate α7 nAChR responses, suggesting a more complex modulatory role under certain conditions.
-
α-Bungarotoxin (α-BTX): Due to its very slow dissociation rate, α-BTX is considered a practically irreversible antagonist. This makes it an excellent tool for quantifying receptor numbers in binding assays and for localizing receptors in tissues through autoradiography and immunohistochemistry.[7][8][9] However, its irreversible nature limits its utility in functional studies where receptor recovery is desired.
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity of a test compound for the α7 nAChR by measuring its ability to displace a radiolabeled ligand (e.g., [125I]α-bungarotoxin or [3H]this compound).
1. Membrane Preparation:
- Homogenize tissue (e.g., rat hippocampus or cells expressing α7 nAChRs) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
2. Binding Assay:
- In a 96-well plate, add the following in order:
- Assay buffer
- A range of concentrations of the unlabeled competitor compound (e.g., MLA or α-BTX).
- A fixed concentration of the radioligand (e.g., [125I]α-bungarotoxin at a concentration near its Kd).
- The membrane preparation.
- To determine non-specific binding, a parallel set of wells should contain a high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled α-BTX or nicotine).
- Incubate the plate at room temperature (or 4°C for some protocols) for a sufficient time to reach equilibrium (e.g., 2-3 hours).
3. Filtration and Counting:
- Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
- Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding for each competitor concentration.
- Plot the specific binding as a function of the log of the competitor concentration.
- Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist like acetylcholine leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca2+). The subsequent influx of Ca2+ triggers a cascade of downstream signaling events.
Caption: Downstream signaling cascade following α7 nAChR activation.
Competitive Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the α7 nAChR.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound and α-bungarotoxin are both indispensable tools for the study of the α7 nicotinic acetylcholine receptor. The choice between these two antagonists depends largely on the specific experimental goals. MLA, with its reversible binding and faster kinetics, is well-suited for functional studies and assays where receptor dynamics are of interest. In contrast, the practically irreversible binding of α-BTX makes it the gold standard for receptor quantification and localization. A thorough understanding of their respective properties, as outlined in this guide, will enable researchers to select the most appropriate tool to advance our understanding of α7 nAChR pharmacology and its role in health and disease.
References
- 1. Complex between α-bungarotoxin and an α7 nicotinic receptor ligand-binding domain chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of Methyllycaconitine for the α7 Nicotinic Acetylcholine Receptor
A comprehensive analysis of binding affinities and functional data demonstrates the pronounced selectivity of Methyllycaconitine (MLA) for the α7 nicotinic acetylcholine receptor (nAChR) over other nAChR subtypes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of MLA's binding profile, detailed experimental methodologies for assessing its selectivity, and a visualization of the key signaling pathways involved.
This compound, a norditerpenoid alkaloid, is widely recognized as a potent and selective competitive antagonist of the α7 nAChR. This selectivity is crucial for its use as a pharmacological tool to isolate and study the function of α7 nAChRs in complex biological systems. The following sections present quantitative data and experimental protocols that validate this selectivity.
Comparative Binding Affinities of this compound
The selectivity of MLA is quantitatively demonstrated by its significantly higher binding affinity (lower Ki or IC50 values) for the α7 nAChR subtype compared to other nAChR subtypes. The data, summarized in the table below, has been compiled from various radioligand binding and electrophysiological studies.
| nAChR Subtype | Test System | Ligand/Method | Ki (nM) | IC50 (nM) | Fold Selectivity (vs. α7) |
| α7 | Rat brain membranes | [³H]MLA binding | 1.4 | - | 1 |
| α7 | Rat nAChR in oocytes | Electrophysiology | - | 0.14 | 1 |
| α4β2 | Rat nAChR in oocytes | Electrophysiology | - | 200 | ~1428 |
| α3β4 | Bovine adrenal nAChRs | Electrophysiology | - | 2600 | ~18571 |
| α3/α6β2β3 * | Rat striatum | [¹²⁵I]α-CTx-MII binding | 33 | - | ~24 |
| α6β2-containing | - | - | >40 | - | >28 |
Note: Fold selectivity is calculated using the lowest reported α7 value (0.14 nM IC50 or 1.4 nM Ki) as the reference. Values are approximate and can vary based on experimental conditions.
The data clearly illustrates that MLA's affinity for the α7 nAChR is in the low nanomolar to picomolar range, while its affinity for other subtypes, such as α4β2 and α3β4, is significantly lower, requiring micromolar concentrations for inhibition. This substantial difference in binding affinity underscores the high selectivity of MLA for the α7 nAChR.
Experimental Protocols for Determining Selectivity
The validation of MLA's selectivity relies on robust experimental techniques, primarily radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique measures the direct binding of a radiolabeled ligand to its receptor. Competition binding assays with a radiolabeled ligand that binds to multiple nAChR subtypes, or direct binding assays using radiolabeled MLA ([³H]MLA), are common approaches.
Objective: To determine the binding affinity (Ki) of MLA for various nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the specific nAChR subtype of interest.
-
Radioligand (e.g., [³H]-Epibatidine, a high-affinity nAChR agonist, or [³H]MLA).
-
Unlabeled MLA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand (e.g., nicotine) to saturate all specific binding sites.
-
Competition: Membrane preparation, radioligand, and varying concentrations of unlabeled MLA.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of MLA to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Comparative Analysis of Methyllycaconitine and its Synthetic Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the naturally occurring nicotinic acetylcholine receptor (nAChR) antagonist, Methyllycaconitine (MLA), and its synthetic analogues. This document outlines their binding affinities, functional activities, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams of key biological pathways and experimental workflows.
Introduction
This compound (MLA) is a norditerpenoid alkaloid that acts as a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug discovery. The complex structure of MLA, however, presents challenges for synthesis and therapeutic development. This has spurred the development of simplified synthetic analogues with the aim of retaining or improving upon the pharmacological profile of the parent compound while offering more favorable physicochemical properties. This guide presents a comparative overview of MLA and several of its synthetic analogues, focusing on their performance in preclinical assays.
Quantitative Comparison of MLA and its Synthetic Analogues
The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of MLA and a selection of its synthetic analogues at various nAChR subtypes. The data highlights the structure-activity relationships, demonstrating how modifications to the core structure of MLA influence its interaction with these receptors.
| Compound | nAChR Subtype | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| This compound (MLA) | α7 | Radioligand Binding ([¹²⁵I]α-Bgtx) | 1.8 | 2 | [2][3] |
| α3/α6β2β3* | Radioligand Binding ([¹²⁵I]α-CTx-MII) | 33 | - | [4] | |
| α3β4 | Functional (Catecholamine Secretion) | - | 2,600 | [2] | |
| Analogue 16 (AE-bicyclic) | α7 | Functional (Electrophysiology) | - | - | [2] |
| 3-phenylpropyl N-side-chain (E-ring analogue) | α3β4 | Functional (Catecholamine Secretion) | - | 11,400 | [2] |
| Azatricyclic anthranilate ester 2 | α7 | Functional (Electrophysiology) | - | - | [5] |
| α4β2 | Functional (Electrophysiology) | - | 2,300 - 26,600 | [5] | |
| α3β4 | Functional (Electrophysiology) | - | 2,300 - 26,600 | [5] |
Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity or potency, respectively. The activity of Analogue 16 was reported as a percentage of agonist response reduction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in the characterization of MLA and its analogues.
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α7 nAChR using [¹²⁵I]α-bungarotoxin ([¹²⁵I]α-Bgtx) as the radioligand.
Materials:
-
Membrane preparation from cells or tissues expressing α7 nAChRs.
-
[¹²⁵I]α-bungarotoxin (specific activity ~200 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (MLA and its analogues) at various concentrations.
-
Unlabeled α-bungarotoxin or another high-affinity α7 nAChR ligand (for non-specific binding determination).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a final volume of 250 µL of binding buffer, combine the membrane preparation (50-100 µg of protein), a fixed concentration of [¹²⁵I]α-Bgtx (typically at or below its Kₔ value, e.g., 1 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled α-bungarotoxin (e.g., 1 µM).
-
Incubate the mixture at room temperature for 2 hours to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a beta scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is used to measure the functional effects of compounds on ion channels expressed in Xenopus oocytes.
Materials:
-
Mature female Xenopus laevis.
-
Collagenase solution (for oocyte defolliculation).
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
cRNA encoding the nAChR subunits of interest.
-
Microinjection and two-electrode voltage clamp setup.
-
Recording electrodes filled with 3 M KCl.
-
Agonist solution (e.g., acetylcholine).
-
Test compound solutions.
Procedure:
-
Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized frog and treat with collagenase to defolliculate the oocytes. Select healthy stage V-VI oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Agonist Application: Apply a concentration of acetylcholine that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Antagonist Application: Co-apply the test compound (MLA or analogue) with the agonist and record the change in the current amplitude. To determine the IC₅₀, apply a range of antagonist concentrations.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the antagonist. Plot the percentage of inhibition of the agonist-induced current against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by nAChRs and the general workflows for the experimental protocols described above.
Caption: Simplified signaling pathways downstream of nAChR activation.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Methyllycaconitine's Effects in Different Neuronal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Methyllycaconitine (MLA), a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), across various neuronal models. The data presented is compiled from multiple experimental studies to offer a comprehensive overview of its pharmacological profile.
This compound, a norditerpenoid alkaloid, is a widely used pharmacological tool to investigate the physiological and pathological roles of α7nAChRs.[1][2] Its effects, however, can vary depending on the neuronal model and the specific experimental conditions. This guide aims to cross-validate these effects by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on the inhibitory and neuroprotective concentrations of MLA in different neuronal preparations.
Table 1: Inhibitory Potency of this compound (MLA) at Nicotinic Acetylcholine Receptors (nAChRs)
| Neuronal Model/Preparation | Receptor Subtype(s) | Parameter | Value | Reference(s) |
| Rat Brain Membranes | α7-type nAChR | K_i_ | 1.4 nM | [3] |
| Rat Brain Membranes | α-bungarotoxin-sensitive nAChRs | K_d_ | 1.86 ± 0.31 nM | [4] |
| Rat Striatal Membranes | Nicotinic Receptors | K_i_ | 4 µM (for [³H]nicotine binding) | [5] |
| Human α7 nAChRs (expressed in Xenopus oocytes) | α7 nAChR | IC₅₀ | 2 nM | [6] |
| Chick α3β4-like nAChRs (expressed in Xenopus oocytes) | α3β4 nAChR | IC₅₀ | 0.65 µM | [5] |
| Chick α4β2-like nAChRs (expressed in Xenopus oocytes) | α4β2 nAChR | IC₅₀ | >10 µM | [5] |
| Rat Striatum and Nucleus Accumbens | α-conotoxin-MII-sensitive nAChRs | K_i_ | 33 nM | [7] |
Table 2: Effective Concentrations of this compound (MLA) in Functional Assays
| Neuronal Model | Effect Measured | Effective MLA Concentration | Reference(s) |
| Rat Striatal Synaptosomes | Inhibition of nicotine-evoked dopamine release | 50 nM (16% inhibition) | [7] |
| Rat Dorsal Hippocampus | Reversal of nicotine-induced anxiogenic effect | 4.3 µM (1.9 ng, intrahippocampal) | [8] |
| Rat Dorsal Hippocampal Slices | Reduction of nicotine-evoked [³H]5-HT release | 0.25 - 10 µM | [8] |
| SH-SY5Y Human Neuroblastoma Cells | Neuroprotection against Aβ₂₅₋₃₅-induced cytotoxicity | 5 and 10 µM | [9] |
| Mouse Neuromuscular Junction | Depression of ACh-induced slow Ca²⁺ signal | 0.01 - 1 µM | [10] |
| Rat Model of Nicotine Self-Administration | Reduction of nicotine self-administration | 3.9 and 7.8 mg/kg (i.p.) | [11] |
| Rat Model of Heroin Reinstatement | Blockade of heroin-primed conditioned place preference | 4 mg/kg (s.c.) | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for nAChR Affinity
This protocol is used to determine the binding affinity (K_i_ or K_d_) of MLA for nAChRs in brain tissue.
-
Tissue Preparation: Rat brains are dissected, and specific regions (e.g., hippocampus, striatum) are homogenized in ice-cold buffer. The homogenate is centrifuged to obtain a crude membrane preparation, which is then washed and resuspended.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin) and varying concentrations of unlabeled MLA.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the K_d_ (dissociation constant) or IC₅₀ (half-maximal inhibitory concentration), from which the K_i_ (inhibitory constant) can be calculated using the Cheng-Prusoff equation.[3][4]
Dopamine Release Assay from Striatal Synaptosomes
This assay measures the effect of MLA on neurotransmitter release from nerve terminals.
-
Synaptosome Preparation: The striatum is dissected from rat brains and homogenized in a sucrose solution. The homogenate is centrifuged to isolate synaptosomes (resealed nerve terminals).
-
Loading: Synaptosomes are incubated with [³H]dopamine to allow for its uptake into synaptic vesicles.
-
Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Stimulation and Sample Collection: Dopamine release is stimulated by adding a high concentration of potassium or a nicotinic agonist (e.g., nicotine) to the superfusion buffer. Fractions of the superfusate are collected over time.
-
Quantification: The amount of [³H]dopamine in each fraction is determined by liquid scintillation counting. The effect of MLA is assessed by its inclusion in the superfusion buffer prior to and during stimulation.[7]
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of MLA to protect neuronal cells from toxicity.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of MLA for a specified period before being exposed to a neurotoxic agent, such as aggregated amyloid-β peptide (Aβ₂₅₋₃₅).
-
Cell Viability Assessment: Cell viability is measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, the amount of which is quantified spectrophotometrically.
-
Data Analysis: The viability of cells treated with MLA and the neurotoxin is compared to that of cells treated with the neurotoxin alone to determine the neuroprotective effect of MLA.[9]
In Vivo Behavioral Assays
These protocols evaluate the effects of MLA on complex behaviors in animal models.
-
Intracranial Self-Stimulation (ICSS): Rats are surgically implanted with an electrode in a brain reward region (e.g., the ventral tegmental area). They are trained to press a lever to receive electrical stimulation, which is rewarding. The effect of MLA, administered systemically or directly into the brain, on the rate of lever pressing is measured to assess its impact on reward-seeking behavior.[13]
-
Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of drugs. Animals are conditioned to associate a specific environment with the drug. The time spent in the drug-paired environment versus a neutral environment is measured in the absence of the drug. To test the effect of MLA on drug-seeking, it can be administered before the test session to see if it blocks the preference for the drug-paired environment.[12]
-
Nicotine Self-Administration: Animals are trained to perform an action (e.g., press a lever) to receive an infusion of nicotine. The effect of MLA pretreatment on the rate of nicotine self-administration is measured to determine its influence on the reinforcing properties of nicotine.[11]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor and its modulation by MLA.
Caption: Experimental workflow for measuring dopamine release from striatal synaptosomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nicotinic antagonist this compound has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contrasting effects of the α7 nicotinic receptor antagonist this compound in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Methyllycaconitine and Other Delphinium Alkaloids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Methyllycaconitine (MLA) against other notable Delphinium alkaloids. The data presented herein is curated from a range of experimental studies, offering a valuable resource for those engaged in pharmacology, toxicology, and the development of novel therapeutics targeting the nicotinic acetylcholine receptor (nAChR).
Overview of Delphinium Alkaloids
Delphinium species, commonly known as larkspurs, produce a diverse array of norditerpenoid alkaloids. These compounds are broadly classified based on their chemical structure and toxicity. The most toxic are the N-(methylsuccinimido)anthranoyllycoctonine (MSAL)-type alkaloids, with this compound being a primary and extensively studied example.[1][2] A less toxic group is the lycoctonine-type alkaloids.[3][4] The primary mechanism of action for the toxicity of these alkaloids is the blockade of neuromuscular transmission through the antagonism of nicotinic acetylcholine receptors (nAChRs).[1][5] This guide focuses on the comparative potency of MLA and other significant Delphinium alkaloids in this context.
Comparative Efficacy at the Neuromuscular Junction
The efficacy of Delphinium alkaloids as neuromuscular blocking agents has been quantified through electrophysiological studies, primarily by measuring the concentration required to inhibit 50% of the compound muscle action potential (IC50). The following table summarizes the IC50 values for MLA and other selected alkaloids from a study on lizard neuromuscular transmission.[6]
| Alkaloid | IC50 for CMAP Blockade (µM) |
| 14-Deacetylnudicauline (14-DN) | 0.32 |
| This compound (MLA) | ~0.10 - 1.0 |
| Nudicauline | Not explicitly stated, but potency is determined by the C14 moiety |
| Barbinine | 13.2 |
| Deltaline | 156 |
Data sourced from Dobelis et al. (1999).[6]
The data clearly indicates that 14-Deacetylnudicauline and this compound are the most potent antagonists at the neuromuscular junction among the tested compounds. The significantly higher IC50 value for deltaline highlights the importance of the N-(methylsuccinyl)anthranilic acid moiety at C18 for high-affinity binding to nAChRs.[6] The substituent at the C14 position also plays a crucial role in determining the potency of these alkaloids.[6]
Acute Toxicity Comparison
The acute toxicity of Delphinium alkaloids is often evaluated by determining the median lethal dose (LD50) in animal models, such as mice. A strong correlation has been observed between the concentration of MSAL-type alkaloids in a plant extract and its toxicity.[7] The table below presents LD50 values for total alkaloid extracts from different Delphinium species, providing an indirect comparison of the toxic potential of their constituent alkaloids.
| Delphinium Species | LD50 of Total Alkaloid Extract (mg/kg BW, mouse) |
| D. barbeyi | 9.8 ± 1.4 |
| D. occidentale | 50.3 ± 1.5 |
| D. stachydeum (Burns, OR) | 34 ± 2.8 |
| D. stachydeum (Paradise Valley, NV) | 71 ± 3.4 |
| D. stachydeum (McDermitt, OR) | 75.7 ± 3.1 |
Data sourced from Welch et al. (2018).[2]
These findings underscore the significant variation in toxicity among different Delphinium species, which is directly linked to their specific alkaloid profiles.[7] For instance, D. barbeyi exhibits the highest toxicity, which is consistent with its high concentration of MSAL-type alkaloids like MLA.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
Delphinium alkaloids exert their effects by acting as competitive antagonists at nicotinic acetylcholine receptors. This interaction blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing depolarization of the postsynaptic membrane and subsequent muscle contraction. The primary target for MLA is the α7 subtype of nAChRs, where it acts as a highly potent and selective antagonist.[8]
Experimental Protocols
Electrophysiological Analysis of Neuromuscular Blockade in Lizard Muscle
This protocol is adapted from studies investigating the effects of Delphinium alkaloids on neuromuscular transmission.[6][9]
Objective: To determine the IC50 values of Delphinium alkaloids for the blockade of compound muscle action potentials (CMAPs).
Materials:
-
Isolated lizard (e.g., Anolis carolinensis) ceratomandibularis muscle-nerve preparation.
-
Lizard Ringer's solution (composition not specified in the provided abstract).
-
Delphinium alkaloids of interest (e.g., MLA, 14-DN, barbinine, deltaline).
-
Suction electrodes for nerve stimulation and muscle recording.
-
Amplifier and data acquisition system.
Procedure:
-
Dissect the ceratomandibularis muscle-nerve preparation from a lizard and mount it in a recording chamber perfused with lizard Ringer's solution.
-
Place a stimulating suction electrode on the nerve and a recording suction electrode on the muscle.
-
Deliver supramaximal stimuli to the nerve and record the resulting CMAPs from the muscle.
-
Establish a stable baseline CMAP amplitude.
-
Apply the Delphinium alkaloid of interest to the perfusion solution at increasing concentrations.
-
Record the CMAP amplitude at each concentration after a steady-state effect is reached.
-
Wash out the alkaloid with fresh Ringer's solution to ensure reversibility.
-
Plot the percentage inhibition of the CMAP amplitude against the logarithm of the alkaloid concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
Mouse Median Lethal Dose (LD50) Assay
This protocol is a generalized procedure based on descriptions of acute toxicity testing of Delphinium alkaloids.[7][10][11][12]
Objective: To determine the LD50 of a Delphinium alkaloid extract.
Materials:
-
Swiss Webster mice.
-
Delphinium alkaloid extract dissolved in a suitable vehicle (e.g., saline).
-
Syringes and needles for intraperitoneal or oral administration.
-
Animal cages and observation facilities.
Procedure:
-
House the mice in appropriate conditions with access to food and water and allow for acclimatization.
-
Divide the mice into several groups (e.g., 5-10 animals per group).
-
Prepare a range of doses of the alkaloid extract.
-
Administer a single dose of the extract to each mouse in a group via the chosen route (e.g., intraperitoneal injection or oral gavage). One group should receive the vehicle only (control).
-
Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and daily for up to 14 days.
-
Record the number of deaths in each dose group.
-
Calculate the LD50 value and its 95% confidence interval using a suitable statistical method (e.g., probit analysis or the Behrens-Karber method).[11]
Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of unlabelled ligands to a receptor by measuring their ability to displace a radiolabeled ligand.[1][13][14]
Objective: To determine the inhibition constant (Ki) of Delphinium alkaloids for nAChRs.
Materials:
-
Membrane preparations from a source rich in the nAChR subtype of interest (e.g., rat brain homogenate or cells expressing the receptor).[1]
-
A suitable radioligand with high affinity for the nAChR subtype (e.g., [³H]this compound or [¹²⁵I]α-bungarotoxin).[15]
-
Delphinium alkaloids of interest (unlabeled).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled Delphinium alkaloids.
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled alkaloid.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand).
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the unlabeled alkaloid.
-
Plot the percentage of specific binding against the log concentration of the unlabeled alkaloid to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Conclusion
This compound stands out as a highly potent antagonist of nicotinic acetylcholine receptors, particularly the α7 subtype. Comparative data reveals that its efficacy in blocking neuromuscular transmission is among the highest of the Delphinium alkaloids, surpassed in some cases only by closely related compounds like 14-deacetylnudicauline. The toxicity of Delphinium species is strongly correlated with the presence of MLA and other MSAL-type alkaloids. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these neurotoxicologically significant natural products. This information is crucial for researchers in the fields of pharmacology and toxicology and for the development of new therapeutic agents targeting the nicotinic acetylcholine receptor system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics of norditerpenoid alkaloids from low larkspur (Delphinium andersonii) orally administered to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Effects of Delphinium alkaloids on neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Evaluation of the Toxic Norditerpenoid Alkaloid Content Across Delphinium Species, and Their Acute Toxicities in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histological and electrophysiological investigation of lizard skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. enamine.net [enamine.net]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Delphinium alkaloids as inhibitors of alpha-bungarotoxin binding to rat and insect neural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antagonism of Methyllycaconitine at Nicotinic Acetylcholine Receptors: Competitive vs. Non-competitive Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium species, is a pivotal pharmacological tool for studying nicotinic acetylcholine receptors (nAChRs).[1][2] Its high affinity and selectivity, particularly for the α7 nAChR subtype, have made it an invaluable ligand in neuroscience research.[3][4][5] This guide provides an objective comparison of the competitive and non-competitive antagonistic properties of MLA at various nAChRs, supported by experimental data and detailed methodologies.
Overview of nAChR Antagonism
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[3] Antagonists of these receptors can be broadly classified into two categories:
-
Competitive Antagonists: These ligands bind to the same site as the endogenous agonist, acetylcholine (ACh), known as the orthosteric site. By occupying this site, they prevent the agonist from binding and activating the receptor.[3]
-
Non-competitive Antagonists: These molecules bind to a site on the receptor that is distinct from the agonist binding site, known as an allosteric site.[3] This binding event induces a conformational change in the receptor that prevents the channel from opening, even when the agonist is bound to the orthosteric site. Non-competitive antagonists can act as channel blockers, plugging the ion pore directly, or as allosteric modulators that stabilize a non-conducting state of the receptor.[6][7]
This compound: A Predominantly Competitive Antagonist at α7 nAChRs
Current research overwhelmingly characterizes MLA as a potent and selective competitive antagonist of the homomeric α7 nAChR.[3][4][5] This is evidenced by its ability to be displaced by and surmountably inhibit the effects of nAChR agonists in a concentration-dependent manner.[8] The high affinity of MLA for the α7 subtype is a key feature, with reported IC50 values in the low nanomolar range.[3][4][5]
However, the pharmacological profile of MLA is not entirely exclusive to competitive antagonism at α7 nAChRs. Studies have revealed that MLA and its analogues can exhibit more complex interactions, including non-competitive and mixed antagonism, at other nAChR subtypes.[6][9]
Quantitative Comparison of MLA Antagonism at Different nAChR Subtypes
The following table summarizes the quantitative data on the antagonistic potency of MLA at various nAChR subtypes, highlighting its selectivity for α7.
| nAChR Subtype | Antagonist | Potency (IC50/Ki) | Antagonism Type | Reference |
| α7 | This compound (MLA) | IC50 = 2 nM | Competitive | [3][4] |
| α7 | This compound (MLA) | Kd = 1.86 nM | Competitive | [2] |
| Presynaptic (α3/α6β2β3*) | This compound (MLA) | Ki = 33 nM | Competitive | [8] |
| α4β2 | Azatricyclic anthranilate ester 2 (MLA analogue) | IC50 range = 2.3−26.6 μM | Non-competitive | [6] |
| α3β4 | Azatricyclic anthranilate ester 2 (MLA analogue) | IC50 range = 2.3−26.6 μM | Mixed | [6] |
| α1 (neuromuscular) | This compound (MLA) | - | Antagonist | [3] |
Experimental Protocols
The characterization of MLA's antagonistic properties relies on a combination of radioligand binding assays and functional electrophysiological recordings.
Radioligand Binding Assays
These assays are used to determine the affinity (Kd or Ki) of a ligand for a specific receptor.
-
Objective: To quantify the binding of MLA to nAChRs and to determine its ability to displace other known ligands.
-
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat hippocampus or hypothalamus) rich in the nAChR subtype of interest is homogenized and centrifuged to isolate a crude membrane fraction.[2]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]MLA or [125I]α-bungarotoxin for α7 nAChRs) in the presence of varying concentrations of the unlabeled competitor (MLA).[2]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to calculate the dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) of the competitor.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique allows for the functional characterization of ion channels expressed in a controlled environment.
-
Objective: To measure the effect of MLA on the ion currents evoked by nAChR agonists.
-
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits to be studied (e.g., human α7, or rat α4 and β2).[4][6] The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a buffer solution.
-
Agonist Application: An agonist, such as acetylcholine (ACh), is applied to the oocyte to elicit an inward current through the expressed nAChRs.
-
Antagonist Application: To test for antagonism, the oocyte is pre-incubated with MLA for a defined period before co-application with the agonist. The reduction in the agonist-evoked current amplitude is measured.[4]
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value of the antagonist. To distinguish between competitive and non-competitive antagonism, the effect of the antagonist on the agonist's EC50 is evaluated (a rightward shift in the agonist concentration-response curve is indicative of competitive antagonism).
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Signaling pathway of a nicotinic acetylcholine receptor.
Caption: Competitive vs. Non-competitive antagonism at nAChRs.
Caption: Experimental workflow for nAChR antagonist characterization.
Conclusion
This compound is a powerful and highly selective competitive antagonist of α7 nAChRs, making it an essential tool for dissecting the roles of this receptor subtype in physiological and pathological processes. However, researchers should exercise caution when using MLA in systems where multiple nAChR subtypes are present, as evidence suggests potential interactions with non-α7 receptors, which may involve non-competitive mechanisms.[8] The development of MLA analogues has further expanded the pharmacological toolbox, providing probes with distinct antagonist profiles, including non-competitive and mixed antagonism at various nAChR subtypes.[6][9] A thorough understanding of the competitive and non-competitive actions of MLA and its derivatives is crucial for the accurate interpretation of experimental results and for the rational design of novel therapeutics targeting the nicotinic cholinergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antagonist Potency of Methyllycaconitine (MLA) and Its Synthetic Derivatives at α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Methyllycaconitine (MLA), a naturally occurring norditerpenoid alkaloid, is a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] The α7-nAChR, a ligand-gated ion channel, is implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug development.[3] The unique properties of MLA have spurred the synthesis of numerous derivatives aimed at elucidating structure-activity relationships (SAR) and developing novel therapeutic agents with improved pharmacological profiles. This guide provides a comparative overview of the antagonist potency of MLA and its synthetic derivatives, supported by experimental data and detailed methodologies.
The α7 Nicotinic Acetylcholine Receptor Signaling Pathway and Antagonism
The α7-nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits.[1] Upon binding of an agonist, such as acetylcholine (ACh), the receptor's ion channel opens, allowing the influx of cations, most notably calcium (Ca²⁺).[4][5] This influx leads to membrane depolarization and the activation of various downstream intracellular signaling cascades.[5] Competitive antagonists like MLA and its derivatives bind to the same orthosteric site as the agonist, thereby preventing receptor activation and subsequent ion influx.[1]
Experimental Protocols for Assessing Antagonist Potency
The antagonist activity of MLA and its derivatives is primarily quantified through two key experimental approaches: functional assays and competitive binding assays.
Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a widely used electrophysiological technique to study the function of ion channels expressed in a heterologous system.
Methodology:
-
Expression of Receptors: Xenopus laevis oocytes are injected with cRNA encoding the human α7-nAChR subunit. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.[1]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Application of Agonist and Antagonist: The oocyte is perfused with a solution containing an EC₅₀ concentration of an agonist (e.g., 100 µM ACh) to elicit a baseline current response.[1]
-
Antagonist Co-application: The antagonist (MLA or a derivative) is first pre-applied for a set duration (e.g., 2 minutes) and then co-applied with the agonist.[1]
-
Data Analysis: The reduction in the agonist-induced current in the presence of the antagonist is measured. The response is typically normalized to the response to the agonist alone.[1] The IC₅₀ value, the concentration of the antagonist that inhibits 50% of the agonist response, is then calculated.
Competitive Radioligand Binding Assays
These assays determine the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the same site.
Methodology:
-
Membrane Preparation: A tissue or cell line rich in α7-nAChRs (e.g., rat brain membranes or cells expressing the receptor) is homogenized and centrifuged to isolate the cell membranes containing the receptors.[6][7]
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled α7-nAChR antagonist (e.g., [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled competitor compound (MLA or its derivatives).[6][8]
-
Separation: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound radioligand.[7]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.[7]
-
Data Analysis: The amount of specific binding of the radioligand is plotted against the concentration of the competitor. The IC₅₀ value is determined from this competition curve, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]
Comparative Antagonist Potency: MLA vs. Synthetic Derivatives
Structure-activity relationship (SAR) studies have revealed that several structural features of MLA are crucial for its high-affinity binding to the α7-nAChR, including the neopentyl ester side-chain and the N-substituted piperidine ring.[1] Research has focused on creating simplified analogues to understand these contributions better and to potentially improve drug-like properties.
The following table summarizes the antagonist activity of MLA and a series of its synthetic AE-bicyclic analogues on human α7-nAChRs expressed in Xenopus oocytes. The activity is presented as the percentage of the remaining agonist (ACh) response in the presence of the antagonist. A lower percentage indicates higher antagonist potency.
| Compound | Description | % of Normalized ACh Response (mean ± SEM) | Reference |
| MLA (1) | Parent Compound | 3.4 ± 0.2% | [1] |
| Analogue 14 | Simplified AE-bicyclic analogue | 81.3 ± 3.8% | [1] |
| Analogue 15 | Simplified AE-bicyclic analogue | 79.4 ± 4.4% | [1] |
| Analogue 16 | Simplified AE-bicyclic analogue | 53.2 ± 1.9% | [1] |
| Analogue 17 | Simplified AE-bicyclic analogue | 64.3 ± 2.2% | [1] |
| Analogue 18 | Simplified AE-bicyclic analogue | 86.2 ± 2.9% | [1] |
| Analogue 19 | Simplified AE-bicyclic analogue | 56.7 ± 2.5% | [1] |
| Analogue 20 | Simplified AE-bicyclic analogue | 73.1 ± 3.1% | [1] |
| Analogue 21 | Simplified AE-bicyclic analogue | 82.3 ± 2.5% | [1] |
Data from functional assays on human α7-nAChRs expressed in Xenopus oocytes. Antagonists were tested at 1 nM concentration against an EC₅₀ concentration of ACh (100 µM).
Analysis of Structure-Activity Relationships
The data clearly demonstrates that while the simplified synthetic analogues possess antagonist effects on human α7-nAChRs, none achieve the high potency of the parent compound, MLA.[1][2]
-
Potency: MLA remains the most potent antagonist, reducing the ACh response to just 3.4%.[1] The most efficacious synthetic analogue, compound 16 , only reduced the response to 53.2%.[1][2]
-
Structural Importance: The significant drop in potency for the simplified analogues underscores the critical role of the complex norditerpenoid scaffold of MLA for high-affinity binding. The results indicate that both the specific ester side-chain and the overall three-dimensional structure of MLA are finely tuned for interaction with the α7-nAChR binding site.[1]
-
Mechanism of Action: While MLA is a competitive antagonist at the α7-nAChR, some of its more structurally distinct analogues have been shown to exhibit noncompetitive antagonism at other nAChR subtypes, such as α4β2 and α3β4, highlighting the potential for subtype-selective modulation through chemical modification.[9]
Conclusion
This compound is a benchmark for potent and selective antagonism of the α7-nAChR. The synthesis and evaluation of its derivatives have been instrumental in probing the structure-activity relationships of this interaction. Although the simplified analogues synthesized to date do not replicate the high potency of MLA, they confirm the antagonist properties of the core bicyclic structure and provide a foundation for further optimization.[1] Future research may focus on reintroducing key structural motifs from MLA onto simplified scaffolds to develop novel antagonists with comparable potency but more favorable pharmacokinetic properties for therapeutic applications.
References
- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonizing α7 nicotinic receptors with this compound (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In silico studies of ASEM analogues targeting α7-nAChR and experimental verification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10435C [pubs.rsc.org]
- 9. Identifying the Binding Site of Novel this compound (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of Methyllycaconitine: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyllycaconitine's (MLA) pharmacological effects with other nicotinic acetylcholine receptor (nAChR) antagonists, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication of published findings.
This compound (MLA), a naturally occurring diterpenoid alkaloid, is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR). Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs. This guide summarizes key findings on MLA's pharmacological effects, compares its activity with other nAChR antagonists, and provides detailed experimental protocols for its study.
Comparative Antagonist Activity at Nicotinic Acetylcholine Receptors
The antagonist activity of MLA has been characterized across various nAChR subtypes and is often compared to other well-known antagonists such as dihydro-β-erythroidine (DHβE), a competitive antagonist with higher affinity for α4β2* nAChRs, and mecamylamine, a non-competitive, non-selective nAChR antagonist. The binding affinities (Ki) and inhibitory concentrations (IC50) of these compounds at different nAChR subtypes are summarized below.
| Antagonist | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| This compound (MLA) | α7 (rat brain) | 1.4 | - | [1] |
| α7 (human, cloned) | ~10 | - | [2] | |
| α3β2 (avian) | - | ~80 | [2] | |
| α4β2 (avian) | - | ~700 | [2] | |
| α-conotoxin-MII sensitive (rat striatum) | 33 | - | [3] | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | - | - | [4] |
| Mecamylamine | Non-selective | - | - | [4] |
| α-Bungarotoxin | α7 (rat brain) | 1.8 ± 0.5 | - | [5] |
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key in vitro and in vivo experiments are provided below.
Radioligand Binding Assay for α7 nAChR
This protocol details the measurement of antagonist binding affinity at the α7 nAChR using [³H]this compound.
1. Membrane Preparation:
-
Rat brain tissue (e.g., hippocampus or cortex) is homogenized in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.[6]
-
To each well, add:
-
150 µL of membrane preparation (50-120 µg of protein).[6]
-
50 µL of competing unlabeled ligand (e.g., MLA, DHβE, or mecamylamine) at various concentrations or buffer for total binding.
-
50 µL of [³H]MLA (at a concentration near its Kd, e.g., 1-2 nM).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM nicotine).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and the radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific [³H]MLA binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of MLA's antagonist activity at nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.[7]
-
Stage V-VI oocytes are selected and injected with cRNA encoding the desired nAChR subunits (e.g., α7 homomers or α4β2 heteromers).[7]
-
Injected oocytes are incubated for 2-7 days at 18°C to allow for receptor expression.[8]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.[9]
-
The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.[7][9]
3. Drug Application and Data Acquisition:
-
The agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current.
-
To determine the IC50 of an antagonist, the oocyte is pre-incubated with varying concentrations of the antagonist (e.g., MLA) for a set period (e.g., 3 minutes) before co-application with a fixed concentration of the agonist (typically the EC50 concentration).[9]
-
Currents are recorded using an amplifier and appropriate data acquisition software.
4. Data Analysis:
-
The peak current amplitude in the presence of the antagonist is normalized to the control current amplitude (agonist alone).
-
The normalized data are plotted against the antagonist concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Two-Electrode Voltage Clamp Electrophysiology Workflow
In Vivo Nicotine Self-Administration in Rats
This protocol outlines a behavioral paradigm to assess the effect of MLA on the reinforcing properties of nicotine.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein.
-
The catheter is externalized on the back of the rat.
-
Rats are allowed to recover for at least 5-7 days.
2. Self-Administration Training:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion), while pressing the "inactive" lever has no consequence.[5][10]
-
Training sessions are typically 1-2 hours daily.
-
Stable responding is established when the number of infusions per session is consistent over several days.
3. Antagonist Treatment:
-
Once stable self-administration is achieved, rats are pretreated with MLA (e.g., 3.9 and 7.8 mg/kg, intraperitoneally) or vehicle at a specified time before the self-administration session (e.g., 15-30 minutes).[5][10]
4. Data Collection and Analysis:
-
The number of infusions of nicotine and the number of presses on both the active and inactive levers are recorded during the session.
-
The effect of MLA on nicotine self-administration is determined by comparing the number of infusions received after MLA treatment to the number received after vehicle treatment.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of any observed effects.
Downstream Signaling Pathways Modulated by this compound
MLA, by antagonizing α7 nAChRs, can modulate several downstream signaling pathways that are typically activated by the influx of Ca²⁺ through the receptor's ion channel.
Calcium Signaling: Activation of α7 nAChRs leads to a significant influx of Ca²⁺. MLA blocks this influx, thereby inhibiting downstream Ca²⁺-dependent signaling cascades. This has been demonstrated in various cell types, including neurons and muscle cells.[2]
PI3K/Akt and ERK/MAPK Pathways: The α7 nAChR is known to modulate cell survival and proliferation through the PI3K/Akt and ERK/MAPK pathways. Activation of the receptor can lead to the phosphorylation and activation of Akt and ERK. By blocking the initial Ca²⁺ signal, MLA is expected to inhibit the activation of these pro-survival and pro-proliferative pathways.
Downstream Signaling Pathways Affected by MLA
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine cue: lack of effect of the alpha 7 nicotinic receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Trapping of this compound at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nicotinic antagonist this compound has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Assessment of Novel Methyllycaconitine (MLA) Analogues as Antagonists for Human α7 Nicotinic Acetylcholine Receptors
This guide provides a comparative analysis of the antagonistic activity of recently synthesized, simplified AE-bicyclic analogues of Methyllycaconitine (MLA) on human α7 nicotinic acetylcholine receptors (nAChRs). MLA, a naturally occurring norditerpenoid alkaloid, is a highly potent and selective competitive antagonist of α7 nAChRs, with an IC50 of approximately 2 nM.[1][2][3][4][5][6] The data presented herein is derived from studies on novel analogues designed to retain antagonistic properties while possessing a simpler chemical structure. This comparison is intended for researchers, scientists, and professionals in drug development focused on the modulation of α7 nAChRs.
Quantitative Comparison of Antagonist Activity
The antagonistic efficacy of novel MLA analogues was evaluated and compared to MLA. The data below summarizes the percentage of acetylcholine (ACh) response remaining after the application of the antagonist, providing a clear measure of their inhibitory action. All tested analogues demonstrated significant antagonist effects at human α7 nAChRs.[1][2]
| Compound | N-Side-Chain | Ester Side-Chain | % ACh Response ± SEM (n) |
| MLA (1) | N/A (Complex hexacyclic) | N/A (Neopentyl ester) | 3.4 ± 0.2 (4) |
| Analogue 14 | Methyl | (S)-2-methylsuccinimido benzoate | 80.3 ± 2.6 (3) |
| Analogue 15 | Ethyl | (S)-2-methylsuccinimido benzoate | 84.3 ± 1.7 (3) |
| Analogue 16 | Benzyl | (S)-2-methylsuccinimido benzoate | 53.2 ± 1.9 (3) |
| Analogue 17 | 3-Phenylpropyl | (S)-2-methylsuccinimido benzoate | 64.3 ± 2.2 (3) |
| Analogue 18 | 2-Phenylethyl | (S)-2-methylsuccinimido benzoate | 59.8 ± 3.4 (3) |
| Analogue 19 | 4-Phenylbutyl | (S)-2-methylsuccinimido benzoate | 56.7 ± 2.5 (3) |
| Analogue 20 | Methyl | Anthranilate | 77.2 ± 2.9 (3) |
| Analogue 21 | Ethyl | Anthranilate | 81.3 ± 1.7 (3) |
| Data sourced from Qasem, A. M. A., et al. (2023).[1][2][3] |
Key Findings:
-
All synthesized analogues exhibited antagonistic properties, significantly reducing the agonist response.[1][2]
-
The parent compound, MLA (1), remains the most potent antagonist, inhibiting the receptor response to 3.4% of the control.[1][2]
-
Among the novel analogues, compound 16 was the most efficacious, reducing the agonist response to 53.2 ± 1.9%.[1][2][3][4][5][6]
-
Structure-activity relationship (SAR) data indicates that a bulkier N-side-chain incorporating a phenyl moiety enhances antagonist activity compared to simple alkane side-chains.[1][2] The order of activity for the N-side-chain is: Benzyl > 4-Phenylbutyl > 2-Phenylethyl > 3-Phenylpropyl > Methyl > Ethyl.[1]
-
There was little difference in antagonist activity observed between the (S)-2-methylsuccinimido benzoate ester side-chain (analogue 14) and the anthranilate ester side-chain (analogue 20).[1][2]
Visualized Data and Pathways
Structure-Activity Relationship (SAR) Overview
The following diagram illustrates the logical relationship between the structural modifications of the MLA analogues and their resulting antagonistic activity at the human α7 nAChR.
Caption: Structure-activity relationship of MLA analogues.
Experimental Workflow for Antagonist Assessment
This diagram outlines the workflow for assessing the antagonistic activity of the compounds using two-electrode voltage clamp electrophysiology.
Caption: Workflow for electrophysiological screening.
Canonical α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of cations, notably Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events. The diagram below shows a simplified representation of these pathways. Antagonists like MLA and its analogues block the initial step of this cascade by preventing agonist-induced channel opening.
Caption: Simplified α7 nAChR signaling pathway.
Experimental Protocols
The methodology described is based on the functional characterization of MLA analogues performed by Qasem, A. M. A., et al. (2023).[1][2][3]
1. Expression of Human α7 nAChRs in Xenopus Oocytes
-
cRNA Preparation: A plasmid containing the cDNA for the human α7 nAChR subunit was linearized. Capped complementary RNA (cRNA) was then synthesized in vitro using a mMESSAGE mMACHINE SP6 transcription kit.
-
Oocyte Preparation and Injection: Stage V-VI oocytes from Xenopus laevis were surgically removed and defolliculated. Each oocyte was injected with 50 nL of the human α7 nAChR cRNA (at a concentration of 1 ng/nL).
-
Incubation: The injected oocytes were incubated in Barth's solution at 18°C for 2-4 days to allow for receptor expression on the cell surface.
2. Two-Electrode Voltage-Clamp Electrophysiology
-
Setup: Experiments were conducted using a two-electrode voltage-clamp amplifier. Oocytes were placed in a recording chamber and continuously perfused with Ringer's solution.
-
Electrode and Clamping: Two glass microelectrodes, filled with 3 M KCl, were impaled into the oocyte. The oocyte membrane potential was clamped at a holding potential of -70 mV.
-
Drug Application:
-
Agonist: Acetylcholine (ACh) was used as the agonist. The concentration producing 50% of the maximal response (EC50), determined to be 100 μM, was used for stimulation.
-
Antagonists: MLA and the synthesized analogues were tested at a concentration of 1 nM.
-
-
Testing Protocol:
-
A baseline response was established by applying 100 μM ACh to the oocyte.
-
The oocyte was then pre-incubated with the antagonist (1 nM) for 2 minutes.[1][2]
-
Immediately following the pre-incubation, the antagonist (1 nM) was co-applied with 100 μM ACh.[1][2]
-
The resulting peak inward current was recorded.
-
-
Data Analysis: The peak current response in the presence of the antagonist was measured and normalized to the baseline response elicited by ACh alone. The results were expressed as a percentage of the control ACh response. Data are presented as mean ± standard error of the mean (SEM) from at least three independent experiments.[1]
References
- 1. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Synthesis and Antagonist Activity of this compound Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Methyllycaconitine and Its Norditerpenoid Alkaloid Relatives
A deep dive into the structural nuances of Methyllycaconitine (MLA) and related norditerpenoid alkaloids reveals a fascinating interplay between chemical architecture and biological function. For researchers in neuroscience and drug development, understanding these relationships is key to unlocking new therapeutic avenues.
This compound (MLA), a C19 norditerpenoid alkaloid isolated from Delphinium species, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a key player in various cognitive processes and neurological disorders.[1][2] Its complex hexacyclic structure, shared by a vast family of related alkaloids, offers a rich scaffold for exploring structure-activity relationships. This guide provides a comparative analysis of MLA's structure with other norditerpenoid alkaloids, supported by quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway.
Structural Framework: A Tale of Rings and Esters
Norditerpenoid alkaloids are broadly classified based on their carbon skeleton, with C19 (lycoctonine-type) and C18 (aconitine-type) being the most common.[3] MLA belongs to the C19 group, characterized by a complex hexacyclic core.[1] The key structural features that dictate the biological activity of these alkaloids include the nature of the substituent at the C-18 position, the presence and type of ester groups at other positions, and the substitution on the nitrogen atom of the piperidine ring.[1][4]
Quantitative Comparison of Norditerpenoid Alkaloid Activity
The affinity of norditerpenoid alkaloids for nAChR subtypes varies significantly with subtle structural modifications. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA and its analogs for different nAChR subtypes.
| Alkaloid | nAChR Subtype | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound (MLA) | α7 | Binding | 1.4 | - | |
| α7 | Binding | 1.86 | - | [5] | |
| α4β2 | Binding | > 40,000 | - | ||
| α6β2 | Binding | > 40,000 | - | ||
| Lycaconitine | α7 | Binding | ~37.2 (20-fold lower than MLA) | - | [1] |
| α4β2 | Binding | No significant change from MLA | - | [1] | |
| Anthranoyllycoctonine | α7 | Binding | > 372 (200-fold lower than MLA) | - | [1] |
| Lycoctonine | α7 | Functional | ~10-fold less potent than MLA | - | [1] |
| Deltaline | - | - | - | - | [6] |
| Aconitine | Voltage-gated sodium channels | - | - | - | [3] |
| Lappaconitine | Voltage-gated sodium channels | - | - | - | [3] |
Experimental Protocols
The quantitative data presented above are typically generated through radioligand binding assays and electrophysiological recordings. Below are detailed methodologies for these key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., rat brain hippocampus, known for high α7 nAChR expression) or cells expressing the target receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.[2]
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin for α7 nAChRs) and varying concentrations of the unlabeled competitor compound (e.g., MLA or other norditerpenoid alkaloids).[2][5]
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.[2]
3. Separation and Quantification:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.[2]
-
The filters are washed with ice-cold buffer to remove non-specific binding.[2]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[2]
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The equilibrium dissociation constant (Ki) of the competitor is calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Recording (Two-Electrode Voltage Clamp)
This technique measures the effect of a compound on the function of ion channels, such as nAChRs, expressed in oocytes or mammalian cells.
1. Cell Preparation:
-
Oocytes or mammalian cells are microinjected with cRNA encoding the subunits of the desired nAChR subtype.
-
The cells are incubated for several days to allow for receptor expression.
2. Recording Setup:
-
A single cell is placed in a recording chamber and continuously perfused with a recording solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the cell.
3. Data Acquisition:
-
The cell membrane potential is clamped at a holding potential (e.g., -70 mV).
-
An agonist for the nAChR (e.g., acetylcholine) is applied to the cell to elicit an inward current.
-
The antagonist (e.g., MLA or other alkaloids) is pre-applied or co-applied with the agonist to determine its effect on the agonist-induced current.
4. Data Analysis:
-
The inhibition of the agonist-induced current by the antagonist is measured at various concentrations.
-
The concentration of the antagonist that inhibits 50% of the agonist response (IC50) is determined by fitting the concentration-response data to a sigmoidal function.
Signaling Pathway Visualization
This compound exerts its effect by blocking the α7 nicotinic acetylcholine receptor, thereby inhibiting the downstream signaling cascade initiated by acetylcholine binding. This pathway is crucial for neuronal survival and plasticity.
Caption: Antagonistic action of MLA on the α7 nAChR signaling pathway.
The structural diversity of norditerpenoid alkaloids provides a valuable platform for the development of selective ligands for nAChR subtypes. A thorough understanding of their structure-activity relationships, facilitated by robust experimental data and clear visualization of their mechanisms of action, is paramount for advancing drug discovery in this area.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]this compound: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Methyllycaconitine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper handling and disposal of potent compounds like Methyllycaconitine (MLA), a diterpenoid alkaloid, are critical components of this responsibility.[1] While some safety data sheets for the citrate salt of this compound may indicate it is not classified as a hazardous substance, the general toxicity of alkaloids and the principles of chemical safety necessitate treating it as an acutely toxic chemical.[2][3] Therefore, all waste materials containing this compound should be managed as hazardous waste.[4][5]
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is a critical first step in mitigating any potential exposure to this toxic compound.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Protective Clothing | A standard laboratory coat. |
All handling of this compound, including preparation for disposal, should be conducted within a properly functioning certified chemical fume hood to prevent the inhalation of any dust or aerosols.[4][6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
-
Waste Segregation and Collection:
-
Solid Waste: All solid forms of this compound, along with contaminated items such as weighing papers, gloves, and pipette tips, must be placed in a dedicated, clearly labeled hazardous waste container.[5] This container should be made of a material compatible with the chemical and must have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[5] It is imperative to avoid mixing incompatible waste streams.[7]
-
Sharps: Any needles, syringes, or other sharp instruments contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.[5]
-
-
Container Labeling: Proper labeling of waste containers is a critical step for safety and compliance. Each container must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity of the waste
-
The date when the first piece of waste was added to the container (accumulation start date)
-
-
Storage of Hazardous Waste: Sealed and labeled waste containers must be stored in a designated and secure hazardous waste accumulation area within the laboratory. This area should be located away from general laboratory traffic and clearly marked.[5][8] Ensure that the stored waste is segregated from incompatible materials to prevent any chemical reactions.[8]
-
Arranging for Final Disposal: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[5] The final disposal must be handled by trained professionals. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste management company to arrange for the pickup and proper disposal of the hazardous waste.[4][9] These organizations are equipped to handle and dispose of toxic chemicals in accordance with all regulations, often through methods like incineration.
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.
-
Alert personnel in the immediate area and restrict access.
-
Wearing the appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and any other contaminated debris.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Place all cleaning materials, including used gloves, into the hazardous waste bag or container.
-
Seal the waste container and manage it as hazardous waste.[5]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyllycaconitine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Methyllycaconitine (MLA). This guide provides essential, step-by-step safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research workflow.
This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and is toxic to animals.[1] Therefore, it requires careful handling to prevent accidental exposure. The following procedures are designed to minimize risk and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The minimum required PPE for handling this compound is summarized below.
| Body Part | Protection Level | Specifications | Rationale |
| Hands | Double Gloving | Inner Glove: Nitrile. Outer Glove: Chemical-resistant nitrile or neoprene. | Provides a robust barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached. |
| Eyes & Face | Full Coverage | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashes. | Protects against accidental splashes to the eyes and face. |
| Body | Full Coverage | Long-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory | As Needed | A NIOSH-approved N95 respirator for handling the powder outside of a certified chemical fume hood. | Protects against inhalation of the powdered compound. |
| Feet | Full Coverage | Closed-toe, non-porous shoes. | Protects feet from spills. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety. All work with this compound should be conducted in a designated area within a certified chemical fume hood.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The supplier recommended storage temperature for this compound is -20°C.[2]
-
Store the compound in a clearly labeled, sealed container in a designated and secure freezer.
2. Preparation of Stock Solutions:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and solution preparation inside a certified chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated set of spatulas and weighing boats.
-
This compound citrate is soluble in water and DMSO.[2]
-
After reconstitution, it is recommended to aliquot and freeze stock solutions at -20°C for up to 3 months or -80°C for up to 6 months.[3]
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When using the compound, ensure the work area is clean and uncluttered.
-
Have a designated waste container for all contaminated disposables.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and inform your institution's Environmental Health and Safety (EHS) office. Provide the Safety Data Sheet (SDS) to the responding medical personnel.
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
1. Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated.
-
Many toxins can be inactivated with a dilute solution of sodium hypochlorite (bleach) or sodium hydroxide.[4] For potent neurotoxins, a 6% sodium hypochlorite solution has been shown to be effective.[5][6]
-
Prepare a fresh decontamination solution (e.g., 10% bleach solution) and apply it to the contaminated surfaces for a contact time of at least 30 minutes.
-
Wipe the surfaces clean with absorbent pads, and dispose of the pads as hazardous waste.
2. Disposal:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing boats, and absorbent pads, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not dispose of this waste down the drain.
-
Empty Containers: The first three rinses of any container that held this compound must be collected as hazardous waste.[7] After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
-
All hazardous waste must be disposed of through your institution's EHS office, likely via incineration.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Article - Biological Safety Manual - ... [policies.unc.edu]
- 5. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
